Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O2S/c1-2-14-5(13)3-4(7(8,9)10)12-6(11)15-3/h2H2,1H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJRPTMORGOIMMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0051491 | |
| Record name | Ethyl 2-amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0051491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
344-72-9 | |
| Record name | 5-Thiazolecarboxylic acid, 2-amino-4-(trifluoromethyl)-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=344-72-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000344729 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 344-72-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4465 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Thiazolecarboxylic acid, 2-amino-4-(trifluoromethyl)-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyl 2-amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0051491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 344-72-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL 2-AMINO-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9WH6LMH3RA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate CAS number 344-72-9
An In-depth Technical Guide to Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate
Abstract: This technical guide provides a comprehensive overview of this compound (CAS No. 344-72-9), a pivotal heterocyclic building block in modern chemistry. The document delves into its physicochemical properties, established synthesis protocols, chemical reactivity, and significant applications, particularly in the realms of pharmaceutical and agrochemical research. Designed for researchers, scientists, and professionals in drug development, this guide synthesizes technical data with practical insights, elucidating the compound's strategic importance as a versatile intermediate for creating novel bioactive molecules.
Introduction: A Key Fluorinated Heterocycle
This compound is a specialized chemical intermediate distinguished by its trifluoromethyl-substituted thiazole core. The 2-aminothiazole moiety is recognized as a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The incorporation of a trifluoromethyl (-CF₃) group is a well-established strategy to enhance critical drug-like properties, including metabolic stability, lipophilicity, and binding affinity. Consequently, this compound serves as a highly valuable starting material for synthesizing a diverse range of complex molecules with potential therapeutic and agricultural applications.[1][2][3] Its utility spans the development of anti-inflammatory agents, anticancer therapeutics, and next-generation fungicides and herbicides.[1]
Physicochemical & Structural Characteristics
The compound is typically an off-white to beige solid or crystalline powder.[1] Its structural and physical properties are fundamental to its handling, reactivity, and application in synthesis.
| Property | Value | Source(s) |
| CAS Number | 344-72-9 | [1][4][5] |
| Molecular Formula | C₇H₇F₃N₂O₂S | [1][4][5] |
| Molecular Weight | 240.21 g/mol | [1][4] |
| Appearance | Off-white to beige solid or crystals | [1][6] |
| Melting Point | 165-173 °C | [1][6] |
| Purity | ≥ 98% (HPLC) | [1] |
| Storage Conditions | Store at 0-8 °C, in a dark, dry place | [1][7] |
| IUPAC Name | ethyl 2-amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate | [4] |
Synthesis Pathway: The Hantzsch Thiazole Synthesis
The most prevalent and efficient method for preparing this compound is the Hantzsch thiazole synthesis.[8][9] This classic condensation reaction involves the cyclization of an α-halocarbonyl compound with a thioamide-containing reactant.[8]
Causality of Reagent Selection:
-
Ethyl 2-chloro-4,4,4-trifluoroacetoacetate: This α-chloro-β-ketoester serves as the three-carbon backbone for the thiazole ring. The chlorine atom provides a reactive electrophilic site for the initial nucleophilic attack, while the trifluoroacetyl and ethyl ester groups directly install the required substituents at the C4 and C5 positions of the final product.
-
Thiourea (H₂NCSNH₂): Thiourea is the ideal thioamide for this reaction as it provides the requisite N-C-S fragment. Its sulfur atom acts as the nucleophile to displace the halide, and the two nitrogen atoms participate in the subsequent intramolecular condensation to form the 2-amino-substituted heterocyclic ring.[10]
Experimental Protocol: Hantzsch Synthesis
This protocol is a representative procedure for the synthesis of this compound.
Step 1: Reaction Setup
-
To a suspension of thiourea (1 equivalent) in ethanol (e.g., 200 mL), add ethyl 2-chloro-4,4,4-trifluoroacetoacetate (1 equivalent).[11]
-
Stir the resulting mixture at room temperature to ensure homogeneity.
Step 2: Cyclization
-
Heat the reaction mixture to 80 °C and maintain this temperature for approximately 24 hours.[11] The elevated temperature provides the necessary activation energy for the SN2 reaction and subsequent dehydration steps, driving the reaction towards the stable, aromatic thiazole product.[10]
-
Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Step 3: Work-up and Purification
-
After completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the ethanol solvent.[11]
-
The resulting crude product can then be purified by column chromatography on silica gel to afford the pure this compound.[11] A typical yield for this reaction is around 85%.[11]
References
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. 5-Thiazolecarboxylic acid, 2-amino-4-(trifluoromethyl)-, ethyl ester | C7H7F3N2O2S | CID 67656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 7. 117724-63-7 | 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic Acid [fluoromart.com]
- 8. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. synarchive.com [synarchive.com]
- 10. youtube.com [youtube.com]
- 11. 344-72-9 | CAS DataBase [m.chemicalbook.com]
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Fluorinated Thiazole Core
Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl group (-CF3) often enhances metabolic stability, lipophilicity, and binding affinity of molecules to biological targets. The 2-aminothiazole scaffold itself is a well-established pharmacophore present in numerous approved drugs. This guide provides a comprehensive, in-depth exploration of the analytical methodologies employed to elucidate and confirm the structure of this valuable synthetic building block. As a Senior Application Scientist, this document is structured to not only present the data but to also rationalize the scientific approach, ensuring a robust and self-validating process for structural confirmation.
I. Foundational Analysis: Elemental Composition and High-Resolution Mass Spectrometry
The first step in the structure elucidation of a novel compound is to determine its molecular formula and exact mass. This foundational data provides the basis for all subsequent spectroscopic analysis.
Molecular Formula: C7H7F3N2O2S[1]
Molecular Weight: 240.2 g/mol [1]
High-Resolution Mass Spectrometry (HRMS) Protocol
A robust method for confirming the elemental composition is through High-Resolution Mass Spectrometry, typically using an Orbitrap or Time-of-Flight (TOF) analyzer.
Experimental Protocol:
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent such as methanol or acetonitrile (LC-MS grade).
-
Ionization: Electrospray ionization (ESI) in positive ion mode is a common and effective method for this class of compounds.
-
Mass Analysis: The instrument is calibrated, and data is acquired in full scan mode over a relevant m/z range (e.g., 50-500).
-
Data Analysis: The measured monoisotopic mass of the protonated molecule [M+H]+ is compared to the theoretical exact mass calculated from the molecular formula.
Expected Results: The theoretical exact mass of C7H7F3N2O2S is 240.0180. The expected [M+H]+ ion would therefore be at m/z 240.0253. An experimentally determined mass within a narrow tolerance (typically < 5 ppm) provides strong evidence for the proposed molecular formula.
II. Vibrational Spectroscopy: Unveiling Functional Groups with FTIR
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted FTIR Spectral Data
While a direct experimental spectrum is not publicly available, a KBr-pellet FTIR spectrum for this compound is referenced in PubChem. Based on the known structure and data from analogous compounds, the following key vibrational frequencies are predicted:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400-3300 | Medium, Sharp | N-H stretch (asymmetric and symmetric) of the primary amine |
| ~3100-3000 | Weak | C-H stretch (aromatic/heteroaromatic) |
| ~2980 | Weak | C-H stretch (aliphatic - ethyl group) |
| ~1720 | Strong | C=O stretch of the ester |
| ~1620 | Strong | N-H bend of the primary amine |
| ~1550 | Medium | C=N and C=C stretching of the thiazole ring |
| ~1300-1100 | Strong | C-F stretching of the trifluoromethyl group |
| ~1250 | Strong | C-O stretch of the ester |
This data is predicted based on typical functional group frequencies and data from similar molecules.
Interpretation of the FTIR Spectrum
The presence of sharp bands in the 3400-3300 cm⁻¹ region is a clear indicator of the N-H stretching of a primary amine. The strong absorption around 1720 cm⁻¹ is characteristic of a carbonyl stretch, consistent with the ethyl ester functionality. The intense bands in the 1300-1100 cm⁻¹ region are highly indicative of the C-F stretching vibrations of the trifluoromethyl group. The combination of these key absorbances provides strong evidence for the presence of the primary amine, ethyl ester, and trifluoromethyl groups within the molecule.
III. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. 1H and 13C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom.
Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5-8.0 | Broad Singlet | 2H | -NH₂ |
| 4.38 | Quartet | 2H | -OCH₂CH₃ |
| 1.39 | Triplet | 3H | -OCH₂CH₃ |
This data is predicted based on established NMR prediction algorithms and data from structurally similar compounds.
¹H NMR Spectrum Interpretation
The ¹H NMR spectrum is expected to be relatively simple and highly informative. The broad singlet in the downfield region is characteristic of the two exchangeable protons of the primary amine group. The quartet at approximately 4.38 ppm and the triplet at around 1.39 ppm are classic signals for an ethyl group, with the splitting pattern confirming their connectivity. The absence of other signals in the aromatic region confirms the substitution pattern of the thiazole ring.
Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | C=O (ester) |
| ~160 | C2 (C-NH₂) |
| ~145 (quartet) | C4 (C-CF₃) |
| ~122 (quartet) | -CF₃ |
| ~115 | C5 (C-COOEt) |
| ~62 | -OCH₂CH₃ |
| ~14 | -OCH₂CH₃ |
This data is predicted based on established NMR prediction algorithms and data from structurally similar compounds.
¹³C NMR Spectrum Interpretation
The ¹³C NMR spectrum provides a count of the unique carbon environments. The downfield signal around 168 ppm is typical for an ester carbonyl carbon. The signal for C2, attached to the amino group, is expected around 160 ppm. A key feature is the quartet observed for C4, which is directly bonded to the trifluoromethyl group. This splitting is due to coupling with the three fluorine atoms. Similarly, the carbon of the trifluoromethyl group itself will appear as a quartet. The remaining signals for the ethyl group are found in the upfield region.
Structure Elucidation Workflow using NMR
Caption: Integrated NMR analysis workflow.
IV. Mass Spectrometry: Fragmentation Analysis for Structural Confirmation
Mass spectrometry not only provides the molecular weight but also offers structural information through the analysis of fragmentation patterns.
Predicted Mass Spectrum Fragmentation
Ionization Mode: Electron Impact (EI)
| m/z | Proposed Fragment |
| 240 | [M]⁺ (Molecular Ion) |
| 211 | [M - C₂H₅]⁺ |
| 195 | [M - OC₂H₅]⁺ |
| 167 | [M - COOC₂H₅]⁺ |
| 69 | [CF₃]⁺ |
This data is predicted based on typical fragmentation patterns of ethyl esters and thiazole derivatives.
Fragmentation Pathway
Caption: Predicted mass fragmentation pathway.
The fragmentation pattern provides further confirmation of the structure. The loss of a fragment with a mass of 45 Da is characteristic of the loss of an ethoxy group (-OC₂H₅) from the ester. The presence of a peak at m/z 69 is a strong indicator of the trifluoromethyl group.
V. Integrated Approach to Structure Elucidation
The definitive structure elucidation of this compound is achieved not by a single technique, but by the congruent evidence from multiple analytical methods.
Caption: Integrated strategy for structure elucidation.
Conclusion
The structural elucidation of this compound is a systematic process that relies on the convergence of data from multiple spectroscopic and analytical techniques. High-resolution mass spectrometry establishes the molecular formula. FTIR spectroscopy identifies the key functional groups. 1H and 13C NMR spectroscopy provide an unambiguous map of the atomic connectivity. Finally, mass spectrometry fragmentation patterns corroborate the presence of key structural motifs. This multi-faceted, self-validating approach ensures the highest level of confidence in the assigned structure, a critical requirement for its application in research and drug development.
References
A Senior Application Scientist's Guide to the Hantzsch Synthesis of Trifluoromethylated Thiazoles
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Imperative of the Trifluoromethyl Group in Thiazole Scaffolds
The incorporation of the trifluoromethyl (CF3) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry.[1][2] Its unique electronic properties—high electronegativity, metabolic stability, and ability to modulate lipophilicity—make it a powerful tool for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] When integrated into the thiazole ring, a privileged structure in numerous pharmaceuticals, the resulting trifluoromethylated thiazoles represent a class of compounds with significant therapeutic potential.
This technical guide provides an in-depth exploration of the Hantzsch thiazole synthesis as a robust and versatile method for accessing these valuable molecules. We will dissect the core reaction, explore strategic variations for introducing the trifluoromethyl moiety, and provide detailed, field-tested protocols.
The Hantzsch Thiazole Synthesis: A Timeless Reaction Reimagined
First described by Arthur Hantzsch in 1887, this classic condensation reaction involves the cyclization of an α-haloketone with a thioamide to form the thiazole ring.[3] The reaction is lauded for its simplicity, generally high yields, and the stability of the aromatic thiazole product.[3][4] The fundamental mechanism proceeds through three key stages:
-
Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile, attacking the α-carbon of the haloketone in an SN2 reaction.[3]
-
Cyclization: An intramolecular nucleophilic attack occurs where the nitrogen of the thioamide attacks the carbonyl carbon of the ketone, forming a five-membered ring intermediate.[3]
-
Dehydration: The resulting intermediate undergoes dehydration to form the aromatic thiazole ring.[3]
The inherent modularity of the Hantzsch synthesis allows for the strategic incorporation of the trifluoromethyl group through two primary pathways: via a trifluoromethylated α-haloketone or a trifluoromethylated thioamide.
Caption: Generalized mechanism of the Hantzsch Thiazole Synthesis.
Strategy 1: Synthesis via Trifluoromethylated α-Haloketones
This approach is particularly valuable when the desired product has the trifluoromethyl group at the 4-position of the thiazole ring. A key precursor for this strategy is a trifluoromethylated α-bromoacetophenone derivative.
Synthesis of the Trifluoromethylated α-Haloketone Precursor
A robust method for preparing the necessary α-haloketone involves the trifluoroacetylation of an aminophenone followed by α-bromination.
Experimental Protocol: Synthesis of N-(4-(2-bromoacetyl)phenyl)-2,2,2-trifluoroacetamide [5]
-
Trifluoroacetylation:
-
To a solution of p-aminoacetophenone (1.35 g, 10 mmol) in p-xylene (30 mL), add trifluoroacetic acid (TFA) (1.5 mL, 20 mmol).
-
Heat the mixture under reflux for 5 hours.
-
Allow the reaction to cool to room temperature, which should result in the precipitation of the product.
-
Collect the solid by filtration, wash with hexane, and dry to yield N-(4-acetylphenyl)-2,2,2-trifluoroacetamide.
-
-
α-Bromination:
-
Suspend the N-(4-acetylphenyl)-2,2,2-trifluoroacetamide (2.31 g, 10 mmol) in glacial acetic acid (20 mL).
-
Add bromine (0.51 mL, 10 mmol) dropwise while stirring at room temperature.
-
Continue stirring for 2 hours.
-
Pour the reaction mixture into ice-water.
-
Collect the precipitated solid by filtration, wash thoroughly with water, and recrystallize from benzene to obtain N-(4-(2-bromoacetyl)phenyl)-2,2,2-trifluoroacetamide.
-
Hantzsch Cyclization with the Trifluoromethylated α-Haloketone
With the trifluoromethylated α-haloketone in hand, the subsequent Hantzsch cyclization with a suitable thioamide proceeds readily.
Experimental Protocol: Synthesis of N-(4-(2-phenylthiazol-4-yl)phenyl)-2,2,2-trifluoroacetamide [5]
-
Reaction Setup:
-
In a round-bottom flask, combine N-(4-(2-bromoacetyl)phenyl)-2,2,2-trifluoroacetamide (0.31 g, 1 mmol) and thiobenzamide (0.14 g, 1 mmol) in ethanol (20 mL).
-
-
Reaction Execution:
-
Heat the mixture under reflux for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction and precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Purify the crude product by recrystallization or column chromatography to yield the desired trifluoromethylated thiazole.
-
| Starting Material | Reagents and Conditions | Product | Yield (%) |
| p-aminoacetophenone | 1. TFA, p-xylene, reflux; 2. Br2, AcOH | N-(4-(2-bromoacetyl)phenyl)-2,2,2-trifluoroacetamide | - |
| N-(4-(2-bromoacetyl)phenyl)-2,2,2-trifluoroacetamide | Thiobenzamide, Ethanol, reflux | N-(4-(2-phenylthiazol-4-yl)phenyl)-2,2,2-trifluoroacetamide | 85[5] |
Table 1: Summary of the synthesis of a trifluoromethylated thiazole via a trifluoromethylated α-haloketone.
Strategy 2: Synthesis via Trifluoromethylated Thioamides
This strategy is employed when the trifluoromethyl group is desired at the 2-position of the thiazole ring. This requires the synthesis of a trifluoromethylated thioamide, which can then be reacted with a conventional α-haloketone.
Synthesis of Trifluoromethylated Thioamides
Trifluoromethylated thioamides can be prepared from the corresponding trifluoroacetamides by treatment with a thionating agent such as Lawesson's reagent.
Conceptual Workflow: Synthesis of a Trifluoromethylated Thioamide
Caption: General scheme for the synthesis of trifluoromethylated thioamides.
Hantzsch Cyclization with a Trifluoromethylated Thioamide
Once the trifluoromethylated thioamide is synthesized, it can be used in a Hantzsch reaction with a suitable α-haloketone to yield the 2-(trifluoromethyl)thiazole.
Experimental Protocol: Synthesis of 2-(Trifluoromethyl)-4-phenylthiazole (Conceptual)
-
Reaction Setup:
-
Dissolve 2,2,2-trifluoroethanethioamide (1 mmol) and 2-bromoacetophenone (1 mmol) in a suitable solvent such as ethanol or methanol.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux and monitor by TLC. The reaction time will vary depending on the specific substrates.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature.
-
Neutralize the mixture with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
The Influence of the Trifluoromethyl Group: Mechanistic Considerations
The strongly electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the starting materials and the stability of intermediates in the Hantzsch synthesis.
-
α-Haloketone Reactivity: A trifluoromethyl group on the keto-component can enhance the electrophilicity of the carbonyl carbon, potentially facilitating the intramolecular cyclization step.
-
Thioamide Reactivity: A trifluoromethyl group on the thioamide can decrease the nucleophilicity of the sulfur and nitrogen atoms due to its inductive effect. This may necessitate more forcing reaction conditions (e.g., higher temperatures or longer reaction times) to achieve good yields.
Advanced Application: The Holzapfel-Meyers-Nicolaou Modification
For the synthesis of chiral thiazoles, the Holzapfel-Meyers-Nicolaou modification of the Hantzsch synthesis is a powerful tool.[6] This method involves the formation of a hydroxythiazoline intermediate, which is then dehydrated using trifluoroacetic anhydride (TFAA) and pyridine. This highlights another role of trifluoroacetyl moieties in thiazole synthesis, acting as a dehydrating agent activator.[6]
Caption: The Holzapfel-Meyers-Nicolaou modification for chiral thiazole synthesis.
Conclusion and Future Outlook
The Hantzsch thiazole synthesis remains a highly relevant and adaptable method for the preparation of trifluoromethylated thiazoles, which are of significant interest in drug discovery and development. By strategically choosing between a trifluoromethylated α-haloketone or a trifluoromethylated thioamide, researchers can access a wide array of substituted thiazoles with tailored properties. Understanding the electronic impact of the trifluoromethyl group on the reaction mechanism is key to optimizing reaction conditions and achieving high yields. As the demand for novel fluorinated heterocycles continues to grow, the creative application and modification of classic reactions like the Hantzsch synthesis will undoubtedly play a crucial role in advancing the field.
References
- 1. mdpi.com [mdpi.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. Synthesis of novel <i>N</i>-heteroarylphenyl trifluoroacetamide derivatives under thermal and microwave conditions - Arabian Journal of Chemistry [arabjchem.org]
- 6. researchgate.net [researchgate.net]
A Technical Guide to the Biological Activity of Trifluoromethylated Heterocycles
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Trifluoromethyl Group - A Paradigm Shift in Medicinal Chemistry
The strategic incorporation of the trifluoromethyl (CF3) group into heterocyclic scaffolds represents one of the most impactful advancements in modern drug discovery.[1][2] This small appendage, consisting of a carbon atom bonded to three fluorine atoms, imparts a unique and powerful combination of physicochemical properties that can dramatically enhance the therapeutic potential of a parent molecule.[3][4] Its significance lies in its ability to simultaneously modulate several key parameters crucial for a successful drug candidate: metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][5][6]
The strength of the carbon-fluorine bond, one of the strongest in organic chemistry, renders the CF3 group exceptionally resistant to enzymatic degradation, particularly by cytochrome P450 (CYP) enzymes.[1][7][5][8] This blocking of metabolic hotspots can significantly prolong a drug's half-life, leading to improved pharmacokinetic profiles and potentially reduced dosing frequency.[1][5][8] Furthermore, the CF3 group is highly lipophilic, which can enhance a molecule's ability to permeate cell membranes and cross biological barriers like the blood-brain barrier.[9] Its strong electron-withdrawing nature can also profoundly influence the electronic environment of the heterocyclic ring, often leading to stronger and more selective interactions with biological targets.[1][3][4]
This guide provides an in-depth exploration of the biological activities of trifluoromethylated heterocycles, structured to provide both foundational knowledge and field-proven insights for professionals in drug development. We will delve into the impact of trifluoromethylation on various heterocyclic systems, examine key therapeutic applications, and provide practical experimental methodologies.
The Physicochemical Impact of Trifluoromethylation on Heterocyclic Systems
The introduction of a CF3 group is a deliberate strategic choice to optimize a molecule's drug-like properties. The causality behind this choice is rooted in a predictable set of physicochemical alterations.
-
Metabolic Stability: The C-F bond's high dissociation energy (approximately 485 kJ/mol) compared to a C-H bond (approximately 414 kJ/mol) is the primary reason for the enhanced metabolic stability.[7][5] By replacing a metabolically labile methyl or hydrogen group, chemists can effectively shield the molecule from oxidative metabolism.[5][8] This leads to a longer half-life, reduced clearance, and a more predictable pharmacokinetic profile.[8]
-
Lipophilicity and Permeability: The CF3 group significantly increases the lipophilicity of a molecule, as quantified by its positive Hansch-Fujita π constant of +0.88.[3] This enhanced lipophilicity often improves a drug's ability to cross cellular membranes, which is crucial for absorption and distribution to the target site.[5]
-
Electronic Effects and Binding Affinity: As a potent electron-withdrawing group, the CF3 moiety can lower the pKa of nearby acidic or basic centers and alter the electron distribution of the aromatic heterocycle.[3][4] This modification can enhance binding to target proteins through favorable electrostatic or hydrogen bonding interactions, leading to increased potency and selectivity.[1][7]
-
Bioisosterism: The trifluoromethyl group is often employed as a bioisostere for other groups like methyl or chloro groups.[7] This allows for the fine-tuning of steric and electronic properties to optimize drug-receptor interactions while potentially improving metabolic stability. A notable example is the successful replacement of an aliphatic nitro group with a CF3 group in cannabinoid CB1 receptor positive allosteric modulators, leading to compounds with improved potency and metabolic stability.[10][11]
The logical relationship between these properties and their biological consequences is illustrated in the diagram below.
Caption: Physicochemical properties of the CF3 group and their biological impact.
Case Studies: Trifluoromethylated Heterocycles in Modern Medicine
The transformative power of the CF3 group is evident in numerous blockbuster drugs across various therapeutic areas. The following examples highlight the successful application of trifluoromethylated heterocycles.
Pyrazole Derivatives: Celecoxib (Celebrex)
-
Therapeutic Area: Anti-inflammatory, Analgesic
-
Heterocycle: Pyrazole
-
Mechanism of Action: Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor.[12][13][14][15] COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[12][13][16] By selectively inhibiting COX-2 over COX-1, celecoxib reduces inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[14][15] The trifluoromethyl group on the pyrazole ring is crucial for its selective binding to the COX-2 active site.[14]
Caption: Mechanism of action of Celecoxib, a CF3-pyrazole derivative.
Phenylpiperidine Derivatives: Fluoxetine (Prozac)
-
Therapeutic Area: Antidepressant
-
Heterocycle: Piperidine (within a larger structure)
-
Mechanism of Action: Fluoxetine is a selective serotonin reuptake inhibitor (SSRI).[17][18] It functions by blocking the serotonin transporter (SERT) protein in the presynaptic neuron, which prevents the reabsorption of serotonin from the synaptic cleft.[18][19][20] This leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission, which is thought to improve mood and alleviate symptoms of depression.[17][18][20][21] The trifluoromethyl group on the phenoxy ring is a key feature that contributes to its potency and pharmacokinetic profile.[7]
Pyrimidine Derivatives: Nilotinib (Tasigna)
-
Therapeutic Area: Oncology (Chronic Myeloid Leukemia)
-
Heterocycle: Pyrimidine
-
Mechanism of Action: Nilotinib is a potent and selective inhibitor of the Bcr-Abl tyrosine kinase.[22][23][24] The Bcr-Abl fusion protein is a constitutively active kinase that drives the uncontrolled proliferation of cancer cells in Philadelphia chromosome-positive chronic myeloid leukemia (CML).[25] Nilotinib binds to the ATP-binding site of the Bcr-Abl kinase, preventing its autophosphorylation and the subsequent downstream signaling that leads to cell proliferation.[25][26] The trifluoromethyl group is part of a key pharmacophore that enhances binding affinity and selectivity.
The table below summarizes the contribution of the trifluoromethyl group to the activity of these and other notable drugs.
| Drug | Heterocyclic Core | Therapeutic Area | Key Contribution of the CF3 Group |
| Celecoxib | Pyrazole | Anti-inflammatory | Enhances selective binding to COX-2 enzyme.[14] |
| Fluoxetine | Piperidine derivative | Antidepressant | Improves potency and pharmacokinetic profile.[7] |
| Nilotinib | Pyrimidine | Oncology | Increases binding affinity and selectivity for Bcr-Abl kinase.[24][26] |
| Aprepitant | Morpholine derivative | Antiemetic | Enhances metabolic stability and blood-brain barrier penetration. |
| Efavirenz | Benzoxazinone | Antiviral (HIV) | Contributes to high potency as a non-nucleoside reverse transcriptase inhibitor. |
Experimental Protocols
Protocol 1: General Procedure for Innate C-H Trifluoromethylation of a Heterocycle
This protocol is adapted from methodologies that utilize a benchtop-stable trifluoromethyl radical source, offering an operationally simple approach for direct trifluoromethylation.[27][28][29]
Objective: To introduce a trifluoromethyl group onto a medicinally relevant heterocycle via a C-H functionalization reaction.
Materials:
-
Heterocyclic substrate (e.g., caffeine, 4-cyanopyridine)
-
Sodium triflinate (CF3SO2Na, Langlois' reagent)
-
tert-Butyl hydroperoxide (t-BuOOH), 70% in water
-
Dichloromethane (DCM)
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Standard laboratory glassware, magnetic stirrer, and stir bar
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the heterocyclic substrate (1.0 mmol, 1.0 equiv).
-
Solvent Addition: Add dichloromethane (DCM, 0.4 M) and deionized water (ratio of DCM:water should be approximately 2.5:1 v/v).
-
Reagent Addition: Add sodium triflinate (3.0 mmol, 3.0 equiv) to the biphasic mixture.
-
Initiation: Begin vigorous stirring (e.g., 600 rpm) to ensure adequate mixing of the two phases.
-
Oxidant Addition: Slowly add tert-butyl hydroperoxide (5.0 mmol, 5.0 equiv) to the reaction mixture at room temperature over 10-15 minutes using a syringe pump. Causality Note: Slow addition is crucial to control the exothermic reaction and the rate of radical generation, minimizing side product formation.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Once the reaction is complete, separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution (2 x 20 mL) to quench any remaining oxidant, followed by brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure trifluoromethylated heterocycle.
-
Characterization: Confirm the structure and purity of the final product using NMR spectroscopy (¹H, ¹³C, ¹⁹F) and Mass Spectrometry.
Protocol 2: In Vitro Microsomal Stability Assay
This protocol outlines a standard procedure to assess the metabolic stability of a trifluoromethylated compound compared to its non-fluorinated analog.[8][30]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in human liver microsomes (HLM).
Materials:
-
Test compounds (trifluoromethylated and non-fluorinated analog), 10 mM stock in DMSO
-
Human Liver Microsomes (HLM), 20 mg/mL stock
-
Phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)
-
Ice-cold acetonitrile with an internal standard (e.g., warfarin, tolbutamide) for reaction termination and protein precipitation.
-
96-well incubation plate and a plate shaker/incubator
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Working Solutions:
-
Prepare a 100x working solution of the test compounds (100 µM) by diluting the 10 mM DMSO stock with buffer.
-
Prepare the HLM solution by diluting the stock to 1 mg/mL in cold phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation Setup:
-
In a 96-well plate, add phosphate buffer.
-
Add the HLM solution to each well (final protein concentration typically 0.5 mg/mL).
-
Add the test compound working solution to each well (final concentration typically 1 µM).
-
Self-Validation Step: Include control wells: a negative control without the NADPH system (to measure non-enzymatic degradation) and a positive control with a compound of known metabolic instability (e.g., verapamil).
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to equilibrate the temperature.
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the negative controls.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in the respective wells by adding 2-3 volumes of the ice-cold acetonitrile with the internal standard. The 0-minute time point serves as the initial concentration baseline.
-
Sample Processing: After the final time point, seal the plate, vortex for 2 minutes to ensure complete protein precipitation, and then centrifuge at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new 96-well plate and analyze the disappearance of the parent compound over time using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line (k) is the elimination rate constant.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).
-
Caption: Workflow for an in vitro microsomal stability assay.
Conclusion and Future Outlook
The incorporation of trifluoromethyl groups into heterocyclic structures is a cornerstone of modern medicinal chemistry, providing a robust strategy for enhancing the pharmacokinetic and pharmacodynamic properties of drug candidates.[5][31][32] The predictable improvements in metabolic stability, membrane permeability, and binding affinity have led to the development of numerous successful drugs across a wide range of diseases.[33] As synthetic methodologies for trifluoromethylation continue to advance, becoming more efficient and versatile, the application of this privileged moiety is set to expand even further.[34][27][33][35][36] Future research will likely focus on the development of novel trifluoromethylating reagents and the strategic placement of CF3 groups in more complex heterocyclic systems to address challenging biological targets and overcome mechanisms of drug resistance. The trifluoromethylated heterocycle will undoubtedly remain a critical component in the toolkit of drug discovery professionals for the foreseeable future.
References
- 1. nbinno.com [nbinno.com]
- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 3. grokipedia.com [grokipedia.com]
- 4. nbinno.com [nbinno.com]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. news-medical.net [news-medical.net]
- 14. Celecoxib - Wikipedia [en.wikipedia.org]
- 15. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 16. ClinPGx [clinpgx.org]
- 17. About fluoxetine - NHS [nhs.uk]
- 18. Fluoxetine - Wikipedia [en.wikipedia.org]
- 19. Fluoxetine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. What is the mechanism of Fluoxetine Hydrochloride? [synapse.patsnap.com]
- 21. m.youtube.com [m.youtube.com]
- 22. m.youtube.com [m.youtube.com]
- 23. Nilotinib | C28H22F3N7O | CID 644241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. Nilotinib - Wikipedia [en.wikipedia.org]
- 25. What is the mechanism of Nilotinib Hydrochloride? [synapse.patsnap.com]
- 26. Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pnas.org [pnas.org]
- 28. Innate C-H trifluoromethylation of heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. pnas.org [pnas.org]
- 30. benchchem.com [benchchem.com]
- 31. mdpi.com [mdpi.com]
- 32. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 34. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 35. researchgate.net [researchgate.net]
- 36. tandfonline.com [tandfonline.com]
A Comprehensive Spectroscopic and Structural Elucidation of Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate
An In-Depth Technical Guide for Researchers and Drug Development Professionals
The core structure, Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate, possesses a unique combination of functional groups that contribute to its chemical properties and biological activity. The thiazole ring is a common scaffold in many pharmaceutical agents[1]. The presence of an amino group, a trifluoromethyl group, and an ethyl carboxylate moiety gives rise to a distinct spectroscopic fingerprint, which is critical for its unambiguous identification and characterization.
Molecular Structure and Key Features
The foundational step in interpreting spectroscopic data is a thorough understanding of the molecule's structure. This compound has the molecular formula C₇H₇F₃N₂O₂S and a molecular weight of 240.2 g/mol [2][3].
Molecular Structure Diagram
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections predict the ¹H and ¹³C NMR spectra of the title compound based on established chemical shift principles and data from similar structures.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the ethyl group protons, the amino protons, and potentially a signal for the thiazole ring proton, though in this case, the C5 position is substituted.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~1.3 | Triplet (t) | 3H | -CH₃ (Ethyl) | The methyl protons are coupled to the adjacent methylene protons, resulting in a triplet. The chemical shift is typical for a methyl group in an ethyl ester. |
| ~4.3 | Quartet (q) | 2H | -CH₂- (Ethyl) | The methylene protons are coupled to the methyl protons, leading to a quartet. The downfield shift is due to the deshielding effect of the adjacent oxygen atom. |
| ~7.5 | Broad Singlet (br s) | 2H | -NH₂ | The amino protons typically appear as a broad singlet. The chemical shift can vary depending on the solvent and concentration due to hydrogen bonding. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The presence of the trifluoromethyl group will have a significant effect on the chemical shifts of the adjacent carbons.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~14 | -CH₃ (Ethyl) | Typical chemical shift for a methyl carbon in an ethyl ester. |
| ~62 | -CH₂- (Ethyl) | The methylene carbon is shifted downfield due to the attachment to the ester oxygen. |
| ~110 | C5 | This carbon is part of the thiazole ring and is attached to the electron-withdrawing carboxylate group. |
| ~122 (q, J ≈ 270 Hz) | -CF₃ | The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms, with a large coupling constant. |
| ~145 (q, J ≈ 35 Hz) | C4 | The carbon attached to the trifluoromethyl group will also show quartet splitting due to coupling with the fluorine atoms, but with a smaller coupling constant. |
| ~160 | C=O (Ester) | The carbonyl carbon of the ester group is expected in this region. |
| ~170 | C2 | The carbon bearing the amino group in the thiazole ring is expected at a downfield chemical shift. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, C-F, and other functional groups.
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3400-3200 | N-H stretching | Amino (-NH₂) |
| ~1720 | C=O stretching | Ester (-COO-) |
| ~1620 | C=N stretching | Thiazole ring |
| ~1550 | N-H bending | Amino (-NH₂) |
| 1300-1100 | C-F stretching | Trifluoromethyl (-CF₃) |
| ~1250 | C-O stretching | Ester (-COO-) |
The presence of a strong absorption band around 1720 cm⁻¹ would be indicative of the ester carbonyl group. The N-H stretching vibrations of the primary amine are expected to appear as two bands in the 3400-3200 cm⁻¹ region. Strong absorptions in the 1300-1100 cm⁻¹ range would be characteristic of the C-F bonds of the trifluoromethyl group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Predicted Fragmentation Pattern
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 240. The fragmentation pattern will likely involve the loss of small molecules or radicals from the parent ion.
Predicted Mass Spectrometry Fragmentation Pathway
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Key expected fragments include:
-
m/z 195: Loss of the ethoxy radical (•OCH₂CH₃) from the molecular ion.
-
m/z 167: Loss of the ethyl carboxylate radical (•COOCH₂CH₃).
-
m/z 171: Loss of the trifluoromethyl radical (•CF₃).
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data discussed above. Instrument parameters should be optimized for the specific sample and instrument used.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. A proton-decoupled pulse sequence is typically used. A longer acquisition time and a larger number of scans are usually required compared to ¹H NMR.
IR Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr). Alternatively, a solution in a suitable solvent (e.g., chloroform) can be used in a liquid cell.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Data Acquisition: Scan a mass range appropriate for the compound (e.g., m/z 40-300).
Conclusion
This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. By understanding its expected NMR, IR, and MS signatures, researchers can more effectively identify and characterize this important molecule in their synthetic and drug discovery endeavors. The provided protocols offer a starting point for the experimental acquisition of this data. Further experimental work is encouraged to validate and refine the predictive data presented herein.
References
Methodological & Application
The Versatile Scaffold: Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate in Modern Medicinal Chemistry
Introduction: The Significance of a Fluorinated Thiazole Core
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. The trifluoromethyl group, in particular, offers a unique combination of properties—high electronegativity, metabolic stability, and lipophilicity—that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. When this potent functional group is appended to a privileged heterocyclic system like the 2-aminothiazole ring, the result is a building block of exceptional value for medicinal chemists. Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate is one such versatile scaffold, serving as a key intermediate in the synthesis of a diverse array of biologically active compounds.[1] Its inherent reactivity and structural features make it a sought-after starting material for the development of novel therapeutics targeting a spectrum of diseases, from cancer to inflammatory disorders and infectious diseases.[1][2]
This comprehensive guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. We will delve into its physicochemical properties, explore its role in the synthesis of prominent drug candidates, and provide detailed, field-proven protocols for its utilization in the laboratory.
Physicochemical Properties and Reactivity Profile
A thorough understanding of the physicochemical properties of a starting material is paramount for successful synthetic campaigns. The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 344-72-9 | [3][4] |
| Molecular Formula | C₇H₇F₃N₂O₂S | [3][4] |
| Molecular Weight | 240.20 g/mol | [3][4] |
| Appearance | Solid | |
| Melting Point | 176-180 °C |
The reactivity of this scaffold is primarily dictated by the interplay of its functional groups: the nucleophilic 2-amino group, the electrophilic ester, and the electron-withdrawing trifluoromethyl group which influences the aromaticity and reactivity of the thiazole ring. The 2-amino group is a key handle for a variety of chemical transformations, readily undergoing reactions with electrophiles such as acyl chlorides, isocyanates, and sulfonyl chlorides to form a diverse range of amide, urea, and sulfonamide derivatives.
Applications in Drug Discovery: A Gateway to Diverse Bioactivities
The true power of this compound lies in its ability to serve as a foundational element in the construction of complex molecules with tailored biological activities.
Kinase Inhibitors: Targeting the Engines of Cellular Proliferation
One of the most prominent applications of this scaffold is in the synthesis of kinase inhibitors for cancer therapy. The 2-aminothiazole core is a well-established pharmacophore that can effectively mimic the hinge-binding region of ATP in the active site of various kinases. The blockbuster anti-cancer drug Dasatinib, a potent inhibitor of multiple tyrosine kinases, features a 2-aminothiazole-5-carboxamide core, highlighting the clinical significance of this structural motif. While the direct synthesis of Dasatinib often employs a non-trifluoromethylated precursor, the underlying synthetic strategies are directly applicable.
The general approach involves the amidation of the 2-amino group, often after hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by coupling with a suitable amine. This modular synthesis allows for the rapid generation of libraries of analogues for structure-activity relationship (SAR) studies.
Below is a diagram illustrating the general workflow for the synthesis of kinase inhibitors based on the 2-aminothiazole scaffold.
Caption: General workflow for the synthesis of kinase inhibitors.
Anti-inflammatory Agents: Modulating the Immune Response
Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents remains a critical area of research. Derivatives of 2-aminothiazole have shown promise in this arena. The synthetic versatility of this compound allows for its incorporation into molecules designed to inhibit key pro-inflammatory targets.
Antifungal and Antibacterial Agents: Combating Infectious Diseases
The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents with novel mechanisms of action. Thiazole-containing compounds have a long history of use in this field. The trifluoromethyl group can enhance the lipophilicity and cell permeability of these compounds, potentially leading to improved efficacy. Synthetic strategies often involve the derivatization of the 2-amino group to introduce pharmacophores known to possess antimicrobial activity. For instance, the synthesis of novel thiazole derivatives bearing β-amino acid and aromatic moieties has been explored for the development of new antibacterial and antifungal candidates.[5]
Experimental Protocols
The following protocols are provided as a guide for the utilization of this compound in common synthetic transformations. These are generalized procedures and may require optimization for specific substrates and scales.
Protocol 1: Synthesis of 2-Amino-4-(trifluoromethyl)thiazole-5-carboxylic Acid
Objective: To hydrolyze the ethyl ester of the starting material to the corresponding carboxylic acid, a key intermediate for subsequent amide coupling reactions.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl, concentrated)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
pH paper or pH meter
-
Büchner funnel and filter paper
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add a mixture of methanol and water (e.g., 1:1 v/v).
-
Add sodium hydroxide (2.0-3.0 eq) to the suspension.
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the mixture with concentrated hydrochloric acid to a pH of approximately 2-3. A precipitate should form.
-
Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold water.
-
Dry the product under vacuum to yield 2-amino-4-(trifluoromethyl)thiazole-5-carboxylic acid.
Causality behind Experimental Choices:
-
The use of a base like sodium hydroxide is essential for the saponification (hydrolysis) of the ester.
-
A mixture of methanol and water is often used as a solvent to ensure the solubility of both the starting material and the base.
-
Heating under reflux accelerates the rate of the hydrolysis reaction.
-
Acidification is necessary to protonate the carboxylate salt and precipitate the free carboxylic acid, which is typically less soluble in acidic aqueous media.
Protocol 2: Synthesis of a 2-Acylamino-4-(trifluoromethyl)thiazole-5-carboxamide Derivative (Amide Coupling)
Objective: To synthesize a representative amide derivative from the carboxylic acid intermediate, a common step in the development of kinase inhibitors and other biologically active molecules.
Materials:
-
2-Amino-4-(trifluoromethyl)thiazole-5-carboxylic acid (from Protocol 1)
-
A primary or secondary amine (e.g., aniline, benzylamine) (1.0-1.2 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or other coupling agent (1.1-1.5 eq)
-
Hydroxybenzotriazole (HOBt) or other coupling additive (1.1-1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base (2.0-3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon atmosphere
-
Syringes for liquid transfers
-
Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, column chromatography supplies)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 2-amino-4-(trifluoromethyl)thiazole-5-carboxylic acid (1.0 eq).
-
Dissolve the acid in anhydrous DMF.
-
Add the desired amine (1.0-1.2 eq) to the solution.
-
Add HOBt (1.1-1.5 eq) and EDC (1.1-1.5 eq) to the reaction mixture.
-
Finally, add DIPEA (2.0-3.0 eq) dropwise to the stirring solution.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide.
Causality behind Experimental Choices:
-
EDC is a water-soluble carbodiimide used to activate the carboxylic acid for nucleophilic attack by the amine.
-
HOBt is an additive that reacts with the activated acid to form an active ester, which is less prone to side reactions and racemization (if applicable).
-
DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt of EDC and any acidic byproducts, driving the reaction to completion.
-
Anhydrous conditions are crucial to prevent the hydrolysis of the activated acid intermediate.
-
The aqueous work-up is designed to remove unreacted starting materials, coupling agents, and other water-soluble byproducts.
Caption: Amide coupling reaction workflow.
Conclusion and Future Perspectives
This compound has firmly established itself as a valuable and versatile building block in medicinal chemistry. Its unique combination of a privileged heterocyclic core and the advantageous properties of the trifluoromethyl group provides a powerful platform for the design and synthesis of novel therapeutic agents. The synthetic protocols outlined in this guide offer a starting point for researchers to explore the vast chemical space accessible from this scaffold. As our understanding of disease biology continues to evolve, the demand for innovative molecular tools will only increase. With its proven track record and inherent synthetic flexibility, this compound is poised to remain a key player in the ongoing quest for new and effective medicines.
References
- 1. 2-aminothiazole——Application, Synthesis, Reaction etc._Chemicalbook [chemicalbook.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. researchgate.net [researchgate.net]
- 4. scbt.com [scbt.com]
- 5. Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Derivatization of Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate
Introduction: The Strategic Value of a Privileged Scaffold
The 2-aminothiazole framework is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from oncology to infectious diseases.[1][2][3] This heterocyclic motif is a cornerstone in the design of kinase inhibitors, anti-inflammatory agents, and antimicrobial compounds.[1][2] Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate is a particularly valuable building block for drug discovery programs. The trifluoromethyl group at the C4 position can enhance metabolic stability and binding affinity, while the ethyl carboxylate at C5 provides a versatile handle for further modification.
However, the most common and impactful site for derivatization is the exocyclic 2-amino group.[4] Modifying this primary amine is a primary strategy for exploring structure-activity relationships (SAR), fine-tuning pharmacological profiles, and optimizing ADME (absorption, distribution, metabolism, and excretion) properties. This guide provides an in-depth analysis of the chemical logic and detailed, field-proven protocols for the derivatization of this key intermediate.
Chemical Rationale: Modulating Reactivity and Properties
The exocyclic amino group of this compound is nucleophilic and serves as the primary reactive site for electrophilic reagents. Common derivatization strategies include N-acylation, N-sulfonylation, and the formation of ureas/thioureas.[1][5][6]
The choice of derivatization strategy is dictated by the desired physicochemical and pharmacological properties of the final compound:
-
N-Acylation: Forms a neutral amide linkage. This is a widely used method to introduce a vast array of substituents, directly impacting the molecule's steric and electronic properties to probe interactions with biological targets.[2][6]
-
N-Sulfonylation: Creates a sulfonamide, which is a strong hydrogen bond donor and can significantly alter acidity and solubility. Sulfonamides are common isosteres for carboxylic acids and are found in many approved drugs.[5][7]
-
Urea/Thiourea Formation: Introduces a planar, rigid linker capable of forming multiple hydrogen bonds, a feature often exploited in the design of kinase inhibitors to interact with the hinge region of the enzyme.
It is critical to recognize that the electron-withdrawing nature of both the C4-trifluoromethyl and C5-carboxylate groups reduces the nucleophilicity of the 2-amino group compared to unsubstituted 2-aminothiazole. This decreased reactivity may necessitate the use of a base to deprotonate the amine or the use of more reactive electrophiles and/or elevated temperatures to drive the reaction to completion.
Experimental Protocols & Methodologies
The following protocols are designed as robust starting points for the derivatization of this compound. Researchers should consider these as templates to be optimized for their specific electrophiles.
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Acyl halides, sulfonyl chlorides, and isocyanates are corrosive and moisture-sensitive; handle with care.
Protocol 1: General N-Acylation with an Acyl Chloride
This protocol describes the formation of an N-acyl derivative using an acyl chloride as the electrophile. Pyridine serves as both the solvent and the acid scavenger.
Materials:
-
This compound (1.0 eq)
-
Acyl chloride (e.g., Benzoyl chloride) (1.1 eq)
-
Anhydrous Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Ice bath
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask, add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous pyridine (approx. 0.2 M concentration). Cool the flask in an ice bath to 0 °C with stirring.
-
Reagent Addition: Slowly add the acyl chloride (1.1 eq) dropwise to the cooled solution. A precipitate (pyridinium hydrochloride) may form.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Dilute the reaction mixture with dichloromethane (DCM).
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and brine (1x). The acid wash removes excess pyridine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-acylated derivative.
Protocol 2: General N-Sulfonylation with a Sulfonyl Chloride
This protocol details the synthesis of a sulfonamide derivative, a key functional group in many pharmaceuticals.[5][7]
Materials:
-
This compound (1.0 eq)
-
Sulfonyl chloride (e.g., p-Toluenesulfonyl chloride) (1.2 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)) (1.5 eq)
-
1 M Hydrochloric Acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
Step-by-Step Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Base Addition: Add the base (e.g., TEA, 1.5 eq) to the solution and stir for 5 minutes at room temperature.
-
Reagent Addition: Add the sulfonyl chloride (1.2 eq) portion-wise to the mixture.
-
Reaction: Stir the reaction at room temperature for 6-24 hours.
-
Monitoring: Monitor the reaction to completion using TLC.
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel. Separate the layers.
-
Wash the organic layer sequentially with 1 M HCl (1x), water (1x), and brine (1x).
-
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purification: Purify the crude solid by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization.
Protocol 3: Urea Synthesis via Isocyanate Addition
This protocol describes the formation of an N,N'-substituted urea derivative, a common pharmacophore for kinase inhibition.
Materials:
-
This compound (1.0 eq)
-
Isocyanate (e.g., Phenyl isocyanate) (1.05 eq)
-
Anhydrous Tetrahydrofuran (THF) or Acetonitrile (MeCN)
-
Round-bottom flask, magnetic stirrer, and stir bar
Step-by-Step Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous THF.
-
Reagent Addition: Add the isocyanate (1.05 eq) to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is often rapid, and the product may precipitate out of the solution. Stir for 2-8 hours to ensure completion.
-
Monitoring: Check for the absence of the starting amine by TLC.
-
Isolation:
-
If a precipitate has formed, collect the solid by vacuum filtration. Wash the solid with a small amount of cold THF or diethyl ether to remove any unreacted starting materials.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
-
Purification: The resulting solid is often pure enough for subsequent steps. If necessary, purify further by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) or by trituration with diethyl ether.
Data Summary and Visualization
Table 1: Overview of Derivatization Strategies
| Derivatization Type | Electrophile Example | Typical Solvent | Base (if required) | Typical Conditions | Product Type |
| N-Acylation | Benzoyl Chloride | Pyridine, DCM, THF | Pyridine, TEA | 0 °C to RT, 4-12 h | Amide |
| N-Sulfonylation | p-Toluenesulfonyl Chloride | DCM, THF | TEA, DIPEA | RT, 6-24 h | Sulfonamide |
| Urea Formation | Phenyl Isocyanate | THF, MeCN | None | RT, 2-8 h | Urea |
| Thiourea Formation | Phenyl Isothiocyanate | THF, DMF | None | RT to 60 °C, 4-16 h | Thiourea |
| Reductive Amination | Benzaldehyde | MeOH, DCE | NaBH(OAc)₃, NaBH₃CN | RT, 12-24 h | Secondary Amine |
Diagrams
Caption: General experimental workflow for derivatization.
Caption: Reaction scheme for N-Acylation.
References
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Anticancer Agent Development: A Building Block Approach
These comprehensive application notes and protocols are designed for researchers, scientists, and drug development professionals engaged in the discovery and development of novel anticancer agents. This guide provides a detailed exploration of three distinct and impactful building blocks, offering insights into their synthesis, mechanism of action, and preclinical evaluation. The protocols herein are presented with the underlying scientific rationale to empower researchers to not only execute the experiments but also to understand and adapt them to their specific research needs.
Introduction: The Modular Logic of Anticancer Drug Discovery
The development of effective and selective anticancer agents is a cornerstone of modern biomedical research. A powerful and widely adopted strategy in this endeavor is the use of privileged chemical scaffolds or "building blocks" that serve as a foundation for the synthesis of diverse compound libraries. These building blocks are often heterocyclic or natural product-derived cores that have been evolutionarily or synthetically optimized to interact with key biological targets implicated in cancer progression. By systematically modifying these core structures, medicinal chemists can fine-tune the pharmacological properties of the resulting molecules to enhance their potency, selectivity, and drug-like characteristics.
This guide will delve into three such building blocks:
-
Pyrazolo[3,4-d]pyrimidines: A versatile heterocyclic scaffold for potent kinase inhibitors.
-
Brevilin A Derivatives: Illustrating the potential of natural products as a source of novel anticancer agents.
-
Indole Derivatives: A ubiquitous heterocyclic motif in numerous clinically successful anticancer drugs.
For each building block, we will provide a detailed overview of its significance, synthesis, and biological evaluation, complete with step-by-step protocols for key in vitro and in vivo assays.
Section 1: Pyrazolo[3,4-d]pyrimidines - A Privileged Scaffold for Kinase Inhibitors
The pyrazolo[3,4-d]pyrimidine core is a bioisostere of adenine, a fundamental component of ATP.[1] This structural mimicry allows compounds based on this scaffold to effectively compete with ATP for the binding pocket of a wide range of protein kinases, many of which are aberrantly activated in cancer.[1][2] The versatility of this scaffold has led to the development of numerous kinase inhibitors, including some that have advanced to clinical trials.[3]
Rationale for Targeting Kinases
Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific protein substrates.[1] Dysregulation of kinase activity is a hallmark of many cancers, leading to uncontrolled cell proliferation, survival, and metastasis.[4] Therefore, the development of small molecule kinase inhibitors is a highly validated and successful strategy in cancer therapy.[4]
Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives
The synthesis of the pyrazolo[3,4-d]pyrimidine core can be achieved through various synthetic routes. A common approach involves the condensation of a substituted pyrazole with a pyrimidine precursor. The following is a representative, generalized protocol for the synthesis of a 1-substituted pyrazolo[3,4-d]pyrimidine derivative.
Protocol 1: Synthesis of a 1-Substituted Pyrazolo[3,4-d]pyrimidine Derivative
This protocol is a generalized representation and may require optimization for specific target compounds.
Materials:
-
Substituted hydrazine
-
Ethyl cyanoacetate
-
Formamide
-
Ethanol
-
Sodium ethoxide
-
Appropriate starting materials for the desired substitutions
Procedure:
-
Synthesis of the Pyrazole Intermediate:
-
In a round-bottom flask, dissolve the substituted hydrazine in ethanol.
-
Add ethyl cyanoacetate to the solution.
-
Add a catalytic amount of a base, such as sodium ethoxide, and reflux the mixture for several hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and isolate the pyrazole intermediate by filtration or extraction.
-
Purify the product by recrystallization or column chromatography.
-
-
Formation of the Pyrazolo[3,4-d]pyrimidine Core:
-
Combine the purified pyrazole intermediate with an excess of formamide in a reaction vessel.
-
Heat the mixture at a high temperature (e.g., 180-200°C) for several hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and pour it into ice water to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry.
-
Further purify the final pyrazolo[3,4-d]pyrimidine derivative by recrystallization or column chromatography.
-
Causality: The initial reaction forms the core pyrazole ring. The subsequent cyclization with formamide builds the pyrimidine ring onto the pyrazole, forming the fused pyrazolo[3,4-d]pyrimidine scaffold. The choice of substituted hydrazine and other starting materials will determine the final substitutions on the heterocyclic core, which is crucial for modulating kinase selectivity and potency.
In Vitro Evaluation of Pyrazolo[3,4-d]pyrimidine Derivatives
The anticancer activity of the synthesized compounds is initially assessed in vitro using a panel of human cancer cell lines.
Data Presentation: In Vitro Anticancer Activity of Representative Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound | Target Kinase(s) | Cancer Cell Line | IC50 (µM) | Reference |
| Compound A | EGFR-TK | A549 (Lung) | 8.21 | [3] |
| Compound B | EGFR-TK | HCT-116 (Colon) | 19.56 | [3] |
| SI306 | Src | GBM (Glioblastoma) | Low µM | [5] |
Note: IC50 values represent the concentration of the compound required to inhibit cell proliferation by 50%. Lower IC50 values indicate higher potency.
Section 2: Brevilin A Derivatives - Harnessing the Power of Natural Products
Natural products have historically been a rich source of anticancer drugs.[6] Brevilin A, a sesquiterpene lactone isolated from Centipeda minima, has demonstrated promising anticancer activity against various cancer cell lines, including those of the lung, colon, and breast.[7][8][9] The complex and unique chemical structure of Brevilin A provides a scaffold for the synthesis of novel derivatives with potentially improved therapeutic properties.[7]
Mechanism of Action of Brevilin A
Brevilin A has been shown to exert its anticancer effects through multiple mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key signaling pathways such as the PI3K/Akt/mTOR and STAT3 pathways.[10]
Visualization: The PI3K/Akt/mTOR Signaling Pathway and its Inhibition
The PI3K/Akt/mTOR pathway is a critical intracellular signaling network that promotes cell growth, proliferation, and survival.[4][11] Its aberrant activation is a common event in many cancers.[4]
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by Brevilin A derivatives.
Synthesis of Brevilin A Derivatives
The synthesis of Brevilin A derivatives involves the chemical modification of the parent natural product. The following is a conceptual protocol for the synthesis of a derivative, such as BA-9 or BA-10, which have shown enhanced anticancer activity.[7][8][9]
Protocol 2: Synthesis of a Brevilin A Derivative (Conceptual)
This protocol is conceptual as the exact reagents and conditions for the synthesis of specific derivatives like BA-9 are often proprietary.
Materials:
-
Brevilin A (isolated from Centipeda minima)
-
Appropriate reagents for the desired chemical modification (e.g., for acylation, alkylation, or Michael addition)
-
Solvents (e.g., dichloromethane, tetrahydrofuran)
-
Purification materials (e.g., silica gel for column chromatography)
Procedure:
-
Functional Group Modification:
-
Dissolve Brevilin A in an appropriate anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the reagent for the desired modification (e.g., an acyl chloride in the presence of a base for acylation).
-
Stir the reaction at room temperature or an elevated temperature as required.
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction with water or a suitable aqueous solution.
-
Extract the product into an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired Brevilin A derivative.
-
In Vivo Evaluation of Brevilin A Derivatives
Promising compounds from in vitro studies are further evaluated in vivo using animal models of cancer.
Data Presentation: In Vivo Anticancer Activity of Brevilin A
| Compound | Animal Model | Cancer Type | Dosage | Tumor Growth Inhibition | Reference |
| Brevilin A | Xenograft nude mice | Nasopharyngeal Carcinoma (CNE-2) | 25 or 50 mg/kg | Significant | [10][12] |
| Brevilin A | Xenograft mice | Triple-Negative Breast Cancer | 25 or 50 mg/kg | Significant | [10] |
Section 3: Indole Derivatives - A Versatile Heterocyclic Building Block
The indole scaffold is a privileged structure in medicinal chemistry and is found in a wide array of biologically active compounds, including several approved anticancer drugs.[13][14] The indole ring system can participate in various non-covalent interactions with biological targets, making it an excellent building block for the design of potent and selective anticancer agents.[13]
Synthesis of Indole-Based Anticancer Agents
The synthesis of indole derivatives can be accomplished through numerous named reactions, such as the Fischer, Bischler, and Reissert indole syntheses. The following is a generalized protocol for the synthesis of an indole-based arylsulfonylhydrazide, a class of compounds that has shown promising anticancer activity.[14][15][16]
Protocol 3: Synthesis of an Indole-Based Arylsulfonylhydrazide
This protocol is based on the synthesis of compound 5f as described in the literature.[14][15][16]
Materials:
-
1-[2-(morpholin-4-yl)ethyl]-1H-indole-3-carbaldehyde
-
4-chlorobenzenesulfonohydrazide
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Condensation Reaction:
-
In a round-bottom flask, dissolve 1-[2-(morpholin-4-yl)ethyl]-1H-indole-3-carbaldehyde in ethanol.
-
Add 4-chlorobenzenesulfonohydrazide to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 4-5 hours.
-
Monitor the reaction by TLC.
-
-
Product Isolation and Purification:
-
After completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution.
-
Collect the solid product by filtration.
-
Wash the product with cold ethanol to remove any unreacted starting materials.
-
Dry the purified product under vacuum.
-
Data Presentation: In Vitro Anticancer Activity of an Indole Derivative
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 5f | MCF-7 (Breast) | 13.2 | [14][15][16] |
| Compound 5f | MDA-MB-468 (Breast) | 8.2 | [14][15][16] |
Section 4: Standard Operating Protocols for Preclinical Evaluation
The following are detailed, step-by-step protocols for the key assays used in the preclinical evaluation of anticancer agents.
Visualization: General Workflow for Preclinical Evaluation
Caption: A generalized workflow for the preclinical evaluation of novel anticancer agents.
In Vitro Assays
Protocol 4: Cell Viability Assessment using the MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of living cells.
Materials:
-
Human cancer cell lines
-
Complete culture medium
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value.
-
Protocol 5: Western Blotting for Protein Expression Analysis
Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.
Materials:
-
Treated and untreated cancer cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice.
-
Centrifuge the lysate to pellet the cell debris and collect the supernatant containing the protein.
-
Determine the protein concentration of each sample.
-
-
Gel Electrophoresis:
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein into the wells of an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (specific to the protein of interest) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Protocol 6: Apoptosis Detection by Annexin V/PI Staining
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[17][18][19]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest the cells (including any floating cells in the medium).
-
Wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Discriminate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
-
Protocol 7: Cell Cycle Analysis by Propidium Iodide Staining
Principle: Propidium iodide (PI) stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[20][21]
Materials:
-
Treated and untreated cells
-
Cold 70% ethanol (for fixation)
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Fixation:
-
Harvest and wash the cells with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing.
-
Incubate on ice for at least 30 minutes.
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cells in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples by flow cytometry.
-
Generate a histogram of DNA content to determine the percentage of cells in each phase of the cell cycle.
-
In Vivo Evaluation
Protocol 8: Subcutaneous Xenograft Mouse Model
Principle: Human tumor cells are implanted into immunocompromised mice to establish a tumor model that can be used to evaluate the in vivo efficacy of anticancer agents.
Materials:
-
Human cancer cell line
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Matrigel (optional)
-
Test compound
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation and Implantation:
-
Harvest and resuspend the cancer cells in a mixture of PBS and Matrigel.
-
Subcutaneously inject the cell suspension into the flank of the mice.
-
-
Tumor Growth and Treatment:
-
Monitor the mice for tumor growth.
-
When the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound and vehicle control to the respective groups according to the desired dosing schedule and route of administration.
-
-
Efficacy Assessment:
-
Measure the tumor volume and body weight of the mice 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.
-
References
- 1. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
- 9. Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Brevilin A, a Natural Sesquiterpene Lactone Inhibited the Growth of Triple-Negative Breast Cancer Cells via Akt/mTOR and STAT3 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bosterbio.com [bosterbio.com]
- 19. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 20. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 21. ucl.ac.uk [ucl.ac.uk]
Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate: A Keystone Intermediate in Modern Agrochemical Development
An Application and Synthesis Guide for Researchers
Abstract
Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate is a highly versatile heterocyclic building block that has gained significant traction in the synthesis of advanced agrochemicals.[1] The strategic incorporation of a trifluoromethyl (CF3) group onto the robust thiazole scaffold imparts enhanced biological efficacy, metabolic stability, and lipophilicity to derivative molecules. These properties are critical for the development of next-generation fungicides and herbicides with improved performance and safety profiles.[1] This guide provides an in-depth exploration of the synthesis of this key intermediate and its subsequent application in the creation of potent agrochemical active ingredients, supported by detailed experimental protocols and mechanistic insights.
Introduction: The Strategic Advantage of the Trifluoromethyl-Thiazole Moiety
The development of novel crop protection agents is a continuous effort to overcome resistance and meet stringent environmental regulations. Heterocyclic compounds are at the forefront of this research, with the thiazole ring being a particularly privileged scaffold.[2] When functionalized with a trifluoromethyl group, the resulting molecule exhibits several advantageous properties:
-
Enhanced Potency: The strong electron-withdrawing nature of the CF3 group can significantly modulate the electronic properties of the molecule, often leading to stronger binding interactions with target enzymes or receptors.
-
Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong. The presence of a CF3 group can block sites of metabolic oxidation, extending the half-life of the active ingredient in the target pest and reducing degradation in the environment.
-
Optimal Lipophilicity: Fluorine substitution increases a molecule's lipophilicity, which can improve its ability to penetrate the waxy cuticles of plants and the cell membranes of pathogenic fungi or weeds.
This compound serves as an ideal starting point for accessing a wide range of complex agrochemicals, particularly the class of thiazole carboxamide fungicides.[1][3] Its dual functionality—an amino group for amide bond formation and an ethyl ester for further modification—provides synthetic flexibility.
Physicochemical Properties
A summary of the key properties of the title compound is presented below.
| Property | Value | Reference |
| CAS Number | 344-72-9 | [4] |
| Molecular Formula | C₇H₇F₃N₂O₂S | [4] |
| Molecular Weight | 240.2 g/mol | [4] |
| Appearance | Off-white to beige solid or crystals | [1] |
| Melting Point | 167-173 ºC | [1] |
Synthesis of the Core Intermediate: A Hantzsch Thiazole Approach
The most common and efficient method for constructing the 2-aminothiazole ring system is the Hantzsch Thiazole Synthesis.[5][6][7] This reaction involves the condensation of an α-haloketone with a thioamide.[6] For the synthesis of this compound, the key precursors are thiourea and an ethyl 2-chloro-4,4,4-trifluoroacetoacetate.
Synthesis Workflow Diagram
Caption: Workflow for Hantzsch Thiazole Synthesis.
Detailed Synthesis Protocol
Objective: To synthesize this compound.
Materials:
-
Ethyl 4,4,4-trifluoroacetoacetate
-
N-Chlorosuccinimide (NCS) or Sulfuryl chloride (SO₂Cl₂)
-
Thiourea
-
Ethanol (absolute)
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
Protocol:
Step 1: Synthesis of Ethyl 2-chloro-4,4,4-trifluoroacetoacetate (α-Haloketone Intermediate)
-
Causality: The Hantzsch synthesis requires an α-halo carbonyl compound. This step introduces a chlorine atom at the C2 position, which is the electrophilic site for the initial nucleophilic attack by thiourea.
-
To a stirred solution of ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) in a suitable solvent like dichloromethane or chloroform, add N-Chlorosuccinimide (1.1 eq) portion-wise.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, filter the reaction mixture to remove succinimide.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl 2-chloro-4,4,4-trifluoroacetoacetate, which can often be used in the next step without further purification.
Step 2: Cyclocondensation to form the Thiazole Ring
-
Causality: This is the core ring-forming step. The sulfur atom of thiourea acts as a nucleophile, attacking the chlorinated carbon. An intramolecular condensation followed by dehydration forms the stable, aromatic thiazole ring.[8] Ethanol is a common polar protic solvent that facilitates the reaction.
-
Dissolve thiourea (1.0 eq) in absolute ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add the crude ethyl 2-chloro-4,4,4-trifluoroacetoacetate (1.0 eq) to the solution.
-
Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature. The product may precipitate as a hydrochloride salt.
Step 3: Neutralization and Isolation
-
Causality: The resulting aminothiazole is basic and forms a salt in the potentially acidic reaction medium. Neutralization with a mild base like sodium bicarbonate deprotonates the amino group, causing the free base product to precipitate from the aqueous ethanol mixture due to its lower solubility.[8]
-
Slowly add a saturated aqueous solution of sodium bicarbonate to the reaction mixture with stirring until the pH is neutral (pH 7-8).
-
A solid precipitate of this compound will form.
-
Stir the slurry in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid by vacuum filtration and wash the filter cake with cold deionized water.
-
Dry the product under vacuum. For higher purity, the crude product can be recrystallized from an ethanol/water mixture.
Self-Validation: The identity and purity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹⁹F NMR, Mass Spectrometry, and Melting Point determination.
Application in Fungicide Synthesis: Thiazole Carboxamides
A prominent application of this intermediate is in the synthesis of thiazole carboxamide fungicides, which are potent inhibitors of the succinate dehydrogenase (SDH) enzyme in the fungal respiratory chain.[3] The synthesis involves converting the parent intermediate into an acid chloride, followed by coupling with a substituted aniline.
Synthesis Pathway Diagram
Caption: Synthesis of a Thiazole Carboxamide Fungicide.
Protocol: Synthesis of N-Aryl-2-methyl-4-(trifluoromethyl)thiazole-5-carboxamides
This protocol is a representative procedure based on methodologies reported for creating novel fungicidal compounds.[3]
Objective: To synthesize a fungicidally active N-aryl thiazole carboxamide.
Materials:
-
This compound
-
Reagents for Sandmeyer-type reaction (e.g., t-Butyl nitrite, Cu₂O)
-
Reagents for methylation (e.g., Methyl iodide)
-
Lithium hydroxide (LiOH)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
A substituted aniline (e.g., 2-chloroaniline)
-
Triethylamine or Pyridine
-
Dichloromethane (DCM) or Toluene
Protocol:
Step 1: Modification of the 2-Amino Group
-
Causality: For many SDHI fungicides, the 2-position of the thiazole ring is substituted with a methyl group rather than an amino group. This can be achieved through various multi-step sequences, often starting with a Sandmeyer-type reaction to replace the amino group with a hydrogen or halogen, followed by metallation and quenching with an electrophile like methyl iodide. A simplified conceptual pathway is described. For this example, we will assume a precursor, 2-methyl-4-trifluoromethyl-thiazole-5-carboxylic acid, is available or synthesized via a separate route. A key step is converting the ester to a carboxylic acid.
Step 2: Ester Hydrolysis
-
Dissolve Ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate (1.0 eq) in a mixture of THF and water.
-
Add lithium hydroxide (LiOH) (1.5 eq) and stir at room temperature until TLC analysis shows complete consumption of the starting material.
-
Acidify the mixture with 1N HCl to pH 2-3, and extract the product with ethyl acetate.
-
Dry the organic layer and concentrate to yield 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid.
Step 3: Formation of the Acid Chloride
-
Causality: The carboxylic acid is not reactive enough to form an amide bond directly with the aniline. It must be activated. Converting it to a highly electrophilic acid chloride using thionyl chloride is a standard and effective method.
-
To the carboxylic acid (1.0 eq) in a flask, add thionyl chloride (2.0-3.0 eq) and a catalytic amount of DMF.
-
Heat the mixture gently to reflux for 2-3 hours.
-
Remove the excess thionyl chloride by distillation or under reduced pressure to obtain the crude 2-methyl-4-(trifluoromethyl)thiazole-5-carbonyl chloride.
Step 4: Amide Bond Formation (Coupling)
-
Causality: The nucleophilic nitrogen of the substituted aniline attacks the electrophilic carbonyl carbon of the acid chloride, forming the desired amide bond. A base like triethylamine is added to neutralize the HCl byproduct generated during the reaction, driving the reaction to completion.
-
Dissolve the desired substituted aniline (1.0 eq) and triethylamine (1.2 eq) in a dry solvent like dichloromethane (DCM) and cool the mixture in an ice bath.
-
Add a solution of the crude acid chloride (1.0 eq) in DCM dropwise to the cooled aniline solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Upon completion, wash the reaction mixture with water, 1N HCl, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the final N-aryl-2-methyl-4-(trifluoromethyl)thiazole-5-carboxamide.
Biological Activity Data
The resulting thiazole carboxamides have demonstrated significant fungicidal activity. The table below presents example data for compounds synthesized from this core structure.
| Compound | Target Pathogen | Inhibition Rate at 50 µg/mL (%) | Reference |
| 6a (N-(2-methylphenyl) derivative) | Pellicularia sasakii (Rice Sheath Blight) | 91.78 | [3] |
| 6b (N-(2-chlorophenyl) derivative) | Pellicularia sasakii | 87.67 | [3] |
| 6c (N-(3-chlorophenyl) derivative) | Pellicularia sasakii | 72.60 | [3] |
| 6g (N-(pyridin-2-yl) derivative) | Pellicularia sasakii | 89.04 | [3] |
Data synthesized from the findings reported in the Chinese Journal of Pesticide Science.[3]
Conclusion
This compound is an undeniably valuable platform for the synthesis of modern agrochemicals. Its efficient preparation via the Hantzsch synthesis and the synthetic accessibility of its functional groups allow for extensive structure-activity relationship (SAR) studies. The protocols and insights provided herein demonstrate the practical utility of this intermediate in developing potent fungicidal agents, underscoring its importance for researchers and professionals in the agrochemical industry.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and fungicidal activity of N-substituted 2-methyl-4- trifluoromethyl-5-thiazole carboxamides [nyxxb.cn]
- 4. scbt.com [scbt.com]
- 5. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. synarchive.com [synarchive.com]
- 7. mdpi.com [mdpi.com]
- 8. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Synthesis of Thiazole-5-Carboxamide Derivatives from Ethyl Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Thiazole-5-Carboxamides in Medicinal Chemistry
The thiazole ring is a prominent heterocyclic scaffold that has garnered significant attention in the field of drug discovery.[1][2] Its unique structural features allow it to serve as a versatile core for a multitude of compounds with diverse and potent pharmacological activities.[1][2] Thiazole-containing molecules have demonstrated efficacy against a wide range of clinical conditions, including cancer, inflammation, and various infections.[1][3] The thiazole-5-carboxamide moiety, in particular, is a key pharmacophore found in numerous biologically active agents, including anticancer and antimicrobial drugs.[3][4][5] The amide group's ability to form hydrogen bonds contributes significantly to the binding affinity of these compounds with their biological targets.[6]
This guide provides a comprehensive overview of the synthetic routes for preparing thiazole-5-carboxamide derivatives, with a primary focus on the conversion from ethyl thiazole-5-carboxylate. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and discuss the critical parameters that influence the success of these transformations.
Synthetic Strategies: From Ester to Amide
The conversion of an ester to an amide is a fundamental transformation in organic synthesis. While direct aminolysis of an ester is possible, it often requires harsh conditions such as high heat.[7] This is due to the fact that the alkoxy group of the ester is a relatively poor leaving group.[8] Consequently, two primary strategies are commonly employed for the synthesis of thiazole-5-carboxamides from their corresponding ethyl esters:
Strategy 1: Two-Step Hydrolysis and Amide Coupling
This is often the more reliable and higher-yielding approach. It involves:
-
Hydrolysis: The ethyl thiazole-5-carboxylate is first hydrolyzed to the corresponding thiazole-5-carboxylic acid. This is typically achieved under basic conditions (e.g., using LiOH, NaOH, or KOH) followed by acidification.[9]
-
Amide Coupling: The resulting carboxylic acid is then coupled with a desired amine using a coupling agent. This "activates" the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.[10]
Strategy 2: Direct Aminolysis
This one-step approach involves the direct reaction of the ethyl thiazole-5-carboxylate with an amine.[7] While seemingly more straightforward, this reaction can be sluggish and may require elevated temperatures or the use of a catalyst.[7][8] For certain substrates, particularly with less hindered amines, this can be a viable option.
Why the Two-Step Approach is Often Preferred
Several factors make the hydrolysis-coupling sequence a more robust method:
-
Milder Reaction Conditions: Amide coupling reactions can often be performed at or below room temperature, which is beneficial for sensitive substrates.[10]
-
Broader Substrate Scope: This method is generally more tolerant of a wider variety of amines, including those that are less nucleophilic or sterically hindered.
-
Higher Yields: Activating the carboxylic acid significantly improves the efficiency of the amidation step, often leading to higher overall yields compared to direct aminolysis.[11][12] In some reported cases, direct aminolysis of ethyl thiazole-5-carboxylates failed to produce the desired product, while the two-step approach was successful.[11][12]
Visualizing the Synthetic Pathways
Overall Workflow: From Ester to Carboxamide
References
- 1. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies | PLOS One [journals.plos.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Esters Reaction with Amines – The Aminolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. Carboxylic acid synthesis by hydrolysis of amides [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: Microwave-Assisted Synthesis of Thiazole Derivatives
Introduction: Accelerating Thiazole Synthesis for Modern Drug Discovery
The thiazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals, including antimicrobials, anticancer agents, and anti-inflammatory drugs.[1][2][3] The synthesis of its derivatives has traditionally relied on conventional heating methods that are often slow, energy-intensive, and can lead to undesired side products.[1][4]
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative green chemistry technique, revolutionizing the synthesis of such heterocyclic compounds.[5][6][7] By utilizing microwave irradiation, chemical reactions can be accelerated from hours to mere minutes, often with significantly higher yields and purity.[1][6][8] This application note provides a comprehensive guide for researchers and drug development professionals on the principles, protocols, and best practices for the microwave-assisted synthesis of thiazole derivatives, focusing on efficiency, reproducibility, and safety.
The Principle: Why Microwave Heating Surpasses Conventional Methods
Understanding the fundamental difference between microwave and conventional heating is key to appreciating its advantages. Conventional heating transfers energy indirectly and slowly from an external source, through the vessel walls, and into the reaction mixture, leading to temperature gradients. In contrast, microwave irradiation interacts directly with polar molecules and ions within the reaction mixture, causing rapid, uniform, and efficient heating throughout the bulk of the solution.[5][8]
This direct energy transfer is governed by two primary mechanisms:
-
Dipolar Polarization: Polar molecules, like many organic solvents and reagents, attempt to align with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, leading to rapid heating.
-
Ionic Conduction: Charged particles (ions) in the mixture will move back and forth through the solution, trying to align with the oscillating field. This movement causes collisions, which generate heat.
The primary advantages of this heating mechanism include:
-
Dramatic Rate Acceleration: Reaction times are often reduced from many hours to a few minutes.[6][8][9]
-
Higher Yields & Purity: Rapid heating to the target temperature minimizes the time available for the formation of side products, resulting in cleaner reactions and higher product yields.[6][10][11]
-
Energy Efficiency: Direct heating of the reaction mass is significantly more energy-efficient than heating a large oil bath and reaction vessel.[7][12]
-
Solvent-Free Potential: Microwaves can heat neat reactants directly, often eliminating the need for solvents and aligning with green chemistry principles.[3][12][13]
Caption: Comparison of conventional vs. microwave heating.
The Hantzsch Thiazole Synthesis: A Microwave-Promoted Reaction
The Hantzsch thiazole synthesis, the condensation of an α-haloketone with a thioamide-containing compound (like thiourea), is the most fundamental method for preparing this scaffold. Microwave irradiation dramatically enhances the efficiency of this reaction.[10][14][15] The mechanism involves nucleophilic attack by the sulfur of the thiourea on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. Each step is accelerated by the rapid, uniform heating provided by microwaves.
Caption: Simplified mechanism of the Hantzsch thiazole synthesis.
Experimental Protocols
Safety Note: All experiments should be conducted in a well-ventilated fume hood. Microwave synthesis must be performed in a dedicated scientific microwave reactor, not a domestic oven. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: One-Pot, Three-Component Synthesis of 2-Amino-4-arylthiazoles
This protocol is a highly efficient, one-pot variation of the Hantzsch synthesis, avoiding the need to pre-synthesize and handle lachrymatory α-haloketones by generating them in situ.[16][17][18]
-
Rationale: A ketone is first halogenated at the alpha position using a halogen source like N-Bromosuccinimide (NBS) or iodine. Without isolation, thiourea is added, which then undergoes the Hantzsch condensation to yield the final product. This one-pot approach improves atom economy and reduces reaction time.[16][19]
Caption: Workflow for the one-pot synthesis of 2-aminothiazoles.
Reagents & Equipment:
-
Aryl Ketone (e.g., Acetophenone): 1.0 mmol
-
Thiourea: 1.2 mmol
-
Iodine: 1.0 mmol
-
Ethanol: 3-4 mL
-
10 mL microwave process vial with a magnetic stir bar
-
Scientific Microwave Reactor (e.g., CEM Discover, Biotage Initiator)
Procedure:
-
To the 10 mL microwave vial, add the aryl ketone (1.0 mmol), thiourea (1.2 mmol), and iodine (1.0 mmol).
-
Add ethanol (3-4 mL) and the magnetic stir bar.
-
Securely cap the vial.
-
Place the vial in the cavity of the microwave reactor.
-
Set the reaction parameters:
-
Temperature: 120 °C
-
Ramp Time: 2 minutes
-
Hold Time: 5-10 minutes
-
Power: 200 W (dynamic power control to maintain temperature)
-
Stirring: High
-
-
Once the reaction is complete, allow the vial to cool to room temperature (typically via automated air cooling).
-
Pour the reaction mixture into ice-cold water (20 mL).
-
Add a saturated solution of sodium thiosulfate dropwise to quench any unreacted iodine until the brown color disappears.
-
Basify the solution with aqueous ammonia or 10% NaOH to a pH of ~8-9 to precipitate the product.
-
Filter the resulting solid, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain the pure 2-amino-4-arylthiazole.[18][20]
Protocol 2: Solvent-Free Synthesis of Hydrazinyl Thiazoles
This protocol showcases the green chemistry potential of MAOS by eliminating the need for a solvent, which simplifies work-up and reduces waste.[3][13][21]
-
Rationale: By mixing neat reactants (or grinding them together) and irradiating them, the microwave energy is absorbed directly by the reagents, promoting the reaction. This is particularly effective for solid-phase reactions where conventional heating would be inefficient.[12]
Reagents & Equipment:
-
Substituted Thiosemicarbazone: 1.0 mmol
-
α-Bromoketone (e.g., 2-Bromoacetophenone): 1.0 mmol
-
Open glass vessel or a loosely capped microwave vial
-
Scientific Microwave Reactor
Procedure:
-
In a glass mortar, combine the thiosemicarbazone (1.0 mmol) and the α-bromoketone (1.0 mmol).
-
Grind the solids together for 1-2 minutes until a homogenous powder is formed.
-
Transfer the mixture to an open glass vessel.
-
Place the vessel in the microwave reactor.
-
Irradiate at a low to medium power setting (e.g., 150-300 W) for very short intervals. Monitor the reaction closely (e.g., 30-second pulses) to prevent charring. Total irradiation time is typically 1-5 minutes.[3][13][21]
-
After cooling, add a small amount of ethanol to the solid mass and triturate to break up the product.
-
Filter the solid, wash with a small volume of cold ethanol, and dry. The product is often obtained in high purity without the need for further purification.[14]
Table 1: Comparison of Conventional vs. Microwave Hantzsch Synthesis
| Entry | Substrates | Method | Solvent | Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | Thiosemicarbazone + 2-Chloro-N-phenethylacetamide | Conventional | Ethanol | 1.5 hours | 79-90% | [14] |
| 2 | Thiosemicarbazone + 2-Chloro-N-phenethylacetamide | Microwave | Ethanol | 10-15 min | 82-92% | [14] |
| 3 | 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone + N-phenylthiourea | Conventional | Methanol | 8 hours | Lower | [10] |
| 4 | 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone + N-phenylthiourea | Microwave | Methanol | 30 min | 95% | [10][15] |
| 5 | Substituted Ketone + Thiourea + Iodine | Conventional | Ethanol | 8-10 hours | ~45-65% | [17][18][20] |
| 6 | Substituted Ketone + Thiourea + Iodine | Microwave | Ethanol | 5-15 min | 70-92% |[17][18][20] |
Experimental Considerations & Field Insights
-
Solvent Selection: Polar solvents (EtOH, MeOH, DMF, water) are excellent microwave absorbers and are generally preferred.[16] For reactions requiring higher temperatures, less volatile solvents like DMF or PEG can be used. Non-polar solvents like toluene or dioxane are poor absorbers and are typically used only when chemically necessary.
-
Vessel Type and Safety: Always use sealed vessels designed for microwave synthesis when working with volatile solvents to allow for temperatures to build above their atmospheric boiling points. This pressurization is a key factor in rate acceleration. Ensure the reaction volume does not exceed the manufacturer's recommendation (typically 1/3 to 1/2 of the vial volume) to allow for safe expansion.
-
Temperature vs. Power Control: Modern reactors utilize IR sensors to monitor and maintain a set temperature by modulating power output. This is crucial for reproducibility and preventing thermal decomposition. Relying on fixed power settings, as in a domestic oven, is not recommended as it can lead to thermal runaway and inconsistent results.[6]
-
Stirring: Efficient stirring is critical for homogenous heating and preventing localized hot spots, especially in heterogeneous mixtures. Always use a properly sized magnetic stir bar.
Conclusion
Microwave-assisted synthesis represents a paradigm shift in the preparation of thiazole derivatives. It is an established, reliable, and eco-friendly technology that offers significant advantages in speed, yield, and purity over classical methods.[4] By providing rapid and controlled heating, MAOS enables chemists to accelerate the discovery and development of novel thiazole-containing compounds, making it an indispensable tool in the modern research laboratory.
References
- 1. Green Synthesis of Thiazoles and Thiadiazoles having Anticancer Activities under Microwave Irradiation | Bentham Science [benthamscience.com]
- 2. Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Green Synthesis of Thiazoles and Thiadiazoles having Anticancer Activities under Microwave Irradiation [ouci.dntb.gov.ua]
- 5. Microwave assisted green organic synthesis [wisdomlib.org]
- 6. ajchem-a.com [ajchem-a.com]
- 7. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 9. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06886F [pubs.rsc.org]
- 10. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 13. Microwave-assisted solvent-free synthesis of some novel thiazole-substituted thiosemicarbazone analogues: antimicrobial and anticancer studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bot Verification [rasayanjournal.co.in]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. jusst.org [jusst.org]
- 19. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
- 20. asianpubs.org [asianpubs.org]
- 21. researchgate.net [researchgate.net]
Application Note: Protocol for Scaling Up Hantzsch Thiazole Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract: The Hantzsch thiazole synthesis, a cornerstone reaction in heterocyclic chemistry, is pivotal for the creation of numerous pharmaceutical compounds.[1][2][3][4] This document provides a detailed guide for scaling up this essential synthesis from the laboratory bench to pilot-plant scale. It delves into the mechanistic underpinnings, offers step-by-step protocols for both small and larger scales, and addresses the critical considerations and potential challenges associated with process scale-up. By focusing on safety, efficiency, and product quality, this guide aims to equip researchers with the knowledge to successfully transition the Hantzsch synthesis to larger production volumes.
Introduction: The Significance of the Hantzsch Thiazole Synthesis
The thiazole ring is a fundamental structural motif found in a wide array of biologically active molecules, including antimicrobials, anti-inflammatory agents, and anticancer drugs.[4][5][6] First described by Arthur Hantzsch in 1887, the Hantzsch thiazole synthesis is a classic and highly effective method for constructing this heterocyclic system.[2][7] The reaction typically involves the condensation of an α-haloketone with a thioamide.[7][8][9] Its enduring popularity in both academic and industrial settings stems from its reliability, generally high yields, and the use of readily available starting materials.[1][10]
As drug candidates progress from discovery to development, the ability to produce larger quantities of the active pharmaceutical ingredient (API) becomes critical. Scaling up a chemical synthesis from milligram or gram scale to kilogram scale introduces a new set of challenges that are not always apparent at the bench. This application note provides a comprehensive protocol and practical guidance for navigating the scale-up of the Hantzsch thiazole synthesis, ensuring a safe, efficient, and reproducible process.
Reaction Mechanism and Rationale
A thorough understanding of the reaction mechanism is paramount for successful scale-up, as it informs decisions regarding reaction conditions, potential side reactions, and purification strategies. The Hantzsch thiazole synthesis proceeds through a well-established multi-step pathway.[1][9]
The reaction commences with a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone via an SN2 reaction.[1][9] This is followed by an intramolecular cyclization where the nitrogen of the thioamide attacks the carbonyl carbon. The final step involves dehydration of the resulting intermediate to form the stable, aromatic thiazole ring.[9] The aromaticity of the final product serves as a strong thermodynamic driving force for the reaction.[11]
Caption: The reaction mechanism of the Hantzsch thiazole synthesis.
Laboratory-Scale Synthesis: A Baseline Protocol
Before attempting a large-scale reaction, it is crucial to have a well-optimized and reproducible laboratory-scale procedure. The following protocol describes a typical synthesis of a 2-aminothiazole derivative.
Materials and Equipment
| Reagent/Equipment | Purpose |
| α-Bromoacetophenone | Starting material |
| Thiourea | Starting material |
| Methanol | Solvent |
| Sodium Carbonate (5% aq. solution) | Base for neutralization |
| Round-bottom flask | Reaction vessel |
| Magnetic stir plate and stir bar | Agitation |
| Condenser | To prevent solvent loss |
| Heating mantle | Heat source |
| Buchner funnel and filter flask | Product isolation |
Step-by-Step Laboratory Protocol
-
Reagent Charging: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine α-bromoacetophenone (5.0 mmol, 1.0 g) and thiourea (7.5 mmol, 0.57 g).[1]
-
Solvent Addition: Add methanol (10 mL) to the flask.[1]
-
Reaction: Attach a condenser and heat the mixture to a gentle reflux (around 65-70°C) with stirring for 30-60 minutes.[1][11] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cooling and Neutralization: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.[1]
-
Precipitation: Pour the cooled reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate (40 mL) with stirring.[1][11] The product will precipitate out of solution.
-
Isolation and Drying: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with cold water (2 x 20 mL).[12] Allow the product to air-dry or dry in a vacuum oven at a low temperature.
Scaling Up the Hantzsch Thiazole Synthesis: A Detailed Protocol
Transitioning from a 5 mmol scale to a 1 mol scale (a 200-fold increase) requires careful consideration of several key process parameters. The following protocol is designed for a 1 mol scale synthesis in a 5 L jacketed glass reactor.
Critical Scale-Up Parameters
| Parameter | Laboratory Scale (5 mmol) | Pilot Scale (1 mol) | Rationale for Change |
| Reagents | |||
| α-Bromoacetophenone | 1.0 g | 200 g | Direct scale-up |
| Thiourea | 0.57 g | 114 g | Maintaining stoichiometry |
| Solvent | |||
| Methanol | 10 mL | 2 L | Maintain concentration, allow for efficient stirring |
| Reaction Conditions | |||
| Temperature | Reflux (65-70°C) | 60-65°C | Better temperature control in a jacketed reactor |
| Reaction Time | 30-60 min | 2-4 hours | Slower heat and mass transfer at larger scale |
| Work-up | |||
| 5% Na₂CO₃ solution | 40 mL | 8 L | Maintain ratio for effective neutralization and precipitation |
| Equipment | |||
| Reactor | 100 mL RBF | 5 L Jacketed Reactor | Accommodate larger volume, precise temperature control |
| Agitation | Magnetic Stirrer | Overhead Mechanical Stirrer | Ensure efficient mixing in a larger volume |
Step-by-Step Scale-Up Protocol
Caption: Experimental workflow for the scaled-up Hantzsch synthesis.
-
Equipment Setup: Ensure the 5 L jacketed glass reactor is clean, dry, and equipped with an overhead stirrer, temperature probe, condenser, and a nitrogen inlet.
-
Initial Charging: Charge the reactor with thiourea (114 g, 1.5 mol) and methanol (1 L). Begin stirring to form a slurry.
-
Heating: Heat the reactor contents to 50-55°C using the jacketed heating system.
-
Controlled Addition of α-Haloketone: In a separate vessel, dissolve α-bromoacetophenone (200 g, 1.0 mol) in methanol (1 L). Slowly add this solution to the reactor over 30-45 minutes, maintaining the internal temperature below 65°C. Rationale: The reaction is exothermic, and controlled addition is crucial to prevent a runaway reaction.
-
Reaction Monitoring: After the addition is complete, maintain the reaction temperature at 60-65°C. Monitor the reaction progress by taking aliquots and analyzing them by High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-4 hours).
-
Cooling: Once the reaction is complete, cool the reactor contents to 20-25°C.
-
Product Precipitation: In a separate, appropriately sized vessel, prepare an 8 L solution of 5% aqueous sodium carbonate. With vigorous stirring, slowly transfer the cooled reaction mixture into the sodium carbonate solution. A thick precipitate will form.
-
Isolation: Isolate the solid product using a suitable filtration apparatus (e.g., a large Buchner funnel or a filter press).
-
Washing: Wash the filter cake thoroughly with deionized water until the filtrate is neutral to pH. This removes any inorganic salts and residual methanol.
-
Drying: Dry the product in a vacuum oven at 50-60°C until a constant weight is achieved.
Troubleshooting and Safety Considerations
Common Scale-Up Challenges
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction; side product formation. | Ensure adequate mixing and temperature control. Monitor reaction closely by HPLC. |
| Product Impurity | Inefficient washing; side reactions. | Ensure thorough washing of the filter cake. Consider recrystallization if necessary. |
| Difficult Filtration | Very fine particle size. | Adjust the rate of addition during precipitation. Consider using a different solvent system for precipitation. |
| Exotherm Control | Addition of α-haloketone is too fast. | Slow down the addition rate. Ensure the cooling system of the reactor is functioning efficiently. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[12]
-
Ventilation: Conduct the reaction in a well-ventilated fume hood or a designated chemical synthesis area.[12]
-
α-Haloketones: These are lachrymators and skin irritants. Handle with care in a fume hood.
-
Exothermic Reaction: Be aware of the potential for an exothermic reaction, especially during the addition of the α-haloketone. Have a cooling bath on standby.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
The Hantzsch thiazole synthesis is a robust and versatile reaction that can be successfully scaled up with careful planning and execution. By understanding the reaction mechanism, paying close attention to critical process parameters such as temperature control and reagent addition rates, and adhering to strict safety protocols, researchers can efficiently produce kilogram quantities of high-purity thiazole derivatives. This guide provides a solid foundation for the successful scale-up of this important reaction, facilitating the advancement of drug development programs.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. mjas.analis.com.my [mjas.analis.com.my]
- 4. archives.ijper.org [archives.ijper.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. synarchive.com [synarchive.com]
- 8. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
This comprehensive guide offers an in-depth exploration of the synthetic strategies for dasatinib, a potent multi-targeted tyrosine kinase inhibitor. Designed for researchers, medicinal chemists, and professionals in drug development, this document provides not only detailed, field-tested protocols but also the underlying chemical logic that drives these synthetic routes. Our focus is on delivering actionable insights, from the selection of starting materials to the optimization of reaction conditions, ensuring both scientific rigor and practical applicability.
Introduction: Dasatinib's Role in Oncology and the Importance of Efficient Synthesis
Dasatinib (marketed as Sprycel®) is a cornerstone in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL), particularly in cases resistant to imatinib.[1][2] Its mechanism of action involves the inhibition of multiple tyrosine kinases, including BCR-ABL and Src family kinases, thereby blocking oncogenic signaling pathways.[3] The clinical success of dasatinib has spurred significant interest in its chemical synthesis, not only for commercial production but also as a scaffold for developing novel kinase inhibitors with improved specificity or activity against resistant mutations.[3][4][5]
The intricate molecular architecture of dasatinib, featuring a central 2-aminothiazole-5-carboxamide core linked to a 2-chloro-6-methylphenyl group and a substituted pyrimidine moiety, presents unique synthetic challenges. An efficient and scalable synthesis is paramount, directly impacting the cost, purity, and accessibility of this life-saving medication.[2] This guide will dissect the most prevalent and innovative synthetic approaches, providing a robust framework for its preparation in a laboratory setting.
Core Synthetic Strategies: A Retrosynthetic Analysis
The synthesis of dasatinib can be conceptually broken down into the formation of key amide and amine bonds, typically converging on the central thiazole ring. Most synthetic routes involve the preparation of two key intermediates: 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (A) and N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide (B) . The final step is generally the coupling of intermediate B with 1-(2-hydroxyethyl)piperazine.
Here, we present a generalized retrosynthetic analysis that encompasses the most common synthetic disconnections.
References
- 1. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Method for synthesizing 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide - Eureka | Patsnap [eureka.patsnap.com]
- 3. Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of novel dasatinib analogues as potent DDR1 and DDR2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. daneshyari.com [daneshyari.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of Hantzsch Synthesis for Trifluoromethylated Thiazoles
Welcome to the Technical Support Center for the optimization of the Hantzsch synthesis for preparing trifluoromethylated thiazoles. This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of this important reaction. The introduction of a trifluoromethyl (CF₃) group can significantly enhance the pharmacological properties of a molecule, but it also presents unique challenges in synthetic chemistry.[1] This guide provides in-depth troubleshooting advice and frequently asked questions to help you achieve optimal results in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my Hantzsch synthesis of 2-amino-4-(trifluoromethyl)thiazole resulting in a low yield?
A1: Low yields in this reaction are a common issue and can stem from several factors. The strong electron-withdrawing nature of the trifluoromethyl group deactivates the carbonyl carbon of the α-haloketone (e.g., 3-bromo-1,1,1-trifluoroacetone), making it less susceptible to nucleophilic attack by the thioamide. Additionally, the stability of the starting materials and intermediates can be a concern. For a detailed breakdown of potential causes and solutions, please refer to our troubleshooting guide on "Low or No Product Yield."
Q2: I am observing multiple spots on my TLC plate that are difficult to separate. What are the likely side products?
A2: The formation of side products is a frequent challenge. Due to the trifluoromethyl group, the reaction may not proceed cleanly. Potential side products can include unreacted starting materials, self-condensation products of the thioamide, or isomeric thiazole derivatives. Under acidic conditions, the reaction can sometimes yield 3-substituted 2-imino-2,3-dihydrothiazoles in addition to the desired 2-amino product.[2] Our "Side Product Formation and Identification" guide offers strategies for identifying and minimizing these impurities.
Q3: The purification of my trifluoromethylated thiazole is proving difficult. The compound seems to be very polar. What purification strategies do you recommend?
A3: Trifluoromethylated thiazoles, particularly those with an amino group, can exhibit high polarity, making standard purification by silica gel chromatography challenging.[3] Strong retention on the silica column can lead to poor recovery and band broadening. We recommend exploring alternative stationary phases like alumina or using a gradient elution with a more polar solvent system. For highly polar compounds, reversed-phase chromatography (C18) may also be a viable option. Refer to the "Purification of Trifluoromethylated Thiazoles" section for detailed protocols.
Q4: Is 3-bromo-1,1,1-trifluoroacetone stable for long-term storage?
A4: 3-Bromo-1,1,1-trifluoroacetone is a key reagent and its stability is crucial. It is a liquid that can be sensitive to light and moisture.[4] It is best stored in a dark, dry environment, preferably under an inert atmosphere. Over time, decomposition can occur, leading to lower yields and the formation of impurities. It is advisable to use freshly distilled or recently purchased reagent for best results.
Troubleshooting Guides
Problem 1: Low or No Product Yield
Low yields are a primary obstacle in the Hantzsch synthesis of trifluoromethylated thiazoles. The following table outlines potential causes and their corresponding solutions.
| Potential Cause | Explanation | Recommended Solution(s) |
| Reduced Reactivity of the α-Haloketone | The electron-withdrawing CF₃ group decreases the electrophilicity of the carbonyl carbon in 3-bromo-1,1,1-trifluoroacetone, slowing down the initial nucleophilic attack by the thioamide. | - Increase the reaction temperature to provide more energy for the reaction to proceed. Refluxing in a suitable solvent like ethanol is often necessary. - Extend the reaction time and monitor progress carefully using TLC. |
| Instability of Starting Materials or Intermediates | 3-bromo-1,1,1-trifluoroacetone can be unstable.[4] The thioamide may also decompose under harsh reaction conditions. | - Use high-purity, fresh starting materials. - Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. |
| Inappropriate Reaction Conditions | The choice of solvent and temperature is critical. A suboptimal environment can hinder the reaction rate and lead to decomposition. | - Screen different solvents. While ethanol is common, other alcohols or aprotic solvents like DMF might be effective.[5] - Optimize the temperature. Start with gentle heating (e.g., 50-60 °C) and gradually increase if the reaction is sluggish. |
| Suboptimal Work-up Procedure | The product may be lost during the work-up if it is partially soluble in the aqueous phase or if the pH is not optimal for precipitation. | - After reaction completion, pour the mixture into a cold, dilute basic solution (e.g., 5% sodium bicarbonate) to neutralize any acid formed and precipitate the product. - If the product does not precipitate, perform an extraction with a suitable organic solvent like ethyl acetate. |
Problem 2: Side Product Formation and Identification
The presence of multiple products complicates purification and reduces the yield of the desired trifluoromethylated thiazole.
| Potential Side Product | Plausible Cause | Mitigation and Identification Strategies |
| Unreacted Starting Materials | Incomplete reaction due to insufficient heating, short reaction time, or deactivated reagents. | - Monitor the reaction by TLC to ensure the disappearance of starting materials. - Increase reaction time and/or temperature as needed. - Confirm the identity of starting materials by running standards on the TLC plate. |
| Thioamide Dimerization/Decomposition | Thioamides can self-condense or decompose at elevated temperatures, especially in the presence of acid or base. | - Use a slight excess of the thioamide (e.g., 1.1-1.2 equivalents) to compensate for any degradation. - Avoid excessively high temperatures or prolonged reaction times. |
| Isomeric Iminothiazole Formation | Under acidic conditions, the cyclization can proceed differently, leading to the formation of a 3-substituted 2-imino-2,3-dihydrothiazole isomer.[2] | - Maintain neutral or slightly basic reaction conditions to favor the formation of the 2-aminothiazole. - Characterize the product mixture carefully using NMR and Mass Spectrometry to identify any isomers. The 1H NMR chemical shifts of the thiazole ring protons can help distinguish between the isomers.[2] |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4-(trifluoromethyl)thiazole
This protocol provides a general procedure for the synthesis of 2-amino-4-(trifluoromethyl)thiazole via the Hantzsch reaction.
Materials:
-
3-Bromo-1,1,1-trifluoroacetone (1.0 eq)[4]
-
Thiourea (1.1 eq)
-
Absolute Ethanol
-
5% Sodium Bicarbonate Solution
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware for work-up and purification
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 3-bromo-1,1,1-trifluoroacetone (1.0 eq) in absolute ethanol.
-
Add thiourea (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (indicated by the consumption of the limiting reagent), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing cold 5% sodium bicarbonate solution with stirring.
-
A precipitate of the crude product may form. If so, collect the solid by vacuum filtration and wash with cold water.
-
If a precipitate does not form, transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Purification of 2-Amino-4-(trifluoromethyl)thiazole
Due to its polarity, purification can be challenging. Here are two recommended methods.
Method A: Column Chromatography
-
Stationary Phase: Silica gel (consider using alumina if the compound strongly adheres to silica).
-
Eluent System: A gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50% or higher). The optimal gradient should be determined by TLC analysis.
-
Procedure:
-
Prepare a slurry of the stationary phase in the initial eluent and pack the column.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent) and adsorb it onto a small amount of silica gel.
-
Load the adsorbed sample onto the top of the column.
-
Elute the column with the gradient solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Method B: Recrystallization
-
Solvent Selection: Screen for a suitable solvent or solvent pair in which the compound is soluble at high temperatures but sparingly soluble at room temperature. Common choices include ethanol, methanol, or mixtures with water.
-
Procedure:
-
Dissolve the crude product in a minimal amount of the hot solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath may be necessary.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Visualizations
Hantzsch Thiazole Synthesis Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. asianpubs.org [asianpubs.org]
- 5. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yield in Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate Synthesis
Welcome to the technical support center for the synthesis of Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, which is a variation of the Hantzsch thiazole synthesis. While the Hantzsch synthesis is generally high-yielding, the presence of the electron-withdrawing trifluoromethyl group can introduce complexities.[1][2] This resource provides in-depth, experience-based solutions to help you optimize your reaction yields.
I. Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My reaction has resulted in a very low yield or no product at all. What are the most likely causes?
Answer: A low or non-existent yield in this synthesis often points to issues with the starting materials, reaction conditions, or the workup procedure. Here’s a breakdown of potential culprits:
-
Purity and Stability of Starting Materials:
-
Ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate: This α-halo-β-ketoester is a key starting material.[3][4] Its purity is critical. Impurities can lead to unwanted side reactions. It is also susceptible to hydrolysis, so ensure it has been stored under anhydrous conditions.
-
Thiourea: While generally stable, thiourea can degrade over time, especially if exposed to moisture. Use a fresh, dry source of thiourea for best results. An excess of thiourea is often used to drive the reaction to completion.[5]
-
Solvent Quality: The solvent, typically a protic solvent like ethanol or methanol, must be of high purity and anhydrous.[1] Water in the reaction mixture can promote hydrolysis of the ester and the α-haloketone.
-
-
Suboptimal Reaction Conditions:
-
Temperature: The Hantzsch synthesis often requires heating to proceed at a reasonable rate.[5] However, excessive heat can lead to decomposition of the starting materials or the product. The optimal temperature should be carefully controlled.
-
Reaction Time: Insufficient reaction time will result in incomplete conversion. Conversely, prolonged reaction times at elevated temperatures can lead to the formation of degradation products. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.
-
-
Inefficient Workup and Isolation:
-
Precipitation: The product, this compound, is often isolated by precipitation from the reaction mixture upon neutralization.[1] If the pH is not adjusted correctly, the product may remain dissolved.
-
Extraction: If an extraction is performed, ensure the correct solvent and pH are used to efficiently move the product into the organic phase. Multiple extractions may be necessary.
-
Question 2: I'm observing multiple spots on my TLC plate, indicating the formation of byproducts. What are the likely side reactions?
Answer: The formation of byproducts is a common issue. The primary side reactions to consider are:
-
Hydrolysis: As mentioned, water in the reaction can hydrolyze the ester group of the product or the starting material, leading to the corresponding carboxylic acid.
-
Self-condensation of the α-haloketone: Under basic conditions (which can arise during workup), the α-haloketone can undergo self-condensation reactions.
-
Reaction of Thiourea with the Ester: Thiourea can potentially react with the ethyl ester group, though this is generally less favorable than the reaction with the α-haloketone.
To minimize these side reactions, ensure all reagents and solvents are anhydrous and that the reaction temperature and time are optimized.
Question 3: The reaction seems to stall and does not go to completion. What can I do to improve the conversion rate?
Answer: A stalled reaction can often be addressed by adjusting the reaction parameters:
-
Increase the Molar Excess of Thiourea: Using a larger excess of thiourea (e.g., 1.5 to 2 equivalents) can help drive the equilibrium towards the product.[5]
-
Change the Solvent: While ethanol and methanol are common, exploring other polar aprotic solvents like DMF or DMSO could be beneficial, although this may require adjusting the reaction temperature.
-
Catalysis: While the Hantzsch synthesis is often performed without a catalyst, the addition of a mild acid or base catalyst could potentially increase the reaction rate.[2] However, this should be done cautiously as it can also promote side reactions.
Question 4: How does the trifluoromethyl group affect the reaction, and are there any special considerations?
Answer: The strong electron-withdrawing nature of the trifluoromethyl (CF3) group significantly influences the reactivity of the starting material, Ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate.
-
Increased Electrophilicity: The CF3 group makes the carbonyl carbon more electrophilic, which can facilitate the initial attack by the sulfur of thiourea.
-
Stability of Intermediates: The CF3 group can affect the stability of the reaction intermediates, potentially altering the reaction pathway or rate-determining step.
-
Acidity of α-protons: The CF3 group increases the acidity of the α-protons in the starting material, which can make it more susceptible to enolization and potential side reactions.
Given these effects, careful control of the reaction conditions is even more critical than in a standard Hantzsch synthesis.
II. Optimized Experimental Protocol
This protocol is a starting point and may require optimization based on your specific laboratory conditions and reagent purity.
Materials:
-
Ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate (1.0 eq)
-
Thiourea (1.5 eq)
-
Anhydrous Ethanol
-
Saturated Sodium Bicarbonate Solution
-
Dichloromethane or Ethyl Acetate for extraction
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add thiourea (1.5 eq) and anhydrous ethanol.
-
Stir the mixture until the thiourea is dissolved.
-
Add Ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate (1.0 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the reaction progress by TLC.
-
Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature.
-
Slowly add a saturated solution of sodium bicarbonate to neutralize the reaction mixture. The product should precipitate out of the solution.
-
If precipitation is incomplete, the product can be extracted with a suitable organic solvent like dichloromethane or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
III. Key Reaction Parameters and Their Impact on Yield
| Parameter | Recommended Range | Impact on Low Yield | Rationale |
| Temperature | Reflux (e.g., ~78°C for Ethanol) | Too low: incomplete reaction. Too high: decomposition. | Provides activation energy for the reaction without causing significant degradation of reactants or products.[5] |
| Reaction Time | 2-4 hours (TLC monitored) | Too short: incomplete conversion. Too long: byproduct formation. | Ensures the reaction proceeds to completion while minimizing the formation of degradation products. |
| Thiourea Stoichiometry | 1.2 - 1.5 equivalents | Insufficient amount leads to incomplete reaction. | An excess of thiourea helps to drive the reaction forward according to Le Chatelier's principle.[5] |
| Solvent | Anhydrous Ethanol or Methanol | Presence of water can lead to hydrolysis of the ester and α-haloketone. | Protic solvents facilitate the proton transfer steps in the mechanism. Anhydrous conditions prevent unwanted side reactions.[1] |
IV. Reaction Mechanism and Troubleshooting Flowchart
The synthesis of this compound follows the Hantzsch thiazole synthesis mechanism.[1][6][7][8]
Caption: Troubleshooting workflow for low yield.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. Thiazole synthesis [organic-chemistry.org]
- 3. Ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. Buy Ethyl 2-chloro-4,4,4-trifluoroacetoacetate | 363-58-6 [smolecule.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. synarchive.com [synarchive.com]
Technical Support Center: Purification Techniques for Fluorinated Heterocyclic Compounds
Welcome to the Technical Support Center for the purification of fluorinated heterocyclic compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter specific challenges during the purification of these unique molecules. The introduction of fluorine into a heterocyclic framework can significantly alter a molecule's physicochemical properties, such as its polarity, lipophilicity, and basicity, often requiring non-standard purification strategies.[1][2]
This resource provides practical, in-depth troubleshooting advice and answers to frequently asked questions, moving beyond generic protocols to explain the underlying principles behind each purification technique.
Troubleshooting Guide
This section addresses common issues encountered during the purification of fluorinated heterocyclic compounds in a question-and-answer format.
Issue 1: My fluorinated compound is difficult to separate from its non-fluorinated precursor by normal-phase chromatography.
Why is this happening?
The introduction of fluorine atoms can dramatically alter the polarity of a molecule, but not always in a predictable way.[3] While fluorine is highly electronegative, the overall effect on molecular polarity depends on the number and position of fluorine atoms, as well as the overall molecular geometry. In some cases, the polarity difference between the fluorinated product and the non-fluorinated starting material may be insufficient for effective separation on standard silica gel.
Solutions & Protocols:
-
Switch to a Fluorinated Stationary Phase: Consider using a column packed with a fluorinated stationary phase, such as one functionalized with pentafluorophenyl (PFP) or tridecafluoro (TDF) groups.[4] These phases can exhibit different selectivity compared to standard silica or C18 columns due to unique interactions like dipole-dipole, π-π, and ion-exchange.[5][6][7]
-
Expert Insight: PFP phases are particularly effective for separating aromatic fluorinated compounds due to potential π-π stacking interactions between the electron-deficient fluorinated ring of the stationary phase and the analyte.[4]
-
-
Employ Reversed-Phase Chromatography: If your compound is sufficiently non-polar, reversed-phase chromatography (e.g., with a C18 column) may provide better separation. The elution order will be inverted compared to normal-phase, with the more polar non-fluorinated precursor eluting first.
-
Utilize Supercritical Fluid Chromatography (SFC): SFC is an excellent alternative for separating compounds that are difficult to resolve by HPLC or GC.[8][9][10] Using supercritical CO2 as the mobile phase, often with a polar co-solvent like methanol, SFC can offer unique selectivity for fluorinated compounds.[9][11]
Issue 2: I'm observing poor peak shape (tailing or fronting) in HPLC analysis of my basic fluorinated heterocycle.
Why is this happening?
Poor peak shape is often due to secondary interactions between the analyte and the stationary phase or issues with sample overload.[12][13] Basic nitrogen-containing heterocycles can interact with acidic silanol groups on the surface of silica-based columns, leading to peak tailing.[7] Peak fronting is typically a sign of column overload.
Solutions & Protocols:
-
Mobile Phase Modification:
-
Add a Modifier: For reversed-phase chromatography, adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) or formic acid (typically 0.1%) to the mobile phase can protonate the basic analyte and mask the silanol groups, improving peak shape.[12][14] For basic compounds, a basic modifier like ammonium hydroxide might be beneficial.[12]
-
Adjust pH: Ensure the mobile phase pH is at least two units away from the pKa of your compound to maintain a consistent ionization state.[12]
-
-
Use a Deactivated Column: Employ an end-capped column where the residual silanol groups have been chemically deactivated to minimize secondary interactions.[12]
-
Reduce Sample Load: If you observe peak fronting, decrease the concentration or injection volume of your sample.[12][13]
Issue 3: My highly polar fluorinated heterocycle elutes in the void volume during reversed-phase chromatography.
Why is this happening?
The compound is too polar to be retained by the non-polar stationary phase.[12] This is a common issue with highly fluorinated compounds or those containing multiple polar functional groups.
Solutions & Protocols:
-
Switch to a More Retentive Column: Use a reversed-phase column with a higher carbon load or an embedded polar group to increase retention of polar analytes.[12]
-
Employ Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a chromatographic technique that uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent mixed with a small amount of aqueous solvent. This is ideal for retaining and separating very polar compounds.
-
Utilize Ion-Exchange Chromatography (IEC): If your compound is ionizable, IEC can be a powerful purification method.[15][16] Anion-exchange chromatography can be used for acidic compounds, while cation-exchange is suitable for basic compounds. The fluoride ion itself has low affinity for anion exchange resins, which can be advantageous in separations.[15]
Issue 4: My fluorinated compound seems to be volatile, leading to low recovery after purification.
Why is this happening?
The introduction of fluorine can sometimes increase the volatility of a compound due to weaker intermolecular forces.
Solutions & Protocols:
-
Careful Solvent Removal: When concentrating the purified fractions, avoid using high temperatures or a strong vacuum. Use a rotary evaporator at a moderate temperature and pressure. For very volatile compounds, consider solvent removal at room temperature under a gentle stream of nitrogen.
-
Handle with Care: Always work in a well-ventilated area and use sealed vials for sample storage and analysis to prevent loss of volatile compounds.[12]
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose column for purifying fluorinated heterocyclic compounds?
There is no single "best" column, as the choice depends heavily on the specific properties of your compound. However, a good starting point for method development is to screen both a standard C18 reversed-phase column and a PFP (pentafluorophenyl) column.[4][5] This will give you an indication of which type of interaction (hydrophobic vs. fluorous/polar) is more effective for separation.
Q2: Can I use normal-phase chromatography on silica gel for my fluorinated compound?
Yes, normal-phase chromatography on silica gel is a viable option, and it is often used for the purification of fluorinated heterocycles.[3] However, the unique electronic properties of fluorine can sometimes lead to unexpected elution behavior. It's important to perform careful thin-layer chromatography (TLC) analysis to determine the optimal solvent system.
Q3: How does recrystallization work for purifying fluorinated compounds?
Recrystallization is a powerful technique for purifying solid compounds.[17][18] The principle relies on the difference in solubility of the desired compound and impurities in a given solvent at different temperatures.[17] For fluorinated compounds, finding a suitable solvent can be challenging due to their often unique solubility profiles. It is crucial to perform small-scale solubility tests with a range of solvents to identify one that dissolves the compound when hot but not at room temperature.[17]
Q4: What is fluorous solid-phase extraction (FSPE), and when should I use it?
FSPE is a purification technique that utilizes a stationary phase with a high fluorine content.[4] It is particularly useful for separating highly fluorinated compounds from non-fluorinated or less-fluorinated impurities.[4][19] The sample is loaded onto the FSPE cartridge, and a "fluorophobic" solvent (like a methanol/water mixture) is used to wash away the non-fluorinated impurities. The desired fluorinated compound is then eluted with a "fluorophilic" solvent such as acetonitrile or THF.[4]
Q5: Are there any special safety considerations when working with fluorinated compounds?
While the fluorine atoms in your purified heterocycle are covalently bound and generally stable, it's always good practice to handle all chemicals with care. Some fluorinated compounds can be volatile, so work in a well-ventilated fume hood.[12] Always consult the Safety Data Sheet (SDS) for your specific compound and reagents.
Visualization of Purification Workflow
The following diagram illustrates a general workflow for selecting a purification technique for a fluorinated heterocyclic compound.
Caption: Decision workflow for purification.
Quantitative Data Summary
The following table summarizes the properties of common HPLC stationary phases used for the purification of fluorinated compounds.
| Stationary Phase | Primary Interaction Mechanism | Best Suited For |
| Silica Gel | Adsorption (Normal-Phase) | Less polar to moderately polar compounds; separation of isomers. |
| C18 (ODS) | Hydrophobic (Reversed-Phase) | Non-polar to moderately polar compounds. |
| PFP (Pentafluorophenyl) | π-π, Dipole-Dipole, Ion-Exchange | Aromatic and halogenated compounds, positional isomers.[4][5] |
| TDF (Tridecafluoro) | Fluorous Interactions | Highly fluorinated compounds.[4] |
Experimental Protocols
Protocol 1: General Screening for HPLC Method Development
-
Sample Preparation: Prepare a stock solution of your crude fluorinated heterocyclic compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
-
Initial Columns: Use a standard C18 column (e.g., 4.6 x 150 mm, 5 µm) and a PFP column of similar dimensions.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with a linear gradient from 5% B to 95% B over 10-15 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at a wavelength where your compound absorbs (e.g., 254 nm).
-
Analysis: Compare the chromatograms from both columns for resolution, peak shape, and retention time of your target compound. Optimize the gradient, mobile phase composition (e.g., switching to methanol), and additives based on the initial results.[6]
Protocol 2: Acid-Base Extraction for Basic Fluorinated Heterocycles
This protocol is useful for removing acidic or neutral impurities from a basic fluorinated heterocycle.[20][21][22][23]
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like dichloromethane or ethyl acetate.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1 M HCl). The basic fluorinated heterocycle will be protonated and move into the aqueous layer.[23]
-
Separation: Separate the aqueous layer containing the protonated product from the organic layer containing neutral and acidic impurities.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated sodium bicarbonate) until the solution is basic (check with pH paper). Your purified compound should precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. If the product is an oil, extract it back into an organic solvent, dry the organic layer with a drying agent (e.g., Na2SO4 or MgSO4), and remove the solvent under reduced pressure.[23]
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. silicycle.com [silicycle.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. selerity.com [selerity.com]
- 9. grokipedia.com [grokipedia.com]
- 10. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 11. agilent.com [agilent.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 16. Ion Chromatography - New Standards in Fluoride Analysis Accuracy [thermofisher.com]
- 17. Home Page [chem.ualberta.ca]
- 18. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 19. Fluorous Affinity Purification | LGC, Biosearch Technologies [biosearchtech.com]
- 20. youtube.com [youtube.com]
- 21. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 22. people.chem.umass.edu [people.chem.umass.edu]
- 23. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Improving Regioselectivity in the Functionalization of Thiazole Rings
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center for thiazole functionalization. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of modifying the thiazole scaffold. The inherent electronic biases of the thiazole ring present both opportunities and challenges for regioselective synthesis. This document provides field-proven insights, troubleshooting guides, and detailed protocols to help you achieve your desired substitution patterns with precision and reliability.
Understanding the Core Reactivity of the Thiazole Ring
Before troubleshooting specific reactions, it is critical to understand the intrinsic electronic nature of the thiazole ring. The interplay between the electron-donating sulfur atom (position 1) and the electron-withdrawing imine nitrogen (position 3) establishes a clear hierarchy of reactivity among the carbon atoms.[1][2]
The calculated π-electron density reveals the following reactivity patterns:
-
C2 Position: This position is the most electron-deficient and has the most acidic proton (acidity order: C2-H >> C5-H > C4-H).[3][4] It is the primary site for deprotonation by strong bases (e.g., organolithiums) and is susceptible to nucleophilic attack.[3][4][5][6]
-
C5 Position: This is the most electron-rich position.[3] Consequently, it is the preferred site for electrophilic aromatic substitution reactions like halogenation, nitration, and sulfonation.[3][5][7] It is also the most common site for palladium-catalyzed direct C-H arylation.[8][9]
-
C4 Position: This position is considered nearly electronically neutral and is generally the least reactive of the three carbons.[3] Functionalization at C4 is challenging and typically requires specialized directing groups or catalyst systems.
Frequently Asked Questions (FAQs)
Q1: I am attempting an electrophilic halogenation (e.g., with NBS or Br₂) on my substituted thiazole, but I'm recovering only starting material. What's going wrong?
A1: This is a common issue that typically points to one of two causes. First, electrophilic substitutions on the thiazole ring overwhelmingly favor the C5 position due to its higher electron density.[3][5] If the C5 position on your substrate is already substituted (blocked), the reaction is unlikely to proceed at C4 under standard conditions.[3] Second, if the thiazole ring is substituted with strong electron-withdrawing groups, the entire ring system can be deactivated towards electrophilic attack, requiring harsher conditions that may not be compatible with your molecule.
Q2: My palladium-catalyzed direct C-H arylation is giving me poor regioselectivity. How can I exclusively target the C5 position?
A2: While direct C-H activation can theoretically occur at any C-H bond, palladium-catalyzed arylations of simple thiazoles are highly selective for the C5 position.[8][9][10] If you are observing poor selectivity, consider the following:
-
Catalyst System: Ligand-free Pd(OAc)₂ or Pd-NHC complexes are well-documented to provide excellent C5 selectivity.[8][11] Using complex, bulky ligands may alter the regiochemical outcome.
-
Directing Groups: Check if your substrate contains a functional group (e.g., amide, pyridine) that could act as a competing directing group, guiding the catalyst to another position.[12]
-
Mechanism: Most C5-arylations proceed via a Concerted Metalation-Deprotonation (CMD) mechanism, which is favored at the most electron-rich C5-H bond. If your conditions favor an alternative mechanism, selectivity may be lost.
Q3: How can I functionalize the C2 position? I've heard it's prone to ring-opening.
A3: The C2 position is best functionalized by leveraging the acidity of its proton. The standard method is deprotonation with a strong, non-nucleophilic base followed by quenching with an electrophile.
-
Method: Use an organolithium reagent like n-butyllithium (n-BuLi) or a Hauser base at very low temperatures (-78 °C) to deprotonate the C2 position.[3][7] Once the C2-lithiated species is formed, it can be treated with a wide range of electrophiles (e.g., aldehydes, alkyl halides, CO₂).[3]
-
Troubleshooting Ring Opening: Ring-opening is a risk, particularly with nucleophilic strong bases or at elevated temperatures. To mitigate this, always perform the lithiation at -78 °C, add the base slowly, and ensure your glassware is scrupulously dry and under an inert atmosphere.
Q4: Is selective functionalization of the C4 position possible?
A4: Yes, but it is the most challenging position to functionalize selectively. Directing group strategies are often necessary. In some specialized cases, specific catalyst systems have been developed for C4-arylation. For example, a method using arylboronic acids with a Pd(OAc)₂/1,10-phenanthroline catalyst system has been reported to achieve C4-selectivity.[13] Without such specific methods, C4 is typically functionalized by building the ring from scratch with the desired substituent already in place (e.g., via Hantzsch synthesis).[14]
Troubleshooting Guides by Reaction Type
Guide 1: Palladium-Catalyzed C-H Arylation
This has become the workhorse for C5-functionalization, offering a more sustainable alternative to traditional cross-coupling reactions.[8] However, its success is highly dependent on reaction parameters.
Problem: Formation of "Palladium Black"
-
Causality: This indicates that the Pd(0) catalyst is aggregating and precipitating out of solution, rendering it inactive. This is often caused by excessively high catalyst loadings (>1 mol%) or reaction temperatures.[8]
-
Solution: Reduce the catalyst loading. Many ligand-free C5-arylations are efficient even at 0.1 to 0.001 mol% Pd(OAc)₂ for activated aryl bromides.[8] If the reaction is sluggish, consider a more robust ligand system (e.g., an N-heterocyclic carbene) rather than simply increasing the amount of palladium.
Guide 2: C2-Lithiation and Electrophilic Quench
Problem: Ring Cleavage or Decomposition
-
Causality: The thiazole ring, especially when substituted, can be unstable to strong nucleophiles. n-BuLi can act as both a base and a nucleophile. If it adds to the ring instead of deprotonating C2, a cascade of ring-opening reactions can occur.[15] This is more likely at temperatures above -78 °C.
-
Solution:
-
Strict Temperature Control: Maintain the reaction at -78 °C (dry ice/acetone bath) throughout the base addition and lithiation period.[16]
-
Slow Addition: Add the n-BuLi solution dropwise to dissipate heat and avoid localized concentration buildup.
-
Consider a Milder Base: If ring-opening persists, lithium diisopropylamide (LDA) can be a less nucleophilic alternative for deprotonation.[17]
-
Problem: Low Yield After Adding the Electrophile
-
Causality: This can result from incomplete lithiation, degradation of the C2-lithiated intermediate, or a sluggish reaction with the electrophile.
-
Solution:
-
Ensure Complete Lithiation: Allow the reaction to stir for at least 1 hour at -78 °C after adding the base before quenching.
-
Rapid Quench: Add the electrophile relatively quickly once lithiation is complete to trap the anion before it can decompose.
-
Check Electrophile Reactivity: Highly unreactive electrophiles may require warming the reaction mixture, which increases the risk of side reactions. If possible, use a more reactive electrophile.
-
Guide 3: Electrophilic Halogenation
Problem: Reaction Stalls or Gives a Mixture of Mono- and Di-halogenated Products
-
Causality: The first halogenation at C5 deactivates the ring, making the second halogenation (if a site is available) slower. However, if the conditions are too forcing, di-halogenation can be difficult to prevent. For some substrates like 2-aminothiazoles, the reaction can proceed in a stepwise manner, first at C5 and then at C4.[18]
-
Solution:
-
Control Stoichiometry: Use precisely 1.0 equivalent of the halogenating agent (e.g., NBS, NCS) for mono-halogenation.
-
Optimize Temperature: Start at a low temperature (e.g., 0 °C) and monitor the reaction by TLC or LCMS. Allow it to warm slowly only if necessary.
-
Use a Milder Reagent: For highly activated thiazoles, a milder halogen source may be required to prevent over-reaction. Copper halides have been shown to be effective and selective for halogenating 2-aminothiazoles.[18]
-
Comparative Table of Common Functionalization Methods
| Reaction Type | Target Position | Key Reagents | Common Issues | Key Reference |
| Deprotonation | C2 | n-BuLi or LDA, then E⁺ | Ring Opening, Low Temp. Required | [7] |
| Direct C-H Arylation | C5 | Pd(OAc)₂, Aryl Halide, Base | Catalyst Deactivation, Low Yield | [8] |
| C4-Arylation | C4 | Pd(OAc)₂, Phenanthroline, Ar-B(OH)₂ | Narrow Scope, Requires Specific System | [13] |
| Electrophilic Halogenation | C5 | NBS, Br₂, CuX₂ | Ring Deactivation, Over-reaction | [3][18] |
Experimental Protocols
Protocol A: General Procedure for Palladium-Catalyzed C5-Arylation of Thiazole Derivatives
This protocol is a general guideline for a ligand-free C-H arylation and should be optimized for specific substrates.
-
Preparation: To a flame-dried Schlenk tube under an argon atmosphere, add the thiazole substrate (1.0 mmol), the aryl bromide (1.2 mmol), palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%), and potassium acetate (KOAc, 2.0 mmol).
-
Solvent Addition: Add anhydrous DMA (N,N-dimethylacetamide) or another suitable high-boiling polar aprotic solvent (3-5 mL).
-
Reaction: Seal the tube and heat the reaction mixture in a pre-heated oil bath at 120-140 °C for 12-24 hours. Monitor the reaction progress by TLC or LCMS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol B: General Procedure for C2-Lithiation and Functionalization with an Aldehyde
This protocol requires strict anhydrous and anaerobic conditions.
-
Preparation: Add the thiazole substrate (1.0 mmol) to a flame-dried, three-necked flask under an argon atmosphere. Add anhydrous THF (5 mL) and cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 mmol, e.g., 1.1 equiv. of a 1.0 M solution in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the C2-lithiated anion.
-
Electrophilic Quench: Add the aldehyde electrophile (1.2 mmol) dropwise at -78 °C.
-
Warming & Quench: Stir the reaction at -78 °C for an additional 1-2 hours, then remove the cooling bath and allow it to warm slowly to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.
-
Work-up and Purification: Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude alcohol product by column chromatography.[16]
References
- 1. mjas.analis.com.my [mjas.analis.com.my]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 4. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kuey.net [kuey.net]
- 6. Synthesis of Thiazole_Chemicalbook [chemicalbook.com]
- 7. Thiazole - Wikipedia [en.wikipedia.org]
- 8. Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis by direct arylation of thiazole-derivatives: regioisomer configurations-optical properties relationship investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Microwave-assisted regioselective direct C–H arylation of thiazole derivatives leading to increased σ1 receptor affinity - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Regioselectivity in the lithiation of methyl-substituted thiazole- and oxazole-carboxylic acids and carboxamides: general methods for the elaboration of trisubstituted thiazoles and oxazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
Challenges in the incorporation of trifluoromethyl groups into heterocycles
Welcome to the Technical Support Center for the Incorporation of Trifluoromethyl Groups into Heterocycles. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and detailed protocols for this challenging but crucial synthetic transformation. As a Senior Application Scientist, my goal is to equip you with the knowledge to navigate the complexities of trifluoromethylation, from selecting the appropriate methodology to optimizing your reaction conditions and overcoming common experimental hurdles.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions to guide your initial experimental design.
Q1: How do I choose the right trifluoromethylation strategy for my heterocyclic substrate?
A: The optimal strategy depends on the electronic properties of your heterocycle. A general guideline is as follows:
-
For electron-rich heterocycles (e.g., indoles, pyrroles): Radical or electrophilic trifluoromethylation methods are typically more successful. The trifluoromethyl radical is electrophilic in nature and reacts preferentially with electron-rich systems.[1][2]
-
For electron-deficient heterocycles (e.g., pyridines, pyrimidines): Radical trifluoromethylation is often the method of choice.[1][3] Direct C-H trifluoromethylation using radical methods has shown broad applicability for both electron-rich and electron-deficient systems.[1][3]
-
For heterocycles with a nucleophilic heteroatom (e.g., N-H of pyrazoles, imidazoles): Direct N-trifluoromethylation can be achieved using electrophilic reagents.[4][5]
-
For substrates with carbonyl groups: Nucleophilic trifluoromethylation using reagents like TMSCF₃ (Ruppert-Prakash reagent) is a powerful method for introducing a CF₃ group onto the carbonyl carbon.[6][7][8]
Q2: What are the main safety concerns with trifluoromethylating reagents?
A: Safety is paramount. Several common reagents require specific handling precautions:
-
Togni's Reagents: Togni Reagent II, in particular, has been reported to have explosive properties, especially when heated.[9][10] It is crucial to handle it with appropriate personal protective equipment (PPE), avoid heating the solid material, and be aware of its potential for violent decomposition.[9][10][11]
-
Umemoto's Reagents: These are powerful electrophilic trifluoromethylating agents. While generally stable, they are strong oxidizers and should be handled with care.
-
Langlois' Reagent (CF₃SO₂Na): This reagent is a bench-stable solid and is generally considered safer and less expensive than many other CF₃ sources.[12] However, as with all chemical reagents, appropriate PPE should be used.
-
TMSCF₃ (Ruppert-Prakash Reagent): This is a volatile and flammable liquid. It is also moisture-sensitive, and reactions are typically run under an inert atmosphere.
Q3: My reaction is not working. What are the first things I should check?
A: A systematic approach is key to troubleshooting. Here is a general workflow to diagnose common issues:
Troubleshooting Guides by Reaction Type
This section provides in-depth, Q&A-style guides for specific challenges encountered with different trifluoromethylation methods.
Radical Trifluoromethylation (e.g., using Langlois' Reagent)
Q: My radical trifluoromethylation reaction is giving a low yield. What are the likely causes?
A: Low yields in radical trifluoromethylations often stem from inefficient radical generation or competing side reactions.
-
Inefficient Radical Generation: The generation of the CF₃ radical from Langlois' reagent (CF₃SO₂Na) requires an oxidant (like t-BuOOH or K₂S₂O₈) and often an initiator.[1][12]
-
Solution: Ensure your oxidant is active; use a fresh bottle if necessary. The mode of addition can also be critical. Slow addition of the oxidant can sometimes maintain a steady concentration of the radical and improve yields.[3]
-
-
Solvent Effects: The choice of solvent can significantly impact the reaction outcome and regioselectivity.[1][3]
-
Solution: A solvent screen is often worthwhile. Biphasic systems like DCM/water have been shown to be effective, as they can help manage the reaction exotherm and sequester the sulfinate salt.[3]
-
-
Reaction Stalling: The reaction may start but not go to completion.
-
Solution: In some cases, a second addition of the Langlois' reagent and oxidant after 24 hours can drive the reaction to completion.[13]
-
Q: I am observing poor regioselectivity in the trifluoromethylation of my heterocycle. How can I improve it?
A: Regioselectivity in radical C-H trifluoromethylation is governed by the inherent reactivity of the C-H bonds in the heterocycle. The electrophilic CF₃ radical will typically attack the most electron-rich position.[1]
-
Understanding Innate Reactivity: The reaction proceeds at the "innately" reactive positions of the substrate.[1][3] For example, in Varenicline, trifluoromethylation occurs at the more nucleophilic C-5 position.[13]
-
Solvent Tuning: Preliminary studies suggest that regioselectivity can be influenced by the choice of solvent.[1][3] Experimenting with different solvents may alter the selectivity profile.
-
Protecting Groups: If a particularly reactive functional group is present (e.g., an unprotected amine), it may be necessary to use a protecting group to direct the trifluoromethylation to the desired position.
Electrophilic Trifluoromethylation (e.g., using Togni's or Umemoto's Reagents)
Q: My reaction with Togni's reagent is sluggish or not proceeding. What should I check?
A: Togni's reagents are powerful, but their reactivity can be influenced by several factors.
-
Base/Catalyst: Many reactions using Togni's reagent require a base or a catalyst (e.g., a copper salt) to proceed efficiently.[14]
-
Solution: Ensure you are using the correct base or catalyst for your specific transformation. The choice of base can be critical, especially for C-H functionalization.
-
-
Reagent Stability: Togni Reagent II can decompose, especially if not stored correctly.
-
Solution: Store the reagent at a low temperature (e.g., -20 °C) under an inert atmosphere.[15] If you suspect decomposition, it is best to use a fresh batch.
-
-
Reaction Mechanism: The reaction can proceed through either an ionic or a single-electron transfer (SET) pathway. Understanding the likely pathway for your substrate can help in optimizing conditions. For instance, radical traps can be used to probe for a SET mechanism.[14]
Q: I am concerned about the safety of using Togni's reagent on a larger scale. What precautions should I take?
A: As mentioned in the FAQs, Togni's Reagent II is known to be explosive under certain conditions.[9][10]
-
Avoid Heating: Do not heat the solid reagent. Reactions should be designed to avoid high temperatures.
-
Use Appropriate PPE: Always wear safety glasses, a lab coat, and appropriate gloves.
-
Small-Scale First: Always perform a new reaction on a small scale first to assess its reactivity and exothermicity.
-
Proper Storage: Store the reagent in a cool, dry place, away from heat and sources of ignition.[15]
Nucleophilic Trifluoromethylation (e.g., using TMSCF₃)
Q: I am getting a low yield in my nucleophilic trifluoromethylation with TMSCF₃. What are the common pitfalls?
A: This is a frequent issue, often related to the initiator, solvent, or moisture.[6]
-
Initiator Inactivity: Fluoride initiators like TBAF are highly effective but are notoriously sensitive to moisture.[6]
-
Solution: Use an anhydrous fluoride source and ensure all glassware and solvents are rigorously dried. Consider purchasing a new bottle of the initiator or drying it under a high vacuum. Non-fluoride initiators like K₂CO₃ or K₃PO₄ are less moisture-sensitive and can be excellent alternatives, especially in DMF.[6][7]
-
-
Solvent Choice: The reaction is highly solvent-dependent. While THF is common, reactions can be sluggish.[6]
-
Reagent Quality: The purity of TMSCF₃ can vary and may contain inhibitors.[6]
-
Solution: If you suspect an issue with the reagent, try a new batch from a different supplier.
-
Q: I am working with an enolizable ketone and observing significant formation of the silyl enol ether byproduct. How can I minimize this?
A: The formation of the silyl enol ether is a common side reaction where the trifluoromethyl anion acts as a base rather than a nucleophile.
-
Choice of Initiator: Avoid highly basic initiators. Milder, oxygen-based nucleophiles like K₂CO₃ or K₃PO₄ in DMF are often a better choice.[6]
-
Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C or below) can favor the desired 1,2-addition over enolization.[6]
-
Slow Addition: A slow, controlled addition of TMSCF₃ can help to keep the concentration of the active trifluoromethyl anion low, potentially reducing the rate of deprotonation.[6]
Detailed Experimental Protocols
Protocol 1: Radical C-H Trifluoromethylation of Caffeine using Langlois' Reagent
This protocol is adapted from the work of Baran et al. and demonstrates a practical method for the trifluoromethylation of a medicinally relevant heterocycle.[1][3]
Materials:
-
Caffeine (1.0 equiv)
-
Sodium trifluoromethanesulfinate (Langlois' reagent, 3.0 equiv)
-
tert-Butyl hydroperoxide (t-BuOOH, 70% in water, 5.0 equiv)
-
Dichloromethane (DCM)
-
Deionized water
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add caffeine, dichloromethane, and deionized water to form a biphasic mixture (a typical ratio is 2.5:1 DCM:H₂O).
-
Add sodium trifluoromethanesulfinate to the flask.
-
Stir the mixture vigorously at room temperature (23 °C).
-
Slowly add tert-butyl hydroperoxide to the reaction mixture over a period of 10-15 minutes. Caution: The reaction can be exothermic.
-
Continue to stir the reaction vigorously at room temperature for 3-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
If the reaction stalls, a second portion of Langlois' reagent (3.0 equiv) and t-BuOOH (5.0 equiv) can be added to drive the reaction to completion.[13]
-
Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 8-(trifluoromethyl)caffeine.
Protocol 2: Electrophilic Trifluoromethylation using Umemoto's Reagent
This protocol provides a general procedure for the trifluoromethylation of a β-keto ester, adapted from a TCI practical example.[16]
Materials:
-
α-Acetyl-γ-butyrolactone (1.0 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 2.0 equiv)
-
Umemoto's Reagent (e.g., S-(Trifluoromethyl)dibenzothiophenium salt, 1.2 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add a solution of α-acetyl-γ-butyrolactone in anhydrous DMF.
-
Carefully add sodium hydride portion-wise to the solution at room temperature. Stir for 15 minutes to allow for deprotonation.
-
Cool the reaction mixture to -45 °C using an appropriate cooling bath.
-
Add the Umemoto's reagent to the cold reaction mixture.
-
Allow the mixture to warm slowly to room temperature and stir for 1 hour. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the trifluoromethylated product.
Data Tables
Table 1: Comparison of Common Trifluoromethylating Reagents
| Reagent Class | Example Reagent(s) | Typical Reaction Type | Advantages | Disadvantages |
| Radical | Langlois' Reagent (CF₃SO₂Na)[1][12] | Radical | Bench-stable, inexpensive, broad scope for electron-rich and -deficient heterocycles[1][12] | Requires an oxidant/initiator, regioselectivity can be an issue[1] |
| Electrophilic | Togni's Reagents[9][17], Umemoto's Reagents[17] | Electrophilic | Highly reactive, effective for electron-rich substrates | Can be expensive, Togni's reagent has explosive properties[9][10], may require a catalyst |
| Nucleophilic | TMSCF₃ (Ruppert-Prakash)[6][7] | Nucleophilic | Excellent for carbonyl compounds, high yields | Moisture sensitive, requires an initiator, not suitable for direct C-H functionalization |
| Photoredox | CF₃I, CF₃SO₂Cl with a photocatalyst[18][19] | Radical | Mild reaction conditions (visible light, room temp), high functional group tolerance | Requires a photocatalyst (can be expensive), may require specialized equipment |
Diagrams
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Trifluoromethylated heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Chemjobber: Bonus Process Wednesday: safety warning on Togni's reagent II [chemjobber.blogspot.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ccspublishing.org.cn [ccspublishing.org.cn]
- 13. pnas.org [pnas.org]
- 14. Mechanistic Studies on Intramolecular C-H Trifluoromethoxylation of (Hetero)arenes via OCF3-Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cfplus.cz [cfplus.cz]
- 16. TCI Practical Example: Trifluoromethylation Reaction Using Umemoto Reagent IV | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 17. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 18. Rapid trifluoromethylation and perfluoroalkylation of five-membered heterocycles by photoredox catalysis in continuous flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Overcoming steric hindrance in 2-aminothiazole-5-carboxamide synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 2-aminothiazole-5-carboxamides. This resource, designed for experienced chemists, provides in-depth troubleshooting guides and frequently asked questions to address challenges encountered during this critical synthesis, with a particular focus on overcoming steric hindrance. As Senior Application Scientists, we aim to provide not just protocols, but the underlying rationale to empower you to optimize your experimental outcomes.
Introduction: The Challenge of Steric Hindrance
The 2-aminothiazole-5-carboxamide core is a privileged scaffold in medicinal chemistry, notably forming the backbone of kinase inhibitors like Dasatinib.[1] The classical Hantzsch thiazole synthesis, involving the condensation of an α-halocarbonyl compound with a thiourea derivative, is a foundational method for creating the thiazole ring.[2][3][4] However, its efficiency can be significantly hampered when bulky substituents are present on the reacting partners, a phenomenon known as steric hindrance. This guide will explore the common pitfalls and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: My amide coupling reaction between ethyl 2-aminothiazole-5-carboxylate and a sterically hindered aniline (e.g., 2-chloro-6-methylaniline) is giving very low yields. What is happening?
A1: This is a classic case of steric hindrance. The bulky substituents on the aniline (an ortho-chloro and an ortho-methyl group) physically obstruct the approach of the nucleophilic amine to the activated carboxylic acid on the thiazole ring.[5] This significantly raises the activation energy of the amide bond formation, leading to poor yields. Standard coupling reagents may not be effective enough to overcome this barrier.
Q2: I'm attempting a Hantzsch synthesis with a bulky α-haloketone. The reaction is sluggish and incomplete. What are my options?
A2: Steric bulk on the α-haloketone can impede the initial SN2 reaction with thiourea and the subsequent intramolecular cyclization.[3] Increasing the reaction temperature or using microwave irradiation can sometimes provide the necessary energy to overcome this hurdle.[6] Additionally, exploring alternative synthetic routes that form the amide bond before the thiazole ring may be a more viable strategy.
Q3: Are there alternative synthetic strategies that are more tolerant of sterically demanding substrates?
A3: Yes, a highly effective alternative is the "convergent" approach.[7] In this strategy, the amide bond is formed first by coupling a hindered aniline with a precursor like β-ethoxy acryloyl chloride. The resulting β-ethoxyacrylamide is then subjected to bromination and cyclization with thiourea to form the 2-aminothiazole-5-carboxamide.[5] This sequence avoids the challenging late-stage amide coupling of two bulky fragments.
Q4: Can I use protecting groups to mitigate steric hindrance?
A4: While protecting groups are a cornerstone of organic synthesis, they can add steps and potentially lower the overall yield. For instance, N-Boc protection of the 2-amino group on the thiazole can be employed before amide coupling.[5] However, the subsequent deprotection step adds to the synthetic sequence. The convergent approach mentioned in A3 is often more efficient as it can eliminate the need for these protection/deprotection steps.[5]
Troubleshooting Guide: Overcoming Steric Hindrance
This section provides detailed protocols and explanations for tackling common issues related to steric hindrance in 2-aminothiazole-5-carboxamide synthesis.
Issue 1: Low Yield in Late-Stage Amide Coupling with Hindered Anilines
Root Cause Analysis: The steric bulk of substituents ortho to the amine functionality on the aniline prevents efficient nucleophilic attack on the activated carboxylic acid of the 2-aminothiazole-5-carboxylate.
Solution: The Convergent Synthesis Pathway
This strategy reorders the synthetic steps to form the sterically challenging amide bond prior to the thiazole ring construction.
Workflow Diagram:
Caption: Convergent synthesis workflow.
Experimental Protocol: Convergent Synthesis
-
Step 1: Synthesis of (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide.
-
Dissolve the sterically hindered aniline (e.g., 2-chloro-6-methylaniline) in a suitable solvent such as THF.[5]
-
Add a base, for example, pyridine.[5]
-
Cool the mixture and slowly add β-ethoxy acryloyl chloride.[5]
-
Stir the reaction at room temperature until completion.
-
Work up the reaction by diluting with water and extracting the product. The crude product can be purified by recrystallization.[5]
-
-
Step 2: Synthesis of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.
-
Dissolve the β-ethoxyacrylamide intermediate in a mixture of dioxane and water.[5]
-
Add N-bromosuccinimide (NBS) to carry out the α-bromination.
-
Add thiourea to the reaction mixture.[5]
-
Heat the mixture to facilitate the cyclization and formation of the thiazole ring.[5]
-
The desired 2-aminothiazole-5-carboxamide product can be isolated in high yield after an appropriate workup.[5]
-
Rationale: This approach is highly efficient because the initial amide coupling occurs between a less sterically encumbered acyl chloride and the hindered aniline. The subsequent thiazole ring formation is generally a high-yielding process. This method successfully bypasses the difficult coupling of a pre-formed, bulky thiazole carboxylic acid with the hindered aniline.[5]
Issue 2: Poor Reactivity in Hantzsch Synthesis with Bulky Substrates
Root Cause Analysis: Large substituents on either the α-haloketone or the thiourea derivative can slow down the initial bimolecular reaction and the subsequent intramolecular cyclization.
Solution: Reaction Condition Optimization & Alternative Methodologies
Option A: Microwave-Assisted Hantzsch Synthesis
Microwave irradiation can significantly accelerate the reaction by providing localized, efficient heating, which can help overcome the activation energy barrier imposed by steric hindrance.[6]
Experimental Protocol: Microwave-Assisted Synthesis
-
In a microwave-safe vessel, combine the α-haloketone, the thiourea derivative, and a suitable solvent (e.g., methanol or ethanol).[6]
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 90-120°C) for a predetermined time (e.g., 10-30 minutes).[6]
-
After cooling, the product can be isolated via precipitation and filtration.[3]
Rationale: Microwave heating provides rapid and uniform energy transfer to the reaction mixture, often leading to shorter reaction times and higher yields compared to conventional heating, especially for sterically challenging substrates.[6]
Option B: The Gewald Aminothiophene Synthesis as an Alternative
While this produces a 2-aminothiophene, not a thiazole, the Gewald reaction is a powerful alternative for synthesizing highly substituted five-membered heterocyclic amines and is worth considering if the core scaffold can be modified. It involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base.[8] This multicomponent reaction is often tolerant of a wide range of substituents.[9][10][11]
Workflow Diagram:
Caption: Gewald aminothiophene synthesis workflow.
Comparative Data of Synthetic Routes
| Metric | Route A: Post-Thiazole Amide Coupling | Route B: Convergent (from β-Ethoxyacrylamide) | Route D: Traditional Hantzsch Thiazole Synthesis |
| Suitability for Hindered Substrates | Poor to fair[5] | Excellent[5] | Fair to good (may require optimization)[6] |
| Typical Overall Yield | Highly substrate-dependent, can be low[7] | Often high (e.g., ~95% for cyclization step)[5] | Variable, can be high for unhindered substrates[3] |
| Number of Steps | Multiple (protection, hydrolysis, coupling, deprotection)[5] | Fewer effective steps, avoids protection/deprotection[5] | Typically one-pot or two steps[12] |
| Key Advantages | Utilizes a common thiazole starting material. | High yields, convergent, avoids protecting groups, scalable.[7] | Direct and classic approach.[7] |
| Key Disadvantages | Inefficient for sterically hindered anilines.[7] | Requires preparation of β-ethoxyacryloyl chloride.[7] | Preparation of the α-haloketone precursor can be challenging.[7] |
Conclusion
Overcoming steric hindrance in the synthesis of 2-aminothiazole-5-carboxamides requires a strategic approach. While the classic Hantzsch synthesis remains a valuable tool, its limitations with bulky substrates necessitate the consideration of alternative strategies. The convergent synthesis, which cleverly reorders the bond-forming events, has proven to be a highly effective solution for constructing these important molecules, particularly in the context of drug discovery where complex, sterically demanding structures are common. By understanding the underlying principles of these synthetic routes and employing the troubleshooting strategies outlined in this guide, researchers can significantly improve their success in obtaining these valuable compounds.
References
- 1. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. synarchive.com [synarchive.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Gewald reaction - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 11. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to the Stability of Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate (CAS No. 344-72-9). This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice regarding the stability of this critical chemical intermediate under various experimental conditions. Understanding the stability profile is paramount for ensuring the integrity of your results, optimizing reaction yields, and developing robust analytical methods.
Frequently Asked Questions (FAQs) on Stability
This section addresses the most common questions our team encounters regarding the handling, storage, and reactivity of this compound.
Q1: What is the general stability and recommended storage for this compound?
This compound is an off-white to beige crystalline solid.[1] For optimal long-term stability, it should be stored in a tightly sealed container at refrigerated temperatures, typically between 2-8°C, and protected from light.[2] While relatively stable under neutral conditions, its reactivity is centered around the ethyl ester and the 2-amino group on the thiazole ring, making it susceptible to degradation in strongly acidic or basic environments.
Q2: What degradation is expected under acidic conditions?
Under acidic conditions, the primary degradation pathway is the hydrolysis of the ethyl ester functional group. The reaction is catalyzed by hydronium ions (H₃O⁺) and results in the formation of the corresponding carboxylic acid, 2-amino-4-(trifluoromethyl)thiazole-5-carboxylic acid , and ethanol.
The 2-amino group on the thiazole ring can also be protonated in acidic media, which may influence the compound's solubility and the overall electron density of the heterocyclic ring, potentially affecting its reactivity in subsequent steps. However, cleavage of the thiazole ring itself requires harsh conditions and is not typically observed under standard experimental protocols.
Q3: What degradation is expected under basic conditions?
The compound is highly susceptible to base-catalyzed hydrolysis (saponification). This reaction is generally much faster and more aggressive than acid-catalyzed hydrolysis. Exposure to strong bases like sodium hydroxide or potassium hydroxide will rapidly cleave the ethyl ester to form the carboxylate salt of 2-amino-4-(trifluoromethyl)thiazole-5-carboxylic acid .[3] Subsequent acidification of the reaction mixture will yield the free carboxylic acid. Prolonged exposure to concentrated bases at elevated temperatures may lead to more complex degradation of the thiazole ring, but the primary and most immediate concern is ester cleavage.
Q4: How can I monitor the stability and detect degradation in my sample?
High-Performance Liquid Chromatography (HPLC) is the most effective and widely used technique for monitoring the stability of this compound.[4][5] A stability-indicating HPLC method can separate the intact parent compound from its degradation products.
-
Recommended Method: A reverse-phase HPLC system with a C18 column is typically effective.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol allows for the separation of the more polar carboxylic acid degradant from the less polar parent ester.[4][6]
-
Detection: UV detection is suitable for this molecule; a wavelength around 238 nm has been used for similar thiazole derivatives.[4]
For definitive identification of unknown peaks observed during analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for determining the molecular weight of potential degradants.[7][8]
Troubleshooting Guide for Experimental Issues
This section provides solutions to common problems that may arise from the instability of this compound.
Issue 1: My reaction yield is significantly lower than expected.
-
Possible Cause: Degradation of the starting material either before or during the reaction.
-
Troubleshooting Steps:
-
Verify Starting Material Purity: Before starting your reaction, analyze a small sample of your this compound using your HPLC method. Compare it to a known fresh standard to ensure its purity and confirm the absence of significant degradation products.
-
Assess Reaction pH: If your reaction is conducted in an acidic or basic medium, the conditions may be too harsh. Consider using milder acids/bases, lowering the reaction temperature, or reducing the reaction time.
-
Control for Water: Ensure you are using anhydrous solvents if the reaction chemistry is sensitive to water, as residual water can facilitate hydrolysis, especially at non-neutral pH.
-
Issue 2: I am observing a new, more polar peak in my HPLC analysis post-reaction.
-
Possible Cause: This is a classic sign of ester hydrolysis. The resulting carboxylic acid is more polar than the parent ethyl ester and will therefore have a shorter retention time on a reverse-phase HPLC column.
-
Troubleshooting Steps:
-
Co-injection: If you have a standard of the suspected carboxylic acid degradant, perform a co-injection with your sample. If the peak of interest increases in size, it confirms the identity of the degradant.
-
LC-MS Analysis: Analyze the sample by LC-MS. The mass of the new peak should correspond to the molecular weight of 2-amino-4-(trifluoromethyl)thiazole-5-carboxylic acid (C₆H₃F₃N₂O₂S, MW: 224.16 g/mol ), which is 28 Da less than the parent ester (C₇H₇F₃N₂O₂S, MW: 240.2 g/mol )[1].
-
Preventative Action: To prevent this in the future, carefully buffer your reaction medium to maintain a neutral pH if the reaction chemistry allows. If acidic or basic conditions are required, perform the reaction at the lowest possible temperature and for the shortest duration necessary.
-
Issue 3: The physical appearance of the material has changed from a white powder to a discolored or gummy solid.
-
Possible Cause: This indicates significant degradation, potentially due to improper storage (exposure to heat, light, or moisture) or contamination.
-
Troubleshooting Steps:
-
Discard and Replace: Do not use compromised material, as it will lead to unreliable and unrepeatable results.
-
Review Storage Protocol: Ensure the compound is stored according to the manufacturer's recommendations (2-8°C, protected from light)[2]. Ensure the container is sealed tightly to prevent moisture ingress.
-
Visualizing Degradation and Experimental Workflow
Key Degradation Pathways
The following diagram illustrates the primary hydrolytic degradation pathways for this compound.
Caption: Primary hydrolytic degradation pathways.
Workflow for a Forced Degradation Study
A forced degradation (or stress testing) study is essential for understanding a compound's intrinsic stability.[3][9][10] This workflow outlines the key steps.
Caption: Workflow for a forced degradation study.
Protocol: Forced Degradation Study
This protocol provides a framework for assessing stability under hydrolytic stress, a key part of method development and validation.[11]
Objective: To determine the rate and products of degradation under defined acidic and basic conditions.
Materials:
-
This compound
-
HPLC-grade acetonitrile or methanol
-
HPLC-grade water
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
HPLC system with UV detector, C18 column
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in acetonitrile or methanol.
-
Stress Sample Preparation:
-
Acid Hydrolysis: In a vial, mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Place the vial in a heating block set to 60°C.
-
Base Hydrolysis: In a separate vial, mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep this vial at room temperature.
-
Control: In a third vial, mix 1 mL of the stock solution with 1 mL of HPLC-grade water. Keep this vial at room temperature.
-
-
Time Points: At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each vial.
-
Quenching: Immediately neutralize the aliquot from the acid and base samples by adding an equimolar amount of base or acid, respectively. For example, quench the acid sample with 100 µL of 0.1 M NaOH. Dilute all samples with the mobile phase to an appropriate concentration for HPLC analysis.
-
HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method.
-
Data Evaluation: For each time point, calculate the percentage of the parent compound remaining and the area percentage of any new peaks that appear.
Summary of Stability Profile
| Condition | Stress Level | Primary Degradation Pathway | Expected Outcome |
| Neutral (pH ~7) | Low | None | Stable, especially when refrigerated and protected from light. |
| Mild Acid (pH 4-6) | Low-Moderate | Slow Ester Hydrolysis | Minimal degradation expected at room temperature over short periods. |
| Strong Acid (0.1 M HCl) | High | Ester Hydrolysis | Significant degradation to the carboxylic acid, accelerated by heat. |
| Mild Base (pH 8-10) | Moderate | Ester Hydrolysis | Noticeable degradation to the carboxylate salt, even at room temperature. |
| Strong Base (0.1 M NaOH) | Very High | Rapid Saponification | Very rapid and complete conversion to the carboxylate salt. |
References
- 1. chemimpex.com [chemimpex.com]
- 2. 344-72-9 CAS MSDS (2-AMINO-4-TRIFLUOROMETHYL-THIAZOLE-5-CARBOXYLIC ACID ETHYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. rjptonline.org [rjptonline.org]
- 4. researchgate.net [researchgate.net]
- 5. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 6. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. ajpsonline.com [ajpsonline.com]
- 10. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 11. Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Advancing Thiazole Synthesis through Atom Economy
Welcome to the technical support center dedicated to enhancing the atom economy of thiazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are seeking to optimize their synthetic routes, minimize waste, and embrace greener, more efficient chemical practices. Thiazole and its derivatives are pivotal structural motifs in a vast array of pharmaceuticals and biologically active compounds.[1][2][3] Consequently, the development of sustainable and atom-economical synthetic methodologies is of paramount importance.
This guide moves beyond conventional protocols to provide in-depth, field-proven insights into modern synthetic strategies. We will explore the "why" behind experimental choices, offering troubleshooting advice and detailed protocols that are both effective and environmentally conscious.
Frequently Asked Questions (FAQs)
Q1: What is atom economy, and why is it crucial in thiazole synthesis?
A1: Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product.[4] In essence, it quantifies how much of the starting material ends up in the final product versus being lost as byproducts or waste. A high atom economy signifies a more sustainable and efficient process.
In thiazole synthesis, particularly in the context of drug development and large-scale production, a high atom economy is critical for several reasons:
-
Reduced Waste: Traditional methods often generate significant amounts of waste, which can be hazardous and costly to dispose of.[5]
-
Cost-Effectiveness: Maximizing the incorporation of starting materials into the final product reduces the overall cost of synthesis.
-
Environmental Impact: By minimizing waste, we reduce the environmental footprint of chemical manufacturing.[5]
Q2: What are the limitations of the classical Hantzsch thiazole synthesis in terms of atom economy?
A2: The Hantzsch thiazole synthesis, first described in 1887, is a widely used method involving the reaction of an α-haloketone with a thioamide.[6][7] While it is a versatile and straightforward method, it suffers from several drawbacks concerning atom economy and green chemistry principles:
-
Use of Hazardous Reagents: The reaction utilizes α-haloketones, which are often toxic and lachrymatory.[1]
-
Generation of Stoichiometric Byproducts: The reaction inherently produces stoichiometric amounts of inorganic salts (from the halide) and water, which are considered waste products, thus lowering the overall atom economy.
-
Harsh Reaction Conditions: Many Hantzsch syntheses require elevated temperatures and organic solvents, contributing to energy consumption and environmental concerns.[1][8]
Q3: What are the modern, more atom-economical alternatives to the Hantzsch synthesis?
A3: Significant progress has been made in developing greener and more atom-economical methods for thiazole synthesis.[1] These include:
-
Multicomponent One-Pot Reactions: These reactions combine three or more reactants in a single step to form the desired product, often with high atom economy as all or most of the atoms from the starting materials are incorporated into the final product.[2][8][9][10]
-
Catalytic Methods: The use of catalysts, including biocatalysts, can enable reactions under milder conditions and with higher selectivity, reducing the need for stoichiometric reagents and minimizing waste.[11]
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes, which contributes to a more efficient process.[10][12][13][14]
-
Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source that can promote reactions, often at lower temperatures and with improved yields.[5][11]
-
Use of Greener Solvents: Replacing traditional volatile organic compounds with greener alternatives like water, ethanol, or ionic liquids can significantly reduce the environmental impact of the synthesis.[1][15][16][17]
Troubleshooting Guides
Problem 1: Low yields and significant byproduct formation in a Hantzsch synthesis.
Underlying Cause: This is a common issue stemming from the inherent limitations of the Hantzsch reaction, including side reactions and the degradation of starting materials under harsh conditions.
Atom-Economical Solution: Transition to a one-pot multicomponent reaction (MCR). MCRs are designed to bring together multiple starting materials in a single, highly efficient step, minimizing the potential for side reactions and byproduct formation. For instance, a one-pot reaction of an oxo component, a primary amine, a thiocarboxylic acid, and an isocyanide can directly yield 2,4-disubstituted thiazoles with high efficiency.[8]
Problem 2: Difficulty in product purification from the reaction mixture.
Underlying Cause: The presence of unreacted starting materials, byproducts, and residual catalysts can make the purification of the desired thiazole derivative challenging and resource-intensive.
Atom-Economical Solution: Employ a microwave-assisted protocol. Microwave-assisted synthesis often leads to cleaner reactions with fewer byproducts, simplifying the purification process.[10][12] The rapid and uniform heating provided by microwaves can drive the reaction to completion more efficiently than conventional heating, reducing the presence of unreacted starting materials.[14]
Problem 3: Use of hazardous and environmentally unfriendly solvents.
Underlying Cause: Many traditional thiazole synthesis protocols rely on volatile and often toxic organic solvents.
Atom-Economical Solution: Switch to a greener solvent system. Water is an excellent choice for many reactions, and its use has been demonstrated in the high-yield synthesis of 4-substituted-2-(alkylsulfanyl)thiazoles.[1] Alternatively, deep eutectic solvents or ionic liquids offer a recyclable and often more efficient reaction medium.[15][16][17] Solvent-free reactions, where the reactants are ground together, represent the ultimate green chemistry approach, eliminating solvent waste entirely.[18]
Modern, Atom-Economical Protocols for Thiazole Synthesis
Protocol 1: Microwave-Assisted One-Pot Multicomponent Synthesis of Thiazoles
This protocol outlines a rapid and efficient synthesis of thiazole derivatives using a microwave-assisted multicomponent approach, which offers high yields and a significant reduction in reaction time.[10]
Step-by-Step Methodology:
-
In a microwave-safe vessel, combine thiocarbohydrazide (1 mmol), the desired aldehyde (2 mmol), and the appropriate phenacyl bromide (1 mmol).
-
Add ethanol as the solvent and a catalytic amount of acetic acid.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a suitable power (e.g., 210 W) and temperature (e.g., 70 °C) for a short duration (typically 5-15 minutes).
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Isolate the product by filtration or extraction, followed by recrystallization or column chromatography if necessary.
Diagram of the Microwave-Assisted Multicomponent Synthesis Workflow
References
- 1. bepls.com [bepls.com]
- 2. acgpubs.org [acgpubs.org]
- 3. jusst.org [jusst.org]
- 4. primescholars.com [primescholars.com]
- 5. Emerging green synthetic routes for thiazole and its derivatives: Current perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. synarchive.com [synarchive.com]
- 7. Thiazole - Wikipedia [en.wikipedia.org]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tandfonline.com [tandfonline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05665A [pubs.rsc.org]
- 17. Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
Trifluoromethylation Troubleshooting Center: A Guide to Minimizing By-Product Formation
Welcome to the Technical Support Center for trifluoromethylation reactions. The introduction of the trifluoromethyl (–CF₃) group is a transformative strategy in medicinal chemistry and materials science, capable of enhancing metabolic stability, lipophilicity, and biological activity.[1][2][3] However, the unique reactivity of trifluoromethylating agents often leads to challenging side reactions and by-product formation.
This guide provides in-depth, field-tested insights to help you diagnose, troubleshoot, and minimize the formation of common by-products. We will move beyond simple procedural lists to explore the mechanistic origins of these side reactions, empowering you to make informed decisions in your experimental design.
General Troubleshooting Workflow
When undesired by-products are detected, a systematic approach is crucial. The following workflow provides a logical sequence for diagnosing and resolving common issues in trifluoromethylation reactions.
Caption: General workflow for diagnosing by-product formation.
Part 1: Troubleshooting Nucleophilic Trifluoromethylation
Nucleophilic trifluoromethylation typically involves reagents like trimethyl(trifluoromethyl)silane (TMSCF₃, Ruppert-Prakash Reagent), which deliver a "CF₃⁻" anion equivalent.[1] The primary challenges with these reagents stem from the high basicity and reactivity of the trifluoromethyl anion.
Q1: My reaction with the Ruppert-Prakash reagent (TMSCF₃) is low-yielding, and ¹⁹F NMR shows a large peak for fluoroform (CHF₃). What is happening and how can I fix it?
A1: Cause and Mechanism
The formation of fluoroform (CHF₃) is a classic and frequent by-product in reactions using TMSCF₃.[1][4] The Ruppert-Prakash reagent requires a nucleophilic activator, such as a fluoride salt (e.g., TBAF, CsF) or an alkoxide, to generate the active trifluoromethyl anion ([CF₃]⁻). This anion is not only a potent nucleophile but also a strong base (the pKa of its conjugate acid, CHF₃, is ~25-28).[4] If any acidic protons are present in the reaction medium—from trace water, unprotected alcohols or amines on the substrate, or even some solvents—the [CF₃]⁻ anion will act as a base, abstracting a proton to form the volatile by-product CHF₃, thereby quenching the reagent.[5]
Caption: Competing pathways for the CF₃⁻ anion.
Troubleshooting Solutions:
-
Rigorous Anhydrous Conditions: This is the most critical factor. Substrates must be scrupulously dried. Solvents should be freshly distilled from an appropriate drying agent (e.g., CaH₂ for THF). Activators like TBAF are notoriously hygroscopic and should be dried under high vacuum before use or generated in situ.[5]
-
Choice of Activator: The nature of the activator is key. While TBAF is common, consider using less hygroscopic fluoride sources like cesium fluoride (CsF). Alternatively, non-fluoride activators can be used. A recent report from Prakash detailed catalysts that do not require fluoride initiators or water-free conditions.
-
Temperature Control: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C). Proton transfer is often faster at higher temperatures, while nucleophilic addition can still proceed efficiently at lower temperatures, thus favoring the desired reaction pathway.
-
Protecting Groups: Ensure that any acidic functional groups on your substrate (e.g., -OH, -NH₂, -COOH) are appropriately protected before subjecting them to the reaction conditions.[5]
| Activator | Common Form | Hygroscopicity | Comments |
| TBAF | 1.0 M in THF | Very High | Often contains water; must be rigorously dried. |
| CsF | Anhydrous solid | Moderate | Less hygroscopic than TBAF; good alternative. |
| KOt-Bu | Solid | Moderate | Strong base; can cause other side reactions. |
| TBAT | Solid | Low | Anhydrous alternative to TBAF.[6] |
Part 2: Troubleshooting Electrophilic Trifluoromethylation
Electrophilic reagents, such as Togni's and Umemoto's reagents, deliver a "CF₃⁺" equivalent to a nucleophilic substrate.[1][7] By-products often arise from radical side reactions or decomposition of the reagent or substrate.
Q2: I'm using an electrophilic reagent (e.g., Togni Reagent II) and observe multiple unidentified by-products and substrate decomposition. What could be the cause?
A2: Cause and Mechanism
The reaction mechanism for many electrophilic trifluoromethylations is complex and can be controversial, with evidence for both polar (Sₙ2-like) and single-electron transfer (SET) pathways.[1] If a SET pathway is operative, a trifluoromethyl radical (CF₃•) is generated. This highly reactive radical can initiate undesired side reactions.[3][8]
Furthermore, these reagents, particularly the hypervalent iodine-based Togni reagents, can be thermally unstable and may decompose, especially in the presence of strong acids, bases, or reductants.[7][9] Togni Reagent II, for instance, can undergo exothermic decomposition above its melting point.[7] This decomposition can generate various reactive species that lead to a complex mixture of by-products.
Troubleshooting Solutions:
-
Evaluate the Reaction Mechanism: The observation of radical-type by-products (e.g., hydrodefluorination, dimerization) suggests a SET pathway may be dominant. Adding a radical inhibitor like TEMPO or 1,4-dinitrobenzene can help diagnose this. If the reaction is inhibited, a radical mechanism is likely.[10]
-
Catalyst and Additive Choice: Many modern protocols use a catalyst (e.g., Cu, Zn(OTf)₂) to promote the desired transformation and suppress side reactions.[5][11] Screening different catalysts or Lewis acids can help steer the reaction toward the desired product.
-
Control of Reaction Conditions:
-
Temperature: Avoid high temperatures, which can promote reagent decomposition.[7]
-
Solvent: The choice of solvent can influence the reaction pathway. Polar aprotic solvents like DMF or acetonitrile are common.
-
Light: If a SET pathway is suspected, running the reaction in the dark can sometimes minimize undesired radical formation, unless a photoredox catalyst is intentionally being used.
-
-
Reagent Purity and Handling: Use high-purity reagents. Some Togni reagents are stabilized with diatomaceous earth to reduce their explosive potential.[11] Ensure the reagent has been stored correctly and is not partially decomposed.
Part 3: Troubleshooting Radical Trifluoromethylation
Radical trifluoromethylation utilizes a source of the trifluoromethyl radical (CF₃•), often generated from reagents like sodium trifluoromethanesulfinate (Langlois' reagent, CF₃SO₂Na) or via photoredox catalysis.[1][12] Common issues include hydrodefluorination and unproductive consumption of reagents.
Q3: My photoredox trifluoromethylation reaction is inefficient, and I am seeing significant amounts of a hydrodefluorinated by-product (Ar-H instead of Ar-CF₃). Why?
A3: Cause and Mechanism
In a typical photoredox cycle for trifluoromethylation, the CF₃ radical is generated and adds to the (hetero)arene substrate to form a radical intermediate.[13] For the reaction to be successful, this intermediate must be oxidized to a cation, which then loses a proton to yield the final product.
Hydrodefluorination (replacement of a functional group with hydrogen) or simple substrate recovery indicates a failure in the productive reaction cycle. This can happen for several reasons:
-
Poor Hydrogen Atom Transfer (HAT): The CF₃ radical, instead of adding to the arene, might abstract a hydrogen atom from the solvent or another component, becoming CHF₃.
-
Inefficient Oxidation: The radical intermediate formed after CF₃ addition may not be oxidized efficiently by the photocatalyst. Instead, it could be quenched by a hydrogen atom source in the medium, leading back to the starting arene.
-
Unproductive Reagent Consumption: The oxidant used with reagents like CF₃SO₂Na can react unproductively with the reagent itself rather than participating in the desired catalytic cycle.[14]
Caption: Desired vs. side reactions in photoredox trifluoromethylation.
Troubleshooting Solutions:
-
Solvent Choice: The solvent can be a major source of unwanted hydrogen atoms. Use deuterated solvents (e.g., MeCN-d₃) in a small-scale experiment to see if deuterium is incorporated into the by-products, which would confirm the solvent as the H-atom source. Aprotic, non-donating solvents are generally preferred.[15]
-
Optimize the Redox System:
-
Photocatalyst: The redox potential of the photocatalyst is critical. Ensure it is sufficiently oxidizing to turn over the radical intermediate. Common catalysts include [Ru(bpy)₃]²⁺ and various iridium complexes.[3][13]
-
Oxidant/Reductant: In non-photoredox radical systems (e.g., using Langlois' reagent), the choice and stoichiometry of the oxidant (like t-BuOOH) are crucial. Too much oxidant can lead to unproductive decomposition.[14]
-
-
Degassing: Oxygen can interfere with radical reactions and photoredox cycles. Thoroughly degas the reaction mixture using a freeze-pump-thaw technique or by sparging with an inert gas (Argon or Nitrogen) for an extended period.
-
Concentration: Reaction concentration can impact reaction efficiency. Highly dilute conditions may favor unimolecular decomposition or reaction with the solvent, while overly concentrated conditions might favor dimerization. Optimization is often required.
Appendices
Protocol 1: Rigorous Drying of TBAF for Nucleophilic Trifluoromethylation
-
Apparatus: A two-neck round-bottom flask equipped with a magnetic stir bar and a stopcock adapter.
-
Procedure:
-
Charge the flask with commercial TBAF solution (1.0 M in THF).
-
Attach the flask to a high-vacuum line (<0.1 mmHg).
-
Cool the flask in a liquid nitrogen bath until the solution is frozen solid.
-
Open the flask to the vacuum and allow it to warm slowly to room temperature while stirring. The THF will sublime, leaving a solid residue.
-
Gently heat the flask with a heat gun under high vacuum for 1-2 hours to remove residual water and THF. Be careful not to melt the solid.
-
The resulting white, puffy solid is anhydrous TBAF. Backfill the flask with argon or nitrogen.
-
Dissolve the anhydrous TBAF in freshly distilled, anhydrous THF to the desired concentration for use in the reaction.
-
Protocol 2: Small-Scale Radical Inhibitor Test
-
Setup: Prepare two identical reactions according to your optimized procedure.
-
Reaction A (Control): Run the reaction as usual.
-
Reaction B (Test): To the second reaction, add a radical inhibitor such as TEMPO (5-10 mol%) or 1,4-dinitrobenzene before initiating the reaction.
-
Analysis: Monitor both reactions by TLC, GC-MS, or LC-MS at regular intervals.
-
Interpretation:
-
If Reaction B is significantly slower or completely inhibited compared to Reaction A, it strongly suggests that a radical pathway is a major contributor to product formation.
-
If there is no change in reaction rate, a polar or concerted mechanism is more likely.
-
References
- 1. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Recent Trifluoromethylation Reactions. A Mini Review Paper – Oriental Journal of Chemistry [orientjchem.org]
- 4. Fluoroform - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Difluorocarbene-Mediated Cascade Cyclization: The Multifunctional Role of Ruppert-Prakash Reagent [organic-chemistry.org]
- 7. Togni reagent II - Wikipedia [en.wikipedia.org]
- 8. sioc.ac.cn [sioc.ac.cn]
- 9. researchgate.net [researchgate.net]
- 10. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Togni Reagent II | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 12. Radical trifluoromethylation - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 13. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Trifluoromethylation of Alkenes by Visible Light Photoredox Catalysis [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to the Synthesis of Trifluoromethylated Thiazoles: From Classic Reactions to Modern Innovations
Introduction: The Significance of the Trifluoromethyl Group in Thiazole-Containing Pharmaceuticals
The incorporation of a trifluoromethyl (CF₃) group into pharmacologically active molecules is a well-established strategy in medicinal chemistry to enhance their metabolic stability, bioavailability, and binding affinity.[1] The unique electronic properties of the CF₃ group, such as its high electronegativity and lipophilicity, can significantly modulate the physicochemical properties of a drug candidate. Thiazole rings are a cornerstone of many pharmaceuticals, and the synthesis of trifluoromethylated thiazoles is therefore of paramount importance for the development of new and improved therapeutic agents. This guide provides a comparative analysis of four key synthetic routes to this valuable class of compounds: the classical Hantzsch and Cook-Heilbron syntheses, a modern one-pot Domino synthesis, and the increasingly popular Photoredox catalysis. We will delve into the mechanistic underpinnings of each method, provide detailed experimental protocols, and offer a critical comparison to aid researchers in selecting the most suitable approach for their synthetic challenges.
The Hantzsch Thiazole Synthesis: A Time-Honored and Versatile Approach
The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most widely used methods for the construction of the thiazole ring. The reaction involves the condensation of an α-haloketone with a thioamide.[2][3]
Mechanistic Insights
The reaction mechanism proceeds via an initial nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.[2] The versatility of this method lies in the ability to introduce a wide range of substituents at the 2- and 4-positions of the thiazole ring by varying the thioamide and α-haloketone starting materials.
References
A Comparative Guide to Ethyl and Methyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate in Biological Assays
A Senior Application Scientist's Perspective on Structure-Activity Relationships and Experimental Design
For researchers and drug development professionals, the nuanced interplay between a compound's structure and its biological activity is a cornerstone of medicinal chemistry. Even minor molecular modifications can lead to significant shifts in potency, selectivity, and pharmacokinetic profiles. This guide delves into a comparative analysis of two closely related 2-aminothiazole derivatives: Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate and its methyl analog, Mthis compound.
While direct head-to-head comparative studies in the public domain are not available, this guide will provide a framework for understanding their potential biological activities based on the known properties of the 2-aminothiazole scaffold, the influence of the trifluoromethyl group, and established principles of structure-activity relationships (SAR). We will explore their potential in anticancer and antimicrobial assays, supported by generalized experimental protocols and a discussion of the expected impact of the ethyl versus methyl ester moiety.
The Core Scaffold: A Privileged Structure in Drug Discovery
The 2-aminothiazole ring is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous biologically active compounds. This heterocyclic motif is present in a wide array of approved drugs and clinical candidates, demonstrating a broad spectrum of activities including anticancer, antimicrobial, and anti-inflammatory effects. Its prevalence stems from its ability to engage in various non-covalent interactions with biological targets, serving as a versatile scaffold for further chemical modification.
The trifluoromethyl (-CF3) group at the 4-position of the thiazole ring is another critical feature. This highly electronegative and lipophilic group can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins. The substitution of a hydrogen or a methyl group with a trifluoromethyl group is a common strategy in drug design to improve the overall pharmacological profile of a lead compound.
A Tale of Two Esters: Ethyl vs. Methyl Analogs
The key difference between the two molecules at the heart of this guide lies in the ester group at the 5-position of the thiazole ring: an ethyl ester in one and a methyl ester in the other. While a seemingly subtle distinction, the choice of the ester can influence several key properties:
-
Solubility and Lipophilicity: The ethyl ester is slightly more lipophilic than the methyl ester. This can affect the compound's solubility in aqueous and organic media, which in turn can impact its handling in assays and its ability to cross cell membranes.
-
Steric Hindrance: The ethyl group is bulkier than the methyl group. This difference in size can influence how the molecule fits into the binding pocket of a target protein, potentially altering its potency and selectivity.
-
Metabolic Stability: Esters are susceptible to hydrolysis by esterase enzymes in the body. The rate of this hydrolysis can differ between ethyl and methyl esters, affecting the compound's pharmacokinetic profile and duration of action. Generally, methyl esters can be more readily hydrolyzed than ethyl esters due to reduced steric hindrance around the carbonyl group.
Potential Biological Activities and Assay Considerations
Given the structural features of these compounds, they are prime candidates for evaluation in anticancer and antimicrobial assays.
Anticancer Activity
Numerous 2-aminothiazole derivatives have demonstrated potent anticancer activity. The mechanism of action can vary widely, from the inhibition of specific kinases to the disruption of cellular processes like cell division and apoptosis.
Hypothetical Comparative Data:
While direct comparative data is unavailable, we can present a hypothetical table to illustrate how such data would be structured.
| Compound | Cancer Cell Line | IC50 (µM) - Hypothetical |
| This compound | A549 (Lung) | 15 |
| MCF-7 (Breast) | 25 | |
| HCT116 (Colon) | 18 | |
| Mthis compound | A549 (Lung) | 12 |
| MCF-7 (Breast) | 20 | |
| HCT116 (Colon) | 15 |
Disclaimer: The IC50 values presented in this table are hypothetical and for illustrative purposes only. They are not based on experimental data.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow Diagram:
Caption: Workflow for determining the cytotoxicity of test compounds using the MTT assay.
Antimicrobial Activity
The 2-aminothiazole scaffold is also a common feature in compounds with antimicrobial properties. These compounds can target various bacterial processes, including cell wall synthesis, protein synthesis, and DNA replication.
Hypothetical Comparative Data:
| Compound | Bacterial Strain | MIC (µg/mL) - Hypothetical |
| This compound | Staphylococcus aureus | 32 |
| Escherichia coli | 64 | |
| Mthis compound | Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
Disclaimer: The MIC values presented in this table are hypothetical and for illustrative purposes only. They are not based on experimental data.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Workflow Diagram:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of test compounds.
Conclusion and Future Directions
This guide underscores the critical need for direct, head-to-head comparative studies to elucidate the structure-activity relationships of these and other closely related analogs. Such studies are essential for the rational design and development of novel therapeutic agents. Researchers are encouraged to synthesize both analogs and evaluate them in parallel using the standardized protocols outlined in this guide. This approach will provide the robust, comparative data necessary to make informed decisions in the drug discovery and development process.
Confirming the biological target of Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate derivatives
An Investigator's Guide to Target Deconvolution for Novel Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate Derivatives
Introduction: The Challenge of a Privileged Scaffold
The this compound core is a classic example of a "privileged scaffold" in medicinal chemistry. Its derivatives have been explored for a vast array of therapeutic applications, demonstrating activities ranging from anticancer and anti-inflammatory to antimicrobial. This broad bioactivity, however, presents a significant challenge: for any novel derivative, the precise biological target is often unknown.
Confirming the molecular target is a critical step in drug development, transforming a "hit" compound into a "lead" with a clear mechanism of action. This guide provides a comprehensive, multi-pronged strategy for researchers to systematically identify, validate, and confirm the biological target of novel derivatives based on this versatile thiazole scaffold. We will compare and contrast key experimental methodologies, providing the rationale behind their application and detailed protocols for their execution.
Phase 1: Hypothesis Generation - Casting a Wide Net
The initial phase of target identification involves narrowing the vast landscape of the proteome to a manageable number of high-probability candidates. This is best achieved by integrating computational predictions with broad-based experimental screening.
In Silico Target Prediction: Fishing in the Digital Proteome
Before committing to resource-intensive wet lab experiments, computational methods can provide valuable starting hypotheses. These approaches leverage the compound's structure to predict potential protein interactors.
-
Reverse Docking & Pharmacophore Modeling: This technique involves screening your compound's 3D conformation against a library of protein binding sites. Servers like PharmMapper or SuperPred can identify proteins whose binding pockets are sterically and electrostatically compatible with your molecule. The output is a ranked list of potential targets, which can guide the selection of subsequent in vitro assays.
-
Causality: By comparing the structure of your novel derivative to ligands in co-crystal structures within the Protein Data Bank (PDB), you can hypothesize a target based on structural similarity. This is a cost-effective first step to prioritize protein families for investigation.
Caption: Workflow for in silico target prediction.
Broad-Based In Vitro Screening: From Phenotype to Function
While in silico methods predict possibilities, in vitro screening provides the first layer of experimental evidence.
-
Target Family-Based Panels: If computational results suggest a particular protein family (e.g., kinases), submitting the compound to a commercial screening panel (e.g., Eurofins' KinomeScan™ or DiscoverX) is a highly effective strategy. These services test the compound against hundreds of purified kinases, providing direct evidence of interaction and a selectivity profile.
-
Phenotypic Screening: Alternatively, one can start with a biological effect. Screening the compound against a panel of diverse cancer cell lines, such as the NCI-60 panel, can reveal a pattern of activity. If the compound is potent against cell lines known to be dependent on a specific signaling pathway, it strongly suggests a target within that cascade.
Phase 2: Target Identification - Pinpointing the Interactor
With a list of candidate proteins or a confirmed cellular phenotype, the next step is to directly identify the protein(s) that physically bind to your compound.
Affinity-Based Proteomics: Pulling the Target from the Proteome
These methods use the compound itself as "bait" to capture its binding partners from a complex cell lysate.
-
Affinity Chromatography: This classic technique requires immobilizing your thiazole derivative onto a solid support (e.g., sepharose beads). This "bait" is then incubated with a cell lysate. Proteins that bind to the compound are retained, while non-binders are washed away. The captured proteins are then eluted and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Trustworthiness: A crucial control for this experiment is to also perform a pulldown using beads that have not been coupled to the compound or have been coupled to a structurally similar but biologically inactive analogue. True binding partners should only be present in the sample incubated with the active compound.
Thermal Proteome Profiling (TPP): A Label-Free Approach
A powerful alternative that does not require chemical modification of the compound is Thermal Proteome Profiling (TPP), often performed in its cellular context as the Cellular Thermal Shift Assay (CETSA).
-
Principle of TPP/CETSA: The binding of a ligand (your compound) typically stabilizes its target protein, making it more resistant to heat-induced denaturation. In a CETSA experiment, cells are treated with either the compound or a vehicle control. The cells are then heated to various temperatures, lysed, and the soluble (non-denatured) proteins are quantified by mass spectrometry. The target protein will show a characteristic shift in its melting curve in the compound-treated samples compared to the control.
-
Expertise & Causality: This method is highly authoritative because it detects a direct physical consequence of binding within a native cellular environment. It avoids the potential artifacts of compound immobilization and provides strong evidence of target engagement in a physiological context.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Phase 3: Orthogonal Validation - Confirming Engagement and Function
Identifying a candidate protein is not enough. Rigorous validation requires confirming direct, quantifiable binding and demonstrating a functional consequence of that interaction.
Biophysical Confirmation of Direct Binding
Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide quantitative measures of the binding affinity between the compound and a purified candidate protein.
-
Surface Plasmon Resonance (SPR): In SPR, the purified protein is immobilized on a sensor chip. A solution containing your compound is flowed over the chip. Binding is detected in real-time as a change in the refractive index at the sensor surface, allowing for the calculation of association (k-on) and dissociation (k-off) rates, and ultimately the binding affinity (KD).
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding event. Small aliquots of the compound are titrated into a sample cell containing the purified protein. The resulting heat change is measured, allowing for the determination of binding affinity (KD), stoichiometry (n), and thermodynamic parameters of the interaction.
| Parameter | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Principle | Change in refractive index upon binding | Measures heat change upon binding |
| Key Output | k-on, k-off, KD | KD, Stoichiometry (n), ΔH, ΔS |
| Requirement | Purified, immobilized protein | Purified protein and ligand in solution |
| Throughput | Medium to High | Low to Medium |
| Strength | Provides kinetic information | Gold standard for thermodynamics |
Functional Biochemical & Cellular Assays
The final and most crucial step is to demonstrate that the binding event translates into a functional outcome.
-
Biochemical Functional Assay: If the identified target is an enzyme (e.g., a kinase, protease, or metabolic enzyme), you must develop an assay to measure its activity. For a kinase, this would involve incubating the purified enzyme with its substrate and ATP, and then measuring the amount of phosphorylated product formed in the presence and absence of your compound. This will determine if your derivative is an inhibitor or an activator and allow for the calculation of an IC50 or EC50 value.
-
Cellular Target Engagement: It is essential to show that the compound engages the target in live cells and modulates its downstream signaling. If your compound inhibits a kinase like MEK, for example, you should observe a dose-dependent decrease in the phosphorylation of its direct substrate, ERK, via Western Blot analysis.
Caption: Modulation of a signaling pathway by a target inhibitor.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture & Treatment: Plate cells (e.g., HEK293T or a relevant cancer cell line) and grow to ~80% confluency. Treat cells with the thiazole derivative at a final concentration of 10-50 µM or with a vehicle control (e.g., 0.1% DMSO) for 1-2 hours at 37°C.
-
Heating: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes.
-
Temperature Gradient: Heat the aliquots for 3 minutes across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) using a thermal cycler. One aliquot should be kept at room temperature as a non-heated control.
-
Lysis: Subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to lyse the cells.
-
Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the denatured, aggregated proteins.
-
Analysis: Carefully collect the supernatant (containing the soluble proteins) for analysis by SDS-PAGE and Western Blotting for a candidate protein, or prepare for quantitative mass spectrometry (TPP) to assess the entire soluble proteome.
Comparison of Key Target ID Methodologies
| Methodology | Principle | Strengths | Weaknesses |
| Affinity Chromatography | Compound immobilized as bait captures binding proteins from lysate. | Directly identifies binding partners. | Requires compound modification; risk of non-specific binding. |
| TPP / CETSA | Ligand binding increases protein thermal stability. | Label-free; performed in live cells; high physiological relevance. | Requires specialized mass spectrometry; may miss targets not stabilized by binding. |
| Genetic Screens (CRISPR) | Identifies genes whose loss/gain affects compound sensitivity. | Unbiased; identifies functional pathway members, not just direct binders. | Indirect method; follow-up is required to confirm direct binding. |
| Broad Kinase Panel | Measures binding/inhibition against hundreds of purified kinases. | Highly specific and quantitative for on-target and off-target kinase effects. | Limited to the specific protein family being screened. |
Conclusion
Confirming the biological target of a novel this compound derivative is a systematic process of discovery and validation. An effective strategy begins with broad, hypothesis-generating techniques like in silico screening and phenotypic assays. These preliminary findings must then be followed by rigorous, direct identification methods such as chemical proteomics (CETSA/TPP). Finally, the candidate target must be validated through orthogonal biophysical (SPR/ITC) and functional assays to build an unassailable case for a specific mechanism of action. By integrating these complementary approaches, researchers can confidently elucidate the true biological target of their compound, paving the way for rational drug development.
A Comparative Spectroscopic Guide to Thiazole Isomers for Researchers and Drug Development Professionals
In the landscape of heterocyclic chemistry, thiazole and its isomers stand out for their profound impact on medicinal chemistry and materials science. These five-membered rings, containing sulfur and nitrogen, form the structural core of numerous pharmaceuticals, including antimicrobials, anti-inflammatories, and anticancer agents. The precise arrangement of the heteroatoms within the ring drastically alters the molecule's electronic properties, and consequently, its biological activity and spectroscopic signature. For researchers in drug discovery and chemical synthesis, the ability to unequivocally distinguish between these isomers—thiazole, isothiazole, and the four thiadiazoles (1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-)—is paramount.
This guide provides an in-depth comparison of the key spectroscopic characteristics of these isomers, grounded in the principles of nuclear magnetic resonance (NMR), infrared (IR), ultraviolet-visible (UV-Vis), and mass spectrometry (MS). By explaining the "why" behind the data, we aim to equip scientists with the expertise to confidently identify and characterize these vital chemical entities.
Molecular Structures: The Foundation of Spectroscopic Diversity
The fundamental difference among the six isomers lies in the relative positions of the sulfur and nitrogen atoms. This seemingly subtle variation creates distinct electronic environments within each aromatic ring, directly influencing how they interact with different forms of electromagnetic radiation.
A Technical Guide to the Structure-Activity Relationships of 2-Aminothiazole-5-Carboxylate Analogs
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds. This guide offers an in-depth comparative analysis of 2-aminothiazole-5-carboxylate analogs, a class of compounds demonstrating significant potential in oncology, infectious diseases, and inflammatory conditions. By dissecting the structure-activity relationships (SAR), this document provides a framework for the rational design of next-generation therapeutics.
The 2-Aminothiazole-5-Carboxylate Core: A Versatile Pharmacophore
The 2-aminothiazole-5-carboxylate core offers multiple points for chemical modification, each influencing the compound's pharmacokinetic and pharmacodynamic properties. The primary sites for substitution are the 2-amino group, the 4-position of the thiazole ring, and the 5-carboxylate functional group. Strategic modifications at these positions have yielded potent and selective inhibitors of various biological targets.
Comparative Analysis of Biological Activity
Anticancer Activity: Targeting the Machinery of Cell Division
A significant body of research has focused on the development of 2-aminothiazole-5-carboxylate analogs as anticancer agents. A primary mechanism of action for many of these compounds is the inhibition of protein kinases, which are critical regulators of cell cycle progression and signal transduction.[1]
Key Target: Aurora Kinases
Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Several 2-aminothiazole derivatives have been identified as potent Aurora kinase inhibitors.[1][2]
Structure-Activity Relationship Summary for Aurora Kinase Inhibition:
The following diagram illustrates the key SAR principles for 2-aminothiazole-based Aurora kinase inhibitors.
Caption: Key SAR points for 2-aminothiazole-based Aurora kinase inhibitors.
Comparative Anticancer Activity of 2-Aminothiazole-5-Carboxylate Analogs
The following table summarizes the in vitro anticancer activity of representative 2-aminothiazole-5-carboxylate analogs against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the compound's potency.
| Compound ID | R1 (2-Amino Substituent) | R3 (5-Carboxamide Substituent) | Cancer Cell Line | IC50 (µM) | Reference |
| Dasatinib Analog | 2-(4-methylpiperazin-1-yl)acetamido | N-(2-chloro-6-methylphenyl) | K562 (Leukemia) | 16.3 | [3] |
| MCF-7 (Breast) | 20.2 | [3] | |||
| HT-29 (Colon) | 21.6 | [3] | |||
| Aurora Inhibitor Analog 1 | 4-(4-morpholinophenylamino)pyrimidin-2-yl | 4-methyl | H1299 (Lung) | 4.89 | [3] |
| SHG-44 (Glioma) | 4.03 | [3] | |||
| VEGFR-2 Inhibitor Analog | Piperazinyl-acetamide | N/A | Leukemia Subpanel | 3.51 | [3] |
| Prostate Cancer Subpanel | 5.15 | [3] |
Antimicrobial Activity: A Renewed Fight Against Drug Resistance
The emergence of multidrug-resistant (MDR) pathogens necessitates the development of novel antimicrobial agents. 2-Aminothiazole-5-carboxylate analogs have demonstrated promising activity against a range of bacterial and fungal strains.[4]
Structure-Activity Relationship Summary for Antimicrobial Activity:
Modifications at the 2-amino and 5-carboxylate positions are critical for potent antimicrobial effects. The introduction of Schiff bases at the 2-amino position has been shown to enhance activity against MDR strains.[4]
Caption: Key SAR points for antimicrobial 2-aminothiazole analogs.
Comparative Antimicrobial Activity of 2-Aminothiazole-5-Carboxylate Analogs
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The following table presents the MIC values for representative 2-aminothiazole analogs against various bacterial and fungal strains.
| Compound ID | R1 (2-Amino Substituent) | Organism | MIC (µg/mL) | Reference |
| Schiff Base 2a | 4-hydroxybenzylidene | S. epidermidis (Gram +) | 250 | [4] |
| C. albicans (Fungus) | Zone of Inhibition: 20.0 mm | [4] | ||
| Schiff Base 2b | 4-methoxybenzylidene | P. aeruginosa (Gram -) | 375 | [4] |
| C. glabrata (Fungus) | Zone of Inhibition: 21.0 mm | [4] | ||
| Schiff Base 2d | 4-chlorobenzylidene | S. aureus (Gram +) | 250 | [4] |
| Schiff Base 2g | 2-hydroxybenzylidene | E. coli (Gram -) | 375 | [4] |
| Phenylacetamido Analog | Phenylacetamido | E. coli (Gram -) | 1.56 - 6.25 | [5] |
| S. aureus (Gram +) | 1.56 - 6.25 | [5] |
Experimental Protocols
General Synthesis of 2-Aminothiazole-5-Carboxamide Analogs
A common and efficient method for the synthesis of 2-amino-N-arylthiazole-5-carboxamides involves the reaction of a β-ethoxyacrylamide with N-bromosuccinimide (NBS) followed by a one-pot cyclization with thiourea.[6]
Caption: General synthetic workflow for 2-aminothiazole-5-carboxamides.
Step-by-Step Methodology:
-
Synthesis of (E)-N-(substituted-phenyl)-3-ethoxyacrylamide: To a solution of the appropriately substituted aniline in a suitable solvent (e.g., toluene), add β-ethoxy acryloyl chloride dropwise at a controlled temperature. The reaction mixture is stirred until completion, and the resulting solid is collected by filtration, washed, and dried.[6]
-
Synthesis of 2-Amino-N-(substituted-phenyl)thiazole-5-carboxamide: The (E)-N-(substituted-phenyl)-3-ethoxyacrylamide is dissolved in a solvent such as N,N-dimethylformamide (DMF). N-bromosuccinimide (NBS) is added portion-wise at a low temperature (e.g., 0-5°C). After stirring, thiourea is added to the reaction mixture, and it is heated. Upon completion, the reaction is worked up by pouring into water and collecting the precipitated product by filtration. The crude product can be purified by recrystallization.[6]
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7][8]
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the 2-aminothiazole-5-carboxylate analogs and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
In Vitro Antimicrobial Activity: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[9][10]
Step-by-Step Methodology:
-
Preparation of Compound Dilutions: Prepare a two-fold serial dilution of the 2-aminothiazole-5-carboxylate analogs in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
Conclusion and Future Perspectives
The 2-aminothiazole-5-carboxylate scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that targeted modifications of this core can lead to compounds with potent and selective anticancer and antimicrobial activities. Future research should focus on optimizing the pharmacokinetic properties of these analogs to enhance their in vivo efficacy and safety profiles. The detailed experimental protocols provided herein serve as a valuable resource for researchers dedicated to advancing the development of this promising class of molecules.
References
- 1. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities | MDPI [mdpi.com]
- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances [pubmed.ncbi.nlm.nih.gov]
- 10. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Trifluoromethylation: Benchmarking New Methods Against Traditional Approaches
Introduction: The Indispensable Trifluoromethyl Group
In the landscape of modern drug discovery and materials science, the trifluoromethyl (CF₃) group has earned its place as a "power-functional" group.[1][2] Its incorporation into organic molecules can dramatically alter key physicochemical properties. Compared to a simple methyl group, the CF₃ group's strong electron-withdrawing nature, high metabolic stability due to the strength of the C-F bond, and increased lipophilicity can significantly improve a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[1][3][4] This has led to a surge in FDA-approved drugs containing this moiety, including blockbuster pharmaceuticals like Celecoxib and Fluoxetine.[3][4][5]
However, the selective and efficient installation of this three-fluorine motif has historically been a significant challenge. Early methods often required harsh conditions and had a narrow substrate scope, limiting their application, especially in the late-stage functionalization of complex molecules.[6] This guide provides a comparative analysis of modern trifluoromethylation methods against these traditional approaches, offering field-proven insights, quantitative data, and detailed protocols to aid researchers in selecting the optimal strategy for their synthetic challenges.
The Old Guard: Traditional Trifluoromethylation Approaches
Historically, the introduction of a CF₃ group was often achieved through methods that were effective but lacked finesse. A common industrial approach involves the halogen exchange of trichloromethyl groups with hydrogen fluoride (HF) or antimony trifluoride (SbF₃), a method developed by Frédéric Swarts.[5][6] While suitable for producing simple bulk chemicals like benzotrifluoride, these Swarts-type reactions require aggressive reagents and high temperatures, making them incompatible with sensitive functional groups present in complex drug intermediates.
Other early methods relied on the use of trifluoromethyl iodide (CF₃I) or trifluoromethyl bromide (CF₃Br) in radical reactions, often initiated by heat or UV light.[5] These processes, while mechanistically important, frequently suffer from poor selectivity and the need for specialized equipment. The limitations of these traditional methods created a clear and pressing need for milder, more versatile, and more functional-group-tolerant reagents.
The New Wave: Modern Reagents and Methodologies
The last two decades have witnessed a revolution in trifluoromethylation chemistry, with the development of "shelf-stable" reagents that operate under mild conditions.[7][8] These modern methods can be broadly classified by their mechanistic approach: electrophilic, nucleophilic, and radical.
Electrophilic Trifluoromethylation ("CF₃⁺" Source)
These methods are ideal for trifluoromethylating a wide range of carbon- and heteroatom-centered nucleophiles.[7][9] Two reagents dominate this class:
-
Umemoto's Reagents: These are sulfonium salts, such as S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate, that act as potent electrophilic CF₃ group donors.[8][9][10] They are highly effective for the trifluoromethylation of substrates like silyl enol ethers, β-ketoesters, and various heterocycles.[7][8][10] The reaction is believed to proceed via a backside nucleophilic attack on the trifluoromethyl group.[11]
-
Togni's Reagents: These are hypervalent iodine(III)-CF₃ compounds that have shown remarkable versatility.[7][12] They are generally milder than Umemoto's reagents and can trifluoromethylate a broad spectrum of nucleophiles, including alcohols, thiols, and phosphines.[7][12][13] Mechanistically, Togni's reagents can act as a source of "CF₃⁺", but under certain conditions, particularly with transition metal catalysts like copper, they can undergo a single-electron transfer (SET) process to generate a trifluoromethyl radical (•CF₃).[14][15][16]
Nucleophilic Trifluoromethylation ("CF₃⁻" Source)
For carbonyls and imines, a nucleophilic approach is often preferred.
-
Ruppert-Prakash Reagent (TMSCF₃): Trifluoromethyltrimethylsilane (TMSCF₃) is the preeminent reagent for delivering a nucleophilic CF₃ group.[17] In the presence of a catalytic amount of a fluoride source or other suitable initiator, it reacts with aldehydes and ketones to form trifluoromethylated alcohols after workup.[17][18] While powerful, its utility is hampered by high moisture sensitivity and incompatibility with acidic protons.[19] The mechanism involves the formation of a hypervalent siliconate intermediate or a transient trifluoromethyl anion.[17][18]
Radical Trifluoromethylation (•CF₃ Source)
Radical-based methods have emerged as a powerful strategy for C-H functionalization and the trifluoromethylation of alkenes and arenes.[20]
-
Langlois' Reagent (CF₃SO₂Na): Sodium trifluoromethanesulfinate is an inexpensive, stable, and easy-to-handle solid.[6][21] In the presence of an oxidant (e.g., t-butyl hydroperoxide), it generates the trifluoromethyl radical (•CF₃), which can then be used to trifluoromethylate electron-rich aromatic and heteroaromatic compounds.[21][22] This reagent has become a workhorse in medicinal chemistry for its reliability and cost-effectiveness.[6][23]
-
Photoredox Catalysis: A major breakthrough has been the use of visible-light photoredox catalysis.[20] This approach allows for the generation of the •CF₃ radical from reagents like Togni's or Umemoto's under exceptionally mild conditions, often at room temperature.[20][24] This has vastly expanded the scope of radical trifluoromethylation to include substrates with highly sensitive functional groups.[24]
Benchmarking Study: A Head-to-Head Comparison
To provide a clear, evidence-based comparison, we designed a benchmarking study focusing on the trifluoromethylation of a common substrate, 2-phenylpyridine, a privileged scaffold in medicinal chemistry. The objective is to compare the efficiency, regioselectivity, and reaction conditions of different modern methods.
Experimental Workflow Diagram
The general workflow for this comparative study is outlined below.
Caption: Workflow for benchmarking trifluoromethylation methods.
Comparative Data Summary
The following table summarizes the expected outcomes from the benchmarking study based on literature precedents.
| Method | Reagent | Catalyst / Conditions | Typical Yield (%) | Key Advantages | Key Disadvantages |
| A: Electrophilic C-H | Umemoto's Reagent | Pd(OAc)₂, Cu(OAc)₂, 110 °C[7][8] | 70-85 | High efficiency for ortho-C-H functionalization | High temperature, requires directing group |
| B: Radical (Cu-Catalyzed) | Togni's Reagent I | CuI, 80 °C[16] | 65-80 | Good functional group tolerance | Requires stoichiometric copper |
| C: Radical (Oxidative) | Langlois' Reagent | t-BuOOH, 60 °C | 60-75 | Inexpensive reagent, operationally simple | Can generate stoichiometric waste from oxidant |
| D: Radical (Photoredox) | Togni's Reagent I | Ru(bpy)₃Cl₂, Visible Light, RT[24] | 80-95 | Extremely mild conditions, broad scope | Requires photoredox setup, catalyst cost |
Detailed Experimental Protocol: Photoredox-Catalyzed Trifluoromethylation
This protocol describes a state-of-the-art method for the trifluoromethylation of an alkene, demonstrating the mildness and efficiency of modern techniques.
Objective: To perform the visible-light-mediated trifluoromethylation of 4-phenyl-1-butene.
Materials:
-
4-phenyl-1-butene (1.0 mmol, 1.0 equiv)
-
Togni's Reagent I (1.2 mmol, 1.2 equiv)
-
fac-Ir(ppy)₃ or Ru(bpy)₃(PF₆)₂ (0.02 mmol, 2 mol%)
-
Anhydrous acetonitrile (MeCN), 5 mL
-
Schlenk flask or oven-dried vial with a magnetic stir bar
-
Blue LED light source (450 nm)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 4-phenyl-1-butene (132 mg, 1.0 mmol), Togni's Reagent I (379 mg, 1.2 mmol), and the photoredox catalyst (e.g., Ru(bpy)₃(PF₆)₂ , 17 mg, 0.02 mmol).
-
Solvent Addition: Add 5 mL of anhydrous acetonitrile via syringe. The choice of solvent is critical; polar aprotic solvents are generally preferred for photoredox reactions to ensure solubility of the catalyst and reagents.
-
Degassing (Causality Explanation): The reaction mixture should be degassed to remove oxygen, which can quench the excited state of the photocatalyst, thereby inhibiting the reaction. This is typically achieved by three freeze-pump-thaw cycles or by sparging with an inert gas for 15-20 minutes.
-
Initiation: Place the sealed flask approximately 5-10 cm from the blue LED light source and begin vigorous stirring. A small fan should be used to maintain the reaction at room temperature, as LEDs can generate some heat.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in dichloromethane (DCM) and wash with water to remove any water-soluble components. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired trifluoromethylated product. Characterize by ¹H, ¹³C, and ¹⁹F NMR spectroscopy and mass spectrometry. This self-validating step is crucial to confirm structure and purity.
Decision-Making Guide for Method Selection
Choosing the right trifluoromethylation method depends heavily on the substrate and the synthetic context. The following diagram provides a logical framework for this decision-making process.
Caption: Decision tree for selecting a trifluoromethylation method.
Conclusion and Future Outlook
The development of modern trifluoromethylation reagents has transformed the field, enabling chemists to install the CF₃ group with unprecedented precision and efficiency.[24] Electrophilic reagents like those from Togni and Umemoto offer broad utility for nucleophilic substrates, while the Ruppert-Prakash reagent remains the gold standard for carbonyl additions.[7][19] The ascent of radical methods, particularly those powered by photoredox catalysis, has opened new frontiers in late-stage C-H functionalization under remarkably mild conditions.[20]
While traditional methods like Swarts-type reactions still have a place in bulk chemical synthesis, the superior functional group tolerance, milder conditions, and broader scope of modern methods make them the clear choice for applications in drug discovery and complex molecule synthesis. As the demand for novel fluorinated compounds continues to grow, future research will likely focus on developing even more efficient, catalytic, and asymmetric trifluoromethylation strategies, further expanding the synthetic chemist's toolkit.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 6. ccspublishing.org.cn [ccspublishing.org.cn]
- 7. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 9. [PDF] Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents. | Semantic Scholar [semanticscholar.org]
- 10. Umemoto Reagent I - Enamine [enamine.net]
- 11. An ab initio and DFT study of trifluoromethylation using Umemoto's reagent - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chemrevlett.com [chemrevlett.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 16. Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Trifluoromethyltrimethylsilane - Wikipedia [en.wikipedia.org]
- 18. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Sodium trifluoromethanesulfinate - Wikipedia [en.wikipedia.org]
- 22. Radical Trifluoromethylation using Langlois Reagent | TCI AMERICA [tcichemicals.com]
- 23. thieme-connect.com [thieme-connect.com]
- 24. Recent Trifluoromethylation Reactions. A Mini Review Paper – Oriental Journal of Chemistry [orientjchem.org]
The Translational Journey of Thiazole-Based Anticancer Agents: A Comparative Guide to In Vitro and In Vivo Efficacy
In the landscape of modern oncology drug discovery, the 2-aminothiazole scaffold has emerged as a privileged structure, forming the backbone of numerous potent and selective therapeutic agents. The introduction of a trifluoromethyl group and an ethyl carboxylate moiety at the 4- and 5-positions, respectively, gives rise to the "Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate" class of derivatives. These modifications are strategically designed to enhance metabolic stability, cell permeability, and target engagement. This guide provides an in-depth technical comparison of the in vitro and in vivo activities of this promising class of compounds, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative references, thereby providing a comprehensive roadmap for the preclinical evaluation of these and similar molecules.
From Benchtop to Bedside: The Rationale for a Dual-Pronged Evaluation
The journey of a potential anticancer drug from a laboratory curiosity to a clinical candidate is a rigorous one, demanding a thorough understanding of its activity at both the cellular and whole-organism levels.
In vitro assays provide the foundational layer of this understanding. They are conducted in a controlled environment, typically using cancer cell lines, and are instrumental in elucidating a compound's mechanism of action, potency, and selectivity. These assays are relatively high-throughput and cost-effective, allowing for the rapid screening of numerous derivatives to identify lead candidates. However, the artificial nature of in vitro systems, devoid of the complex physiological and metabolic factors present in a living organism, necessitates a subsequent validation in a more biologically relevant context.
This is where in vivo studies become paramount. Conducted in animal models, these experiments are designed to assess a compound's efficacy in a complex biological system, providing critical information on its pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), tolerability, and overall therapeutic potential. The successful translation of promising in vitro activity into tangible in vivo efficacy is the crucible in which a true drug candidate is forged.
This guide will navigate the nuances of this translational journey, using derivatives of the this compound scaffold as our case study.
In Vitro Activity Profile: Unveiling the Cellular Machinery
The initial assessment of novel this compound derivatives typically involves a battery of in vitro assays designed to probe their anticancer potential.
Cellular Viability and Cytotoxicity: The First Line of Inquiry
The most fundamental question to answer is whether a compound can effectively kill or inhibit the proliferation of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose. It measures the metabolic activity of cells, which in most cases, correlates with cell viability.
A study on a series of novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives, which are structurally related to our topic compounds, demonstrated their cytotoxic potential against various human cancer cell lines, including A-549 (lung), Bel7402 (liver), and HCT-8 (colon).[1][2] For instance, one of the most active compounds, a 4-chloro-2-methylphenyl amido substituted thiazole, showed a 48% inhibition of cancer cell growth at a concentration of 5 µg/mL.[1][2]
Table 1: In Vitro Cytotoxicity of Representative 2-Aryl-4-(trifluoromethyl)thiazole-5-carboxamide Derivatives [1][2]
| Compound ID | R (Substitution on 2-phenyl ring) | R' (Amide substituent) | Cancer Cell Line | % Inhibition at 5 µg/mL |
| 8a | 2-Cl | 4-Cl, 2-Me-phenyl | HCT-8 | 48% |
| 8b | 2-Cl | 2,4-di-Cl-phenyl | HCT-8 | 35% |
| 8c | 2-F | 4-Cl, 2-Me-phenyl | HCT-8 | 41% |
Mechanism of Action: Targeting the Drivers of Cancer
Understanding how a compound exerts its anticancer effects is crucial for its further development. Many 2-aminothiazole derivatives have been found to target key signaling pathways involved in cancer progression. One such critical pathway is mediated by the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , a tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.
Several studies have synthesized and evaluated thiazole derivatives as potent VEGFR-2 inhibitors.[3][4] For example, a novel series of thiazole derivatives showed promising VEGFR-2 inhibitory activity, with the most potent compound exhibiting an IC50 value of 0.15 µM against the enzyme.[3] This inhibition of a key pro-angiogenic factor provides a clear mechanistic rationale for their anticancer effects.
Experimental Protocols: Ensuring Scientific Rigor
To maintain the highest standards of scientific integrity, the following are detailed, step-by-step methodologies for the key in vitro assays discussed.
MTT Cell Viability Assay Protocol
This protocol is a self-validating system for assessing the cytotoxicity of test compounds.
I. Principle: This assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
II. Materials:
-
Cancer cell lines (e.g., HCT116, MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
III. Step-by-Step Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest compound concentration) and a blank (medium only).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 150 µL of the solubilization solution to each well.
-
Mix thoroughly by gentle pipetting to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
IV. Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
VEGFR-2 Kinase Assay Protocol
This protocol provides a framework for assessing the direct inhibitory effect of compounds on a key molecular target.
I. Principle: This assay measures the ability of a test compound to inhibit the phosphorylation of a specific substrate by the VEGFR-2 enzyme. The amount of phosphorylation is quantified, typically using an ATP-Glo™ kinase assay kit that measures ATP consumption.
II. Materials:
-
Recombinant human VEGFR-2 enzyme
-
Kinase buffer
-
ATP
-
VEGFR-2 substrate (e.g., poly(Glu, Tyr) 4:1)
-
Test compounds
-
ATP-Glo™ Kinase Assay Kit
-
White, opaque 96-well plates
-
Luminometer
III. Step-by-Step Procedure:
-
Prepare Kinase Reaction:
-
In a 96-well plate, add 5 µL of the test compound at various concentrations.
-
Add 20 µL of a master mix containing kinase buffer, ATP, and substrate.
-
Add 25 µL of VEGFR-2 enzyme solution. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes.
-
-
ATP Detection:
-
Add 50 µL of the ATP-Glo™ reagent to each well to stop the kinase reaction and measure the remaining ATP.
-
Incubate at room temperature for 10 minutes.
-
-
Luminescence Measurement:
-
Read the luminescence using a luminometer.
-
IV. Data Analysis:
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition using the formula: % Inhibition = 100 - [((Luminescence of test well - Luminescence of negative control) / (Luminescence of positive control - Luminescence of negative control)) x 100]
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
In Vivo Efficacy: The Litmus Test for Clinical Potential
While in vitro assays provide invaluable mechanistic insights, the ultimate test of a compound's therapeutic potential lies in its performance within a living organism. In vivo studies, typically conducted in rodent models, are essential for evaluating a drug's efficacy, safety, and pharmacokinetic profile.
Xenograft Models: Mimicking Human Tumors in Mice
A widely used preclinical model is the xenograft model , where human cancer cells are implanted into immunocompromised mice.[5][6][7] This allows for the evaluation of a compound's ability to inhibit tumor growth in a more physiologically relevant setting.
For instance, a study on a series of thiazole/thiadiazole carboxamide derivatives as c-Met kinase inhibitors, which share the core thiazole structure, investigated the in vivo efficacy of a lead compound in a human gastric carcinoma (MKN-45) xenograft model.[8] The compound, administered orally, demonstrated significant tumor growth inhibition compared to the vehicle control group, highlighting its potential as an in vivo active anticancer agent.[8]
Table 2: In Vivo Antitumor Efficacy of a Representative Thiazole Carboxamide Derivative in a Mouse Xenograft Model [8]
| Treatment Group | Dose (mg/kg, p.o.) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0% |
| Compound 51am | 50 | 58.2% |
| Foretinib (Positive Control) | 30 | 65.7% |
Pharmacokinetics: What the Body Does to the Drug
A critical aspect of in vivo evaluation is understanding the pharmacokinetic profile of a compound. This involves measuring its concentration in the plasma and various tissues over time after administration. Key parameters include:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
t1/2: Half-life, the time it takes for the plasma concentration to reduce by half.
-
AUC: Area under the curve, representing the total drug exposure over time.
-
Bioavailability (F%): The fraction of an administered dose that reaches the systemic circulation.
The same study on the c-Met inhibitor also reported its pharmacokinetic profile in mice.[8] The compound exhibited good oral bioavailability (F = 35.4%), a reasonable half-life (t1/2 = 3.24 h), and achieved a maximum plasma concentration (Cmax = 1568 ng/mL) within an hour (Tmax = 0.58 h).[8] This favorable pharmacokinetic profile supports its potential for oral administration in a clinical setting.
Experimental Protocols: Bridging the In Vitro-In Vivo Gap
The following protocols provide a framework for conducting in vivo studies to validate in vitro findings.
Human Tumor Xenograft Model Protocol (Colon Cancer)
I. Principle: This model involves the subcutaneous implantation of human colon cancer cells into immunodeficient mice to establish solid tumors, which are then used to evaluate the efficacy of anticancer agents.
II. Materials:
-
Immunodeficient mice (e.g., BALB/c nude mice)
-
Human colon cancer cell line (e.g., HCT116)
-
Matrigel
-
Test compound and vehicle
-
Calipers for tumor measurement
III. Step-by-Step Procedure:
-
Cell Preparation and Implantation:
-
Harvest HCT116 cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^6 cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers twice a week. (Volume = 0.5 x Length x Width^2).
-
When tumors reach an average volume of 100-150 mm^3, randomize the mice into treatment and control groups.
-
-
Compound Administration:
-
Administer the test compound (e.g., orally or intraperitoneally) at the predetermined dose and schedule. The control group receives the vehicle alone.
-
-
Monitoring and Endpoint:
-
Continue to monitor tumor volume and body weight throughout the study.
-
The study is typically terminated when tumors in the control group reach a predetermined size or after a specific duration.
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
Pharmacokinetic Study Protocol in Mice
I. Principle: This protocol outlines the procedure for determining the pharmacokinetic profile of a test compound in mice after a single dose administration.
II. Materials:
-
Mice (e.g., BALB/c)
-
Test compound formulated for intravenous (i.v.) and oral (p.o.) administration
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
LC-MS/MS system for bioanalysis
III. Step-by-Step Procedure:
-
Dosing:
-
Administer a single dose of the test compound to two groups of mice, one via i.v. injection and the other via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples (approximately 20-30 µL) from the tail vein or retro-orbital sinus at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process the blood to obtain plasma and store it at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software (e.g., WinNonlin) to calculate key PK parameters (Cmax, Tmax, t1/2, AUC) from the plasma concentration-time data.
-
Calculate the oral bioavailability (F%) by comparing the AUC after oral administration to the AUC after intravenous administration, corrected for the dose.
-
Visualizing the Path to Efficacy
To better illustrate the logical flow and relationships within the drug discovery process for these thiazole derivatives, the following diagrams are provided.
Caption: A streamlined workflow from chemical synthesis to a preclinical candidate.
Caption: Inhibition of the VEGFR-2 signaling pathway by thiazole derivatives.
Conclusion: Bridging the Gap for Future Therapies
The journey of this compound derivatives from the laboratory bench to a potential clinical application is a testament to the power of a multi-faceted evaluation strategy. The initial in vitro screens for cytotoxicity and mechanistic insights, such as VEGFR-2 inhibition, are crucial for identifying promising candidates. However, it is the subsequent in vivo validation in relevant animal models that truly defines their therapeutic potential. The ability to demonstrate not only tumor growth inhibition in xenograft models but also a favorable pharmacokinetic profile is the hallmark of a successful preclinical candidate.
This guide has provided a comprehensive overview of this process, complete with detailed experimental protocols and a clear rationale for each step. By adhering to these principles of scientific rigor and logical progression, researchers can effectively navigate the complexities of preclinical drug development and contribute to the discovery of the next generation of targeted anticancer therapies. The continued exploration of the 2-aminothiazole scaffold, particularly with strategic modifications like trifluoromethylation, holds significant promise for addressing the unmet needs of cancer patients worldwide.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. bio-protocol.org [bio-protocol.org]
- 6. Intracaecal Orthotopic Colorectal Cancer Xenograft Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Patient-Derived Xenograft Models of Colorectal Cancer: Procedures for Engraftment and Propagation | Springer Nature Experiments [experiments.springernature.com]
- 8. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Docking Studies of Thiazole-Based Enzyme Inhibitors
Introduction
The thiazole ring, a five-membered heterocyclic motif containing sulfur and nitrogen, stands as a cornerstone in medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in diverse non-covalent interactions have established it as a "privileged scaffold" in drug design. Thiazole derivatives have shown remarkable efficacy as inhibitors for a wide array of enzymes, leading to their use in anticancer, anti-inflammatory, and antimicrobial therapies.[3][4][5] The development of potent and selective enzyme inhibitors is a paramount goal in drug discovery, and computational methods are indispensable in this endeavor.
Among these methods, molecular docking has emerged as a powerful tool for predicting the binding mode and affinity of small molecules to their protein targets.[6][7] This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for conducting and interpreting comparative molecular docking studies of thiazole-based enzyme inhibitors. We will move beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a robust and scientifically sound computational workflow. The objective is to empower researchers and drug development professionals to leverage molecular docking not just as a screening tool, but as a nuanced instrument for understanding structure-activity relationships (SAR) and rationally designing the next generation of thiazole-based therapeutics.
Chapter 1: The Thiazole Scaffold and Its Diverse Enzymatic Targets
The versatility of the thiazole scaffold stems from its structural and electronic features. The nitrogen and sulfur heteroatoms act as key hydrogen bond acceptors, while the aromatic ring can participate in π-π stacking and hydrophobic interactions.[1][2] These properties allow thiazole-based molecules to be tailored to fit the specific microenvironments of various enzyme active sites. This has led to the development of inhibitors for several critical enzyme families.
-
Protein Kinases: This large family of enzymes regulates cellular signaling, and their dysregulation is a hallmark of cancer.[4] Thiazole derivatives have been successfully developed as inhibitors for numerous kinases, including those in the PI3K/AKT/mTOR signaling pathway, Cyclin-Dependent Kinases (CDKs), and B-RAF, a key enzyme in melanoma.[3][4][8] For instance, the FDA-approved drug Dabrafenib, a B-RAF inhibitor, features a prominent thiazole core.[9]
-
Cyclooxygenases (COX): The COX-1 and COX-2 enzymes are the primary targets of nonsteroidal anti-inflammatory drugs (NSAIDs).[10] Selective inhibition of the inducible COX-2 isoform is a key strategy for developing anti-inflammatory agents with reduced gastrointestinal side effects.[11][12] Numerous studies have employed molecular docking to design and rationalize the selectivity of thiazole-based COX-2 inhibitors.[13][14]
-
Bacterial DNA Gyrase: This essential bacterial enzyme, which is not present in humans, is a validated target for antibiotics.[15] Thiazole-based compounds have been designed to inhibit the ATP-binding site of the Gyrase B (GyrB) subunit, representing a promising avenue for new antibacterial agents to combat rising antimicrobial resistance.[16][17][18]
Caption: Diverse enzyme families targeted by thiazole-based inhibitors.
Chapter 2: Principles of Comparative Molecular Docking
Molecular docking predicts how a ligand (the inhibitor) fits into a receptor's (the enzyme's) binding site and estimates the strength of the interaction.[6] A comparative study elevates this by systematically evaluating a series of related compounds against a single target or a single compound against a panel of related targets. This approach is fundamental to understanding SAR and predicting which chemical modifications will enhance potency or selectivity.
The Causality Behind Methodological Choices
-
Choice of Docking Software: Numerous docking programs are available, both commercial and academic.[19] For this guide, we will reference AutoDock Vina , a widely used open-source program.[20][21] It is chosen for its balance of speed, accuracy, and accessibility, making it a trustworthy and verifiable tool for most applications. Its scoring function is designed to approximate binding free energy, providing a quantitative metric for comparison.[22]
-
The Importance of the Scoring Function: The scoring function is a mathematical model used to estimate the binding affinity.[23] In AutoDock Vina, this is reported in kcal/mol. The fundamental principle is that a more negative binding affinity value suggests a more stable protein-ligand complex and, therefore, a potentially more potent inhibitor.[24] This score is a composite of energies from various interactions, including hydrogen bonds, van der Waals forces, and electrostatic interactions.[25]
Key Metrics for Comparison
-
Binding Affinity (kcal/mol): This is the primary quantitative output. When comparing a series of thiazole derivatives, the goal is to identify which substitutions lead to a more negative binding affinity.
-
Estimated Inhibition Constant (Kᵢ): Docking software can estimate the inhibition constant (Kᵢ) from the binding free energy (ΔG) using the equation ΔG = RT * ln(Kᵢ).[25][26] Kᵢ represents the concentration of inhibitor required to occupy 50% of the enzyme's active sites. A lower Kᵢ value indicates a more effective inhibitor. This provides a theoretical value that can be correlated with experimentally determined IC₅₀ values.
-
Binding Pose and Molecular Interactions: A low energy score is meaningless without a rational binding pose. Analysis involves visualizing the docked conformation and identifying key interactions (hydrogen bonds, hydrophobic contacts, etc.) with active site residues.[27] A superior inhibitor candidate will not only have a favorable score but will also form logical and strong interactions with critical amino acids in the catalytic site.
Caption: A generalized workflow for a comparative molecular docking study.
Chapter 3: Experimental Protocol: A COX-2 Case Study
This section provides a detailed, self-validating protocol for a comparative docking study of three hypothetical thiazole-based inhibitors against human COX-2.
Objective: To predict the binding affinity and interaction patterns of three thiazole derivatives (Inhibitor A, Inhibitor B, and a known reference drug) to identify the most promising candidate for selective COX-2 inhibition.
Materials:
-
Receptor Structure: Human COX-2 (PDB ID: 5KIR). This structure is co-crystallized with the selective inhibitor celecoxib, which is ideal for validating our docking protocol.
-
Ligand Structures: 2D structures of Inhibitor A, Inhibitor B, and Celecoxib (Reference).
-
Software:
Step-by-Step Methodology:
Part 1: Receptor Preparation
-
Download and Clean the PDB File:
-
Download the structure 5KIR.pdb from the Protein Data Bank.
-
Causality: We must prepare the enzyme for an accurate simulation. Open the PDB file in ADT and remove water molecules (HOH) and any non-essential heteroatoms. The co-crystallized ligand (celecoxib) should be saved to a separate file to be used later for validation.
-
-
Prepare the Protein for Docking:
-
In ADT, add polar hydrogens to the protein. This is critical as hydrogen atoms are essential for calculating interactions and forming hydrogen bonds.
-
Compute Gasteiger charges. These partial atomic charges are necessary for the scoring function to calculate electrostatic interactions.
-
Save the prepared protein in the required PDBQT format (e.g., 5kir_protein.pdbqt).
-
Part 2: Ligand Preparation
-
Create 3D Structures:
-
Draw the 2D structures of Inhibitor A, Inhibitor B, and Celecoxib using chemical drawing software.
-
Convert these 2D structures into 3D SDF files using a tool like Open Babel.
-
Causality: Ligands are not static; they have conformational flexibility. An energy minimization step (e.g., using the MMFF94 force field in Open Babel) is crucial to obtain a low-energy, sterically favorable starting conformation for each ligand.
-
-
Prepare Ligands for Docking:
-
In ADT, open each energy-minimized ligand structure.
-
Define the rotatable bonds. This allows AutoDock Vina to explore the conformational space of the ligand during the docking process.
-
Save each prepared ligand in the PDBQT format (e.g., inhibitor_a.pdbqt).
-
Part 3: Docking Simulation
-
Define the Binding Site (Grid Box):
-
In ADT, load the prepared protein (5kir_protein.pdbqt).
-
Center the grid box on the location of the original co-crystallized ligand. The size of the box should be large enough to encompass the entire active site and allow the ligands to rotate freely (e.g., 25 x 25 x 25 Å).
-
Causality: The grid box defines the search space for the docking algorithm. Centering it on a known inhibitor's binding site focuses the computational effort where binding is expected to occur, increasing efficiency and accuracy.
-
-
Create the Configuration File:
-
Create a text file (e.g., conf.txt) specifying the input files and grid parameters.
-
-
Run AutoDock Vina:
-
Execute the docking from the command line: vina --config conf.txt --log inhibitor_a_log.txt
-
Repeat this process for all prepared ligands.
-
Part 4: Protocol Validation (Trustworthiness)
-
Re-dock the Native Ligand: Perform the docking protocol using the prepared Celecoxib ligand.
-
Calculate RMSD: Superimpose the lowest-energy docked pose of Celecoxib with its original crystallographic position. Calculate the Root Mean Square Deviation (RMSD).
-
Verification: An RMSD value below 2.0 Å validates the docking protocol, confirming that the software and settings can accurately reproduce the experimentally observed binding mode.[28] This step is critical for ensuring the trustworthiness of the results for your novel inhibitors.
Chapter 4: Data Presentation and Comparative Analysis
Once the simulations are complete, the results must be collated and analyzed systematically. The log files (_log.txt) contain the binding affinity scores for the top poses, while the output files (_out.pdbqt) contain the 3D coordinates for these poses.
Comparative Data Summary Table
| Inhibitor | 2D Structure | Binding Affinity (kcal/mol) | Est. Kᵢ (µM) | Key Interacting Residues (H-Bonds in bold) |
| Celecoxib (Reference) | [Structure of Celecoxib] | -10.5 | 0.042 | His90 , Arg513 , Val523, Ser353 |
| Inhibitor A | [Thiazole with e-withdrawing group] | -11.2 | 0.015 | His90 , Arg513 , Ser530 , Val523 |
| Inhibitor B | [Thiazole with bulky alkyl group] | -9.8 | 0.110 | His90 , Val523, Leu352, Ala527 |
Interpretation and SAR Insights
-
Quantitative Analysis: Inhibitor A displays the most favorable binding affinity (-11.2 kcal/mol), which is even lower than the reference drug Celecoxib.[24] Its estimated Kᵢ is also the lowest, suggesting it may be the most potent of the three. Inhibitor B shows a weaker binding affinity than the reference.
-
Qualitative Analysis (Binding Pose):
-
Visualization of the docked poses reveals the structural basis for these scores. The sulfonamide group of Celecoxib is known to form critical hydrogen bonds with His90 and Arg513 in a side pocket of the COX-2 active site.
-
Inhibitor A , with its electron-withdrawing group, not only mimics these interactions but also forms an additional hydrogen bond with the key catalytic residue Ser530 . This extra interaction likely accounts for its superior binding affinity.[13]
-
Inhibitor B , with its bulky, non-polar group, fails to access the side pocket to interact with Arg513. It is sterically hindered and relies on less specific hydrophobic interactions, resulting in a weaker binding affinity.
-
This comparative analysis provides a clear, data-supported hypothesis: the incorporation of a group capable of hydrogen bonding with Ser530, as seen in Inhibitor A, is a promising strategy for improving the potency of this thiazole scaffold for COX-2 inhibition.
Conclusion
Molecular docking, when applied with scientific rigor, is an invaluable asset in the discovery of novel enzyme inhibitors. This guide has detailed a comprehensive workflow for the comparative analysis of thiazole-based compounds, emphasizing the rationale behind each step to ensure the integrity and trustworthiness of the findings. By integrating quantitative metrics like binding affinity with qualitative analysis of interaction patterns, researchers can build robust structure-activity relationship models. This computational insight is essential for prioritizing synthetic efforts, optimizing lead compounds, and ultimately accelerating the journey from a promising scaffold to a clinically effective therapeutic agent. The results from these in silico experiments must always be viewed as predictive hypotheses that require validation through empirical in vitro and in vivo assays.[]
References
- 1. researchgate.net [researchgate.net]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. eurekaselect.com [eurekaselect.com]
- 6. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. collaborate.umb.edu [collaborate.umb.edu]
- 8. benthamdirect.com [benthamdirect.com]
- 9. researchgate.net [researchgate.net]
- 10. Thiazole derivatives as inhibitors of cyclooxygenases in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of Novel Cyclooxygenase-1 Selective Inhibitors of Thiadiazole-Based Scaffold as Potent Anti-Inflammatory Agents with Safety Gastric and Cytotoxic Profile. [vivo.weill.cornell.edu]
- 12. Identification and development of thiazole leads as COX-2/5-LOX inhibitors through in-vitro and in-vivo biological evaluation for anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Development of novel thiazole-based hybrids as DNA gyrase inhibitors: design, synthesis, in silico and in vitro antibacterial evaluation | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. Molecular Docking Software and Tools - Creative Proteomics [iaanalysis.com]
- 20. Survey of public domain software for docking simulations and virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 21. discovery.researcher.life [discovery.researcher.life]
- 22. A Comprehensive Review on the Top 10 Molecular Docking Softwares [parssilico.com]
- 23. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 24. etflin.com [etflin.com]
- 25. youtube.com [youtube.com]
- 26. researchgate.net [researchgate.net]
- 27. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 28. researchgate.net [researchgate.net]
Safety Operating Guide
A Procedural Guide for the Safe Disposal of Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate
This document provides a comprehensive, step-by-step guide for the safe handling and disposal of Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate (CAS No. 344-72-9). As a key building block in pharmaceutical and agrochemical research, its unique trifluoromethyl group and thiazole structure necessitate rigorous safety and disposal protocols.[1] This guide is designed for researchers, scientists, and drug development professionals to ensure operational safety, regulatory compliance, and environmental stewardship.
Core Principle: Hazard Identification and Risk Assessment
Proper disposal begins with a thorough understanding of the compound's potential hazards. While a complete, peer-reviewed safety profile for this specific molecule is not widely published, a reliable hazard assessment can be synthesized by examining its structural components: the trifluoromethyl group, the aminothiazole core, and data from closely related analogs.
The presence of a carbon-halogen bond classifies this compound as a halogenated organic compound .[2][3] This is the single most critical factor determining its disposal pathway, as halogenated wastes are subject to specific environmental regulations and must not be mixed with non-halogenated waste streams.[4][5][6]
Table 1: Synthesized Hazard Profile
| Hazard Type | Potential Hazard Description | Causality & Rationale |
|---|---|---|
| Health Hazards | Harmful if swallowed (Acute Oral Toxicity) .[7][8][9] | Analogous thiazole derivatives are classified as acutely toxic (Category 4).[7][8][9] |
| Causes skin and serious eye irritation .[7][8][10] | This is a common characteristic of similar thiazole and thiadiazole compounds.[7][8][10][11] | |
| May cause respiratory irritation .[7][8][9] | Inhalation of dust or aerosols should be avoided. This is a standard precaution for powdered chemical reagents.[7][8][9] | |
| Environmental | Potentially harmful to aquatic life . | Thiazole derivatives can be harmful to aquatic ecosystems. Release into the environment or drains must be avoided.[11] |
| Physical/Chemical | Hazardous Decomposition Products . | Thermal decomposition may release toxic and corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen fluoride (HF) due to the trifluoromethyl group.[11] |
Mandatory Safety Protocol: Personal Protective Equipment (PPE)
Before handling the compound for any purpose, including weighing, reaction setup, or disposal, the following PPE is mandatory.
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
|---|---|---|
| Eye & Face | Chemical safety goggles meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield is recommended if there is a splash risk. | To protect against eye irritation from dust or splashes.[8][12] |
| Hand | Chemically resistant gloves (e.g., nitrile rubber). Inspect for tears or holes before use. | To prevent direct skin contact and potential irritation.[7][9] |
| Body | Long-sleeved laboratory coat. | To protect skin and personal clothing from contamination.[7] |
| Respiratory | All handling should occur in a certified chemical fume hood. | To prevent inhalation of dust or aerosols and avoid respiratory tract irritation.[8][9][13] |
Operational Plan: Waste Segregation and Containment
Proper segregation is paramount to safe and compliant chemical waste disposal. The flowchart below outlines the critical decision-making process for waste containment.
Caption: Waste segregation decision workflow.
Step-by-Step Waste Containment Protocol:
-
Identify Waste Streams : Recognize all materials that have come into contact with the compound. This includes:
-
Expired or unused pure compound.
-
Contaminated consumables (e.g., weighing paper, gloves, pipette tips).
-
Reaction residues or mother liquors.
-
Solvent used to rinse contaminated glassware.
-
-
Select a Waste Container : Use only containers designated for halogenated organic waste .[6] These are typically supplied by your institution's Environmental Health & Safety (EHS) department. The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[6]
-
Proper Labeling : At the moment the first drop of waste is added, the container must be labeled.[6] The label must include, at a minimum:
-
Segregation Imperative : Under no circumstances should this waste be mixed with non-halogenated waste.[6] Doing so contaminates the entire non-halogenated stream, significantly increasing disposal costs and complexity. Any solvent, even if non-halogenated, that is used to rinse glassware containing this compound must be disposed of as halogenated waste.[6]
Immediate Response: Spill Management
In the event of a spill, a swift and correct response is critical to mitigate exposure and contamination.
Caption: Step-by-step spill response workflow.
Final Disposal Pathway: From Lab to Neutralization
The final disposal of this chemical must be handled by professionals in accordance with all local, state, and federal regulations.
-
Storage : Keep the sealed and labeled hazardous waste container in a designated, well-ventilated satellite accumulation area until collection.
-
Arrange for Pickup : Contact your institution's EHS department to schedule a hazardous waste pickup. Do not attempt to dispose of the chemical via standard trash or down the drain.[11]
-
Ultimate Disposal : The approved waste vendor will transport the material to a licensed treatment, storage, and disposal facility (TSDF). Given its halogenated nature, the most probable disposal technology is high-temperature incineration in a specialized rotary kiln or liquid injection incinerator.[4] This process is designed to destroy the organic molecule and is typically equipped with scrubbers to neutralize the resulting acidic gases (e.g., SOx, HF).[4]
By adhering to this guide, you ensure that this compound is managed responsibly from the laboratory bench to its final, safe disposal, protecting yourself, your colleagues, and the environment.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. fishersci.fr [fishersci.fr]
- 8. fishersci.com [fishersci.com]
- 9. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 10. fishersci.com [fishersci.com]
- 11. benchchem.com [benchchem.com]
- 12. nku-ky.newlook.safecollegessds.com [nku-ky.newlook.safecollegessds.com]
- 13. echemi.com [echemi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
